molecular formula C12H8BrN3 B13987987 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Katalognummer: B13987987
Molekulargewicht: 274.12 g/mol
InChI-Schlüssel: NPAFJILJIXIRNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a versatile brominated heteroaromatic compound of high interest in medicinal chemistry and drug discovery. Its structure combines a pyrazolopyridine core, a privileged scaffold in the design of kinase inhibitors, with a bromine atom that serves as an excellent handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination . This makes it a critical synthetic intermediate for the exploration of novel chemical space in targeted drug development. The primary research value of this compound lies in its application as a key building block for the synthesis of potential therapeutic agents. Pyrazolopyridine derivatives have demonstrated significant biological activity, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are promising targets in oncology . For instance, related pyrazolopyridine compounds have shown potent in vitro anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines, such as Hela, MCF7, and HCT-116, through the inhibition of CDK2 and CDK9 . The presence of the phenyl group on the pyrazole nitrogen can influence the compound's planarity and hydrophobic interactions, potentially enhancing its fit within the ATP-binding pocket of kinase targets. Researchers utilize this compound for constructing diverse compound libraries aimed at screening for anticancer, anti-infective, and other bioactivities. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment.

Eigenschaften

Molekularformel

C12H8BrN3

Molekulargewicht

274.12 g/mol

IUPAC-Name

4-bromo-1-phenylpyrazolo[3,4-c]pyridine

InChI

InChI=1S/C12H8BrN3/c13-11-7-14-8-12-10(11)6-15-16(12)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

NPAFJILJIXIRNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=CN=CC(=C3C=N2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Biology and Crystallographic Analysis of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine and Its Kinase-Targeting Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds that offer predictable pharmacokinetics, synthetic tractability, and precise spatial orientation within target binding pockets. The pyrazolo[3,4-c]pyridine core has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and de novo protein binders.

Specifically, 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine serves as a critical synthetic intermediate. The 1-phenyl substitution provides essential lipophilic bulk to occupy deep hydrophobic pockets (such as the DP1 allosteric site in kinases), while the 4-bromo functional group acts as an ideal handle for late-stage palladium-catalyzed diversification. This technical guide explores the structural biology, crystallographic data, and experimental methodologies associated with this scaffold and its advanced analogs, focusing heavily on their role as Type III allosteric inhibitors of Receptor Interacting Protein 1 (RIP1) kinase and other therapeutic targets.

The Pyrazolo[3,4-c]pyridine Scaffold: Causality in Medicinal Chemistry

The selection of the pyrazolo[3,4-c]pyridine scaffold over traditional hinge-binding motifs (like quinazolines or purines) is driven by specific structural and thermodynamic rationales:

  • Bioisosterism and Hinge-Binding Avoidance: While some pyrazolopyridines act as Type I inhibitors by forming hydrogen bonds with the kinase hinge region[1], specific saturation of the pyridine ring (e.g., 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives) intentionally abolishes hinge binding. This forces the molecule into a Type III allosteric binding mode, drastically improving kinome selectivity[2].

  • Lipophilic Pocket Occupation: Crystallographic analysis reveals that the 1-phenyl (or substituted benzyl) group is not merely structural; it actively drives binding enthalpy by displacing structured water molecules and fitting perfectly into the allosteric hydrophobic DP1 pocket located at the back of the ATP binding site[2].

  • Synthetic Tractability: The 4-bromo position in the parent scaffold allows for rapid Structure-Activity Relationship (SAR) exploration via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the fine-tuning of topological polar surface area (TPSA) to achieve brain penetration[2].

Synthesis_Workflow SM 4-Bromo-1-phenyl-1H- pyrazolo[3,4-c]pyridine Pd_Cat Pd-Catalyzed Cross-Coupling SM->Pd_Cat Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Pd_Cat->Suzuki Buchwald Buchwald-Hartwig (Amines/Amides) Pd_Cat->Buchwald Lead1 Type I Inhibitors (Hinge-Binding) Suzuki->Lead1 Lead2 Type III Inhibitors (Allosteric Binding) Buchwald->Lead2

Palladium-Catalyzed Derivatization Workflow of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Structural Determinants of Binding: Crystallographic Insights

High-resolution X-ray crystallography provides the definitive validation of the binding modes of pyrazolo[3,4-c]pyridine analogs. Two primary therapeutic applications highlight the scaffold's versatility:

RIP1 Kinase Inhibition (PDB: 6C3E, 6C4D)

RIP1 kinase is a critical mediator of necroptosis and inflammatory signaling. Co-crystal structures of RIP1 bound to 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives (PDB: 6C3E[3]) confirm a Type III allosteric binding mode. The kinase adopts a "DLG-out" (Asp-Leu-Gly) conformation[2]. The core scaffold forms a critical hydrogen-bonding network with the amide NH of Asp156 (distance ~2.8 Å)[2]. The lipophilic substituents at the 1-position occupy the DP1 pocket, while halogenated substituents derived from the 4-position occupy the smaller DP2 pocket, interacting with the carbonyl group of Met67[2].

De Novo Protein Binding (PDB: 8JH6)

Beyond kinases, the tetrahydro-1H-pyrazolo[3,4-c]pyridine core is utilized in complex pharmacological agents like Apixaban. Recent crystallographic efforts (PDB: 8JH6[4]) have resolved the structure of Apixaban-bound racemic ABLE (a de novo designed small-molecule-binding protein) at 1.80 Å resolution[4]. The structure demonstrates how the pyrazolo[3,4-c]pyridine core can be encapsulated by engineered hydrophobic cavities, maintaining achiral interactions even when the binding protein is mirrored (d-ABLE)[5].

Quantitative Crystallographic Data
PDB IDTarget ProteinLigand ScaffoldResolution (Å)Binding ModeKey Interactions
6C3E RIP1 Kinase7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine2.60Type III (Allosteric)H-bond with Asp156; Hydrophobic packing in DP1[2][3]
6C4D RIP1 Kinase7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine2.52Type III (Allosteric)H-bond with Asp156; Halogen interaction with Met67[6]
8JH6 Racemic ABLE4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide1.80De Novo EncapsulationHydrophobic encapsulation; H-bonding network[4][7]

Experimental Workflow: Co-Crystallization Protocol

To elucidate the structural biology of pyrazolo[3,4-c]pyridine analogs, co-crystallization is strictly preferred over ligand soaking. Causality: Type III inhibitors force the kinase into a DLG-out conformation. Attempting to soak these ligands into apo-crystals (which are typically in the DLG-in active conformation) will shatter the crystal lattice due to the massive required conformational shift.

The following self-validating protocol details the generation of RIP1 kinase co-crystals:

Step 1: Protein Expression and Purification

  • Express the kinase domain of human RIP1 (residues 1-327) in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system to ensure proper post-translational folding.

  • Lyse cells and purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage to remove the His-tag.

  • Validation Step: Perform Size Exclusion Chromatography (SEC) using a Superdex 200 column. Collect only the monodisperse monomeric peak. Validate homogeneity via Dynamic Light Scattering (DLS) (Polydispersity Index < 0.15).

Step 2: Complex Formation

  • Concentrate the purified RIP1 kinase to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 1 mM TCEP.

  • Dissolve the 4-bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine derivative in 100% DMSO to a concentration of 50 mM.

  • Add the ligand to the protein solution at a 3:1 molar ratio (Ligand:Protein). Incubate on ice for 2 hours to ensure complete allosteric pocket occupation.

Step 3: Sitting-Drop Vapor Diffusion Crystallization

  • Set up crystallization trials using a Mosquito liquid handler. Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 3350, 0.2 M Proline).

  • Seal the plates and incubate at 20°C. Crystals typically appear within 3–7 days.

  • Validation Step: Verify that the crystals are proteinaceous (and not salt) using UV fluorescence imaging (tryptophan fluorescence).

Step 4: Data Collection and Refinement

  • Cryoprotect crystals in the reservoir solution supplemented with 20% ethylene glycol, then flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K.

  • Process data using XDS and solve the structure via Molecular Replacement (MR) using a homologous RIP1 structure (e.g., PDB 5TX5[8]) as the search model. Refine using Phenix and Coot until R-work/R-free values stabilize below 0.25/0.30[3].

Mechanistic Signaling Pathways

The primary therapeutic application of these pyrazolo[3,4-c]pyridine analogs is the inhibition of necroptosis—a programmed form of necrotic cell death driven by the RIP1/RIP3/MLKL axis[9]. By locking RIP1 kinase in its inactive DLG-out conformation, the inhibitors prevent the autophosphorylation of RIP1 and its subsequent interaction with RIP3, thereby halting the formation of the necrosome (Complex IIb)[9].

RIP1_Pathway TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (RIP1/TRADD/TRAF2) TNFR1->ComplexI ComplexIIb Complex IIb (RIP1/RIP3/MLKL) ComplexI->ComplexIIb Deubiquitination Necroptosis Necroptosis (Cell Death) ComplexIIb->Necroptosis MLKL Phosphorylation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->ComplexIIb Allosteric Inhibition

RIP1 Kinase Necroptosis Pathway and Allosteric Inhibition by Pyrazolo[3,4-c]pyridine Derivatives.

References

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy PMC - NIH URL:[Link]

  • 6C3E: CRYSTAL STRUCTURE OF RIP1 KINASE BOUND TO INHIBITOR RCSB Protein Data Bank URL: [Link]

  • 8JH6: Crystal structure of apixaban-bound racemic ABLE RCSB Protein Data Bank URL: [Link]

  • Biophysical characterizations of ABLE, d-ABLE and CABLE ResearchGate URL:[Link]

  • Identification and Characterization of NTB451 as a Potential Inhibitor of Necroptosis MDPI URL:[Link]

  • 6C4D: Structure based design of RIP1 kinase inhibitors RCSB Protein Data Bank URL:[Link]

Sources

Spectroscopic data (NMR, IR, MS) for 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Introduction: The Significance of the Pyrazolopyridine Scaffold

The pyrazolo[3,4-c]pyridine nucleus is a privileged scaffold in medicinal chemistry and materials science. As a fused bicyclic heteroaromatic system, it serves as a core structural motif in a variety of biologically active compounds, including kinase inhibitors for anticancer therapy and agents targeting viral replication.[1][2][3] The introduction of a phenyl group at the N-1 position and a bromine atom at the C-4 position creates 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine, a molecule with significant potential for further functionalization via cross-coupling reactions, making it a valuable building block in drug discovery and organic synthesis.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine. While a complete experimental dataset for this specific molecule is not consolidated in a single public source, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a predictive yet robust analysis.[4][5] It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural characteristics for identification, purity assessment, and further synthetic development. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the underlying rationale and standardized protocols for their acquisition.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine structure will be used.

Caption: Structure and numbering of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on analyses of similar heterocyclic systems, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole and various pyrazolopyridine derivatives.[4][5] The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, combined with the anisotropic effects of the fused ring system, will dictate the specific chemical shifts.

¹H NMR (500 MHz, CDCl₃):

  • Pyrazolopyridine Protons:

    • H3: Expected to be the most downfield singlet of the core, likely around δ 8.5-8.8 ppm. Its position is influenced by the adjacent pyridine nitrogen (N2) and the fused ring system.

    • H5: Expected to appear as a doublet around δ 8.2-8.4 ppm, coupled to H6. Its downfield shift is due to the deshielding effect of the adjacent nitrogen (N7).

    • H6: Expected to be a doublet around δ 7.3-7.5 ppm, coupled to H5.

  • Phenyl Protons:

    • H2'/H6' (ortho): Expected as a doublet or multiplet around δ 7.7-7.9 ppm.

    • H3'/H5' (meta): Expected as a multiplet, likely overlapping with the H4' proton, in the range of δ 7.4-7.6 ppm.

    • H4' (para): Expected as a triplet or multiplet around δ 7.4-7.6 ppm.

¹³C NMR (125 MHz, CDCl₃):

  • Pyrazolopyridine Carbons:

    • C4 (bearing Br): Expected to be significantly shielded by the bromine atom, appearing around δ 110-115 ppm.

    • C3, C5, C6, C3a, C7a: These carbons will have distinct signals in the aromatic region (δ 120-155 ppm), with quaternary carbons (C3a, C7a) typically showing lower intensity.

  • Phenyl Carbons:

    • C1' (ipso): Quaternary carbon, expected around δ 138-140 ppm.

    • C2'/C6' (ortho): Expected around δ 122-125 ppm.

    • C4' (para): Expected around δ 129-131 ppm.

    • C3'/C5' (meta): Expected around δ 128-130 ppm.

Data Summary: Predicted NMR Assignments
Assignment Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
H3 / C3~8.6s~140
C4--~112
H5 / C5~8.3d~150
H6 / C6~7.4d~120
C3a--~145
C7a--~135
C1'--~139
H2',H6' / C2',C6'~7.8m~124
H3',H5' / C3',C5'~7.5m~129
H4' / C4'~7.5m~130
Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but DMSO-d₆ may be required if solubility is poor.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer does not use the solvent residual peak for referencing.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm for ¹H).

    • Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30), typically with 16-32 scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) with a wider spectral width (e.g., 0-200 ppm) and a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS or solvent residual peak.

    • Integrate the ¹H signals to determine proton ratios.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum (32 Scans) acq1->acq2 acq3 Acquire 13C Spectrum (1024 Scans) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 anl1 Assign Peaks proc3->anl1 anl2 Confirm Structure anl1->anl2 G prep1 Place 1-2 mg Sample on ATR Crystal acq2 Collect Sample Spectrum (16-32 Scans) prep1->acq2 acq1 Collect Background Spectrum (Clean Crystal) proc1 Process Data (Background Subtraction) acq1->proc1 acq2->proc1 anl1 Identify Characteristic Peaks (e.g., C=C, C-H, C-Br) proc1->anl1

Caption: Experimental workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this molecule, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.

Predicted Mass Spectrum (ESI-QTOF)

The molecular formula of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is C₁₂H₈BrN₃. Its monoisotopic mass is approximately 272.99 g/mol .

  • Molecular Ion Peak ([M+H]⁺): In positive ion electrospray ionization (ESI+), the most prominent peak will be the protonated molecule, [M+H]⁺. A key feature will be the isotopic signature of bromine.

    • A+0 Peak: m/z ≈ 273.99 (corresponding to the ⁷⁹Br isotope)

    • A+2 Peak: m/z ≈ 275.99 (corresponding to the ⁸¹Br isotope)

    • These two peaks should appear in an intensity ratio of approximately 1:1, which is a definitive indicator of the presence of one bromine atom. [6]* Plausible Fragmentation:

    • Loss of Br•: A common fragmentation pathway for bromo-aromatics is the loss of a bromine radical, leading to a fragment at m/z ≈ 195.

    • Loss of HCN: Cleavage of the pyrazole or pyridine ring can lead to the neutral loss of HCN (27 Da).

    • Phenyl Cation: The appearance of a fragment at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also highly probable.

Data Summary: Predicted Mass Fragments
m/z (A+0 / A+2) Proposed Fragment Identity Notes
273.99 / 275.99[C₁₂H₉BrN₃]⁺ ([M+H]⁺)Molecular ion; confirms MW and presence of Br.
195.08[C₁₂H₉N₃]⁺Fragment from loss of Br radical.
77.04[C₆H₅]⁺Phenyl cation.
Experimental Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and formula of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS System Parameters:

    • Chromatography (Optional but recommended): Use a C18 reverse-phase column for separation. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This helps in purifying the sample before it enters the mass spectrometer. [6] * Ionization Source (ESI): Operate in positive ion mode. Optimize parameters such as capillary voltage (~3.5-4.0 kV), nebulizer gas pressure, and drying gas flow and temperature.

    • Mass Analyzer (Q-TOF): Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the [M+H]⁺ isotopic cluster and compare the measured m/z values and isotopic ratio to the theoretical values for C₁₂H₉BrN₃.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement, confirming the molecular formula.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq LC-MS Acquisition (ESI+) cluster_analysis Data Analysis prep1 Prepare 1-10 µg/mL Solution (in MeOH/ACN) prep2 Filter (0.22 µm) prep1->prep2 acq1 Inject into LC-MS prep2->acq1 acq2 Ionize (Electrospray) acq1->acq2 acq3 Analyze Mass (Q-TOF Full Scan) acq2->acq3 anl1 Extract Mass Spectrum acq3->anl1 anl2 Analyze [M+H]+ Isotopic Cluster (m/z and Ratio) anl1->anl2 anl3 Confirm Molecular Formula (High-Resolution Data) anl2->anl3

Caption: A typical workflow for LC-MS based molecular weight confirmation.

Conclusion

The structural characterization of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictive data and robust protocols outlined in this guide serve as a comprehensive resource for scientists working with this versatile heterocyclic building block, ensuring accurate identification and quality control in research and development settings.

References

  • Al-Ghorbani, M., Chetan, C. N., Basappa, et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Barakat, A., Al-Majid, A. M., Al-Najjar, H. J., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. Available at: [Link]

  • Al-Ghorbani, M., Chetan, C. N., Basappa, et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. ResearchGate. Available at: [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available at: [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Amanote Research. Available at: [Link]

  • Alarcón-Manrique, J., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. Available at: [Link]

  • de Mello, M., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]

  • Jassas, R. S., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

Sources

Engineering the Pyrazolo[3,4-c]pyridine Scaffold: A Technical Guide to Biological Activity, Kinase Inhibition, and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolopyridine scaffold represents a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for purines and indazoles. Among its isomeric forms, the 1H-pyrazolo[3,4-c]pyridine system offers a unique spatial arrangement of nitrogen atoms that perfectly complements the ATP-binding hinge region of various kinases[1][2]. This in-depth technical guide explores the biological activity of novel pyrazolo[3,4-c]pyridine derivatives, detailing their structure-activity relationships (SAR), targeted signaling pathways, and the self-validating experimental protocols required to rigorously evaluate their efficacy.

Biological Activity Profile

Kinase Inhibition (RIP1, GSK3, and CDKs)

Pyrazolo[3,4-c]pyridines have emerged as highly potent and selective kinase inhibitors. Recent structure-based drug design (SBDD) efforts have identified 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as orally bioavailable and brain-penetrating inhibitors of Receptor Interacting Protein 1 (RIP1) kinase [3][4]. RIP1 is a critical driver of necroptosis and neuroinflammation. By selectively occupying the RIP1 active site, these derivatives suppress necroptotic cell death and have demonstrated in vivo efficacy in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis[3].

Similarly, specific substitutions on the core scaffold yield potent inhibitors of Glycogen Synthase Kinase 3 (GSK3) α/β , provided the pyrazole nitrogens remain unsubstituted to maintain essential hydrogen bonding with the kinase hinge region[5].

RIP1_Pathway TNFR TNF Receptor Activation ComplexI Complex I Formation TNFR->ComplexI RIP1 RIP1 Kinase Activation (Target) ComplexI->RIP1 RIP3 RIP3 Recruitment RIP1->RIP3 MLKL MLKL Phosphorylation RIP3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis Inhibitor Pyrazolo[3,4-c]pyridine Derivatives Inhibitor->RIP1 Inhibits

RIP1 kinase necroptosis signaling pathway and point of inhibition.

Antiproliferative and Anticancer Efficacy

Beyond specific kinase targeting, 3,7-disubstituted pyrazolo[3,4-c]pyridines exhibit broad-spectrum antiproliferative activity. Derivatives bearing a 3-(3-fluorophenyl) group and a 7-(4-methylpiperazin-1-yl) moiety (e.g., compound 12a) demonstrate significant cytotoxicity against melanoma (A2058) and prostate cancer (DU145, PC3) cell lines, inducing S-phase cell cycle arrest[6][7]. Furthermore, tetrahydro-derivatives have shown potent inhibitory activity against Aurora-A, Aurora-B, and CDK5/P25 kinases, which are critical for tumor cell division and survival[8].

Emerging Antimicrobial Targets

Recent high-throughput screening and molecular docking studies have also identified pyrazolo[4,3-c] and [3,4-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb). These compounds exhibit dissociation constants ( Kd​ ) in the low nanomolar range, offering a highly permeable, non-anionic scaffold alternative to traditional therapies[9].

Quantitative Data Summary
Compound Class / Specific DerivativeTarget / Cell LineBiological Activity ( IC50​ / Kd​ )Ref.
7-oxo-tetrahydro-pyrazolo[3,4-c]pyridine (22) RIP1 KinasePotent (In vivo MS model efficacy)[3],[4]
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl) (12a) A2058, DU145, PC3 IC50​ : 3.0 – 16.0 μM[6],[7]
Tetrahydro-derivatives (13c, 13g, 15g, 15h) Aurora-A/B, CDK5 IC50​ : 5.12 – 17.12 μM[8]
Pyrazolo[4,3-c]pyridine derivative (D9) PtpB (M. tuberculosis) Kd​ : 0.012 μM, IC50​ : 14.4 μM[9]
N-unsubstituted pyrazolo[3,4-c]pyridines GSK3 α/βActive (Highly Selective)[5]

Structure-Activity Relationship (SAR) Causality

The biological activity of pyrazolo[3,4-c]pyridines is highly sensitive to positional substitution. Understanding the causality behind these modifications is critical for rational drug design:

  • N-1 / N-2 Position: The presence of a free N-H is often critical for acting as a hydrogen bond donor to the kinase hinge region. Methylation or the addition of bulky substituents at these positions frequently abolishes kinase inhibitory activity by physically blocking this essential interaction[2][5].

  • C-3 Position: The introduction of aryl groups (e.g., 3-fluorophenyl) significantly enhances antiproliferative activity. Causally, these aromatic rings project into and occupy hydrophobic pockets within the target's active site, increasing binding affinity via π−π stacking[6][10].

  • C-7 Position: The tolerance for steric bulk at C-7 varies by target. For GSK3, a bulky 7-substituent is detrimental to binding[5]. Conversely, for general antiproliferative activity, nucleophilic substitution with basic amines (e.g., piperazines) improves both aqueous solubility and target engagement[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must follow rigorous, self-validating workflows.

Protocol 1: Universal Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay is selected because it measures ADP production universally across kinases, independent of the substrate. The two-step protocol is inherently self-validating: Step 1 depletes unreacted ATP (eliminating background noise), and Step 2 converts ADP back to ATP for luciferase detection. This ensures that the luminescent signal is directly and exclusively proportional to kinase activity.

Assay_Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Kinase + Inhibitor Incubation Prep->Incubate ATP 3. ATP / Substrate Addition Incubate->ATP Reaction 4. Kinase Reaction (Phosphorylation) ATP->Reaction ADPGlo 5. ADP-Glo Reagent (Deplete unreacted ATP) Reaction->ADPGlo Detection 6. Kinase Detection Reagent (Convert ADP to ATP -> Light) ADPGlo->Detection Read 7. Luminescence Reading (IC50 Calculation) Detection->Read

Step-by-step self-validating workflow for kinase inhibition screening.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrazolo[3,4-c]pyridine derivative in DMSO. Transfer to a 384-well assay plate (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add the purified kinase (e.g., RIP1 or GSK3) in assay buffer (HEPES, MgCl2​ , BSA, DTT). Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio). Incubate for 40 minutes to halt the kinase reaction and completely deplete the remaining unreacted ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin complex. Incubate for 30 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell Cycle Perturbation Analysis (Flow Cytometry)

Causality: To determine whether the antiproliferative effect (observed via initial MTT/SRB viability assays) is due to cytostatic arrest or cytotoxic apoptosis, DNA content analysis using Propidium Iodide (PI) is required. PI binds stoichiometrically to DNA, allowing precise quantification of cells in G0​/G1​ , S, and G2​/M phases[6][11].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed target cells (e.g., PC-3 prostate cancer cells) in 6-well plates. After 24h, treat with the IC50​ concentration of the derivative for 24, 48, and 72 hours.

  • Harvesting: Collect both adherent and floating cells (crucial for capturing apoptotic populations) using trypsin. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent cell clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Causality for RNase A: RNA also binds PI; RNase ensures the fluorescent signal is exclusively from DNA.

  • Incubation & Acquisition: Incubate for 30 minutes at room temperature in the dark. Acquire data using a flow cytometer (minimum 10,000 events). Analyze DNA histograms to identify specific cell cycle blocks (e.g., S-phase block)[6].

Conclusion

The pyrazolo[3,4-c]pyridine scaffold is a highly versatile and privileged pharmacophore. Through rigorous structure-based drug design and self-validating biological evaluation, novel derivatives can be tailored to selectively inhibit critical kinases like RIP1 and GSK3, or to exert potent antiproliferative effects against resistant cancer cell lines. Future optimizations focusing on the C-3 and C-7 positions hold immense promise for developing next-generation targeted therapeutics.

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: J-STAGE URL:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines Source: PubMed (NIH) URL: [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships Source: PubMed (NIH) URL:[Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity Source: PMC (NIH) URL:[Link]

  • Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines Source: ResearchGate URL:[Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer Source: MDPI URL:[Link]

  • Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives Source: European Journal of Chemistry URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC (NIH) URL:[Link]

Sources

Unraveling the Mechanism of Action of Pyrazolo[3,4-c]pyridine Therapeutics: A Technical Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyrazolo[3,4-c]pyridine Pharmacophore

In modern targeted therapeutics, the pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged bicyclic pharmacophore. Due to its precise structural isosterism with the purine ring of adenosine triphosphate (ATP), this class of compounds excels as ATP-competitive inhibitors across a spectrum of disease-relevant kinases[1].

Unlike its isomers (such as pyrazolo[3,4-b]pyridines), the specific nitrogen placement in the [3,4-c] configuration allows for highly tailored, directional hydrogen bonding with the kinase hinge region. This technical whitepaper dissects the mechanism of action (MoA) of pyrazolo[3,4-c]pyridine derivatives, detailing the causality behind experimental profiling choices, and providing self-validating protocols for rigorous preclinical evaluation.

Structural Basis of Action: The Hinge-Binding Paradigm

The primary mechanism of action for pyrazolo[3,4-c]pyridines is the competitive displacement of ATP within the kinase catalytic cleft. The nitrogen atoms at the N1/N2 positions of the pyrazole ring, combined with the pyridine nitrogen, act as an optimal hydrogen bond donor-acceptor system.

When evaluating these compounds, researchers must move beyond simple equilibrium affinity ( Ki​ or IC50​ ) and evaluate Structure-Kinetic Relationships (SKR) . The true therapeutic value of a pyrazolo[3,4-c]pyridine inhibitor is often driven by its dissociation rate ( koff​ ) and resulting target residence time ( t1/2​ ), which dictates the duration of target suppression in vivo independently of pharmacokinetic clearance[2].

Case Study I: RIP1 Kinase Inhibition in Necroptosis

Receptor Interacting Protein 1 (RIP1) kinase is a master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in neurodegenerative and autoimmune diseases, such as multiple sclerosis. 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been identified as highly potent, brain-penetrating RIP1 inhibitors[2][3].

Pathway Visualization

RIP1_Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (TRADD, TRAF2) TNFR1->Complex1 RIP1 RIP1 Kinase (Active) Complex1->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RIP1 ATP-competitive Inhibition MLKL MLKL Phosphorylation RIP3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

Mechanism of RIP1 kinase inhibition by pyrazolo[3,4-c]pyridines in the necroptosis pathway.

Protocol 1: TR-FRET Enzymatic Profiling for RIP1 Kinase

Causality & Logic: Standard luminescence or absorbance assays are highly susceptible to interference from the intrinsic fluorescence often exhibited by heterocyclic pyrazolopyridines. We mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the delayed emission measurement completely bypasses compound auto-fluorescence, ensuring a self-validating, artifact-free readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Dispense pyrazolo[3,4-c]pyridine test compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Use Staurosporine as a positive control (100% inhibition) and pure DMSO as a negative vehicle control (0% inhibition).

  • Enzyme/Substrate Addition: Add 5 nM recombinant human RIP1 kinase and 50 nM ULight-labeled myelin basic protein (MBP) substrate to a 384-well pro-plate.

  • Reaction Initiation: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive binding conditions (typically 10-50 µM for RIP1).

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA alongside a Europium-labeled anti-phospho-MBP antibody. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio). Calculate IC50​ using a 4-parameter logistic fit.

Case Study II: GSK-3β Inhibition & Neuroprotection

Glycogen Synthase Kinase-3β (GSK-3β) is a critical node in the Wnt/β-catenin signaling pathway. Hyperactive GSK-3β is linked to tau hyperphosphorylation in Alzheimer's disease. Specific capable of acting as neuroprotectants[4][5].

Protocol 2: Surface Plasmon Resonance (SPR) for SKR Validation

Causality & Logic: Equilibrium IC50​ values fail to capture the dynamic conformational shifts of the GSK-3β kinase domain. To predict sustained in vivo target engagement, we utilize SPR to directly measure the dissociation rate ( koff​ ). A slower koff​ (longer residence time) mathematically guarantees that the pyrazolo[3,4-c]pyridine compound remains bound to the target even as systemic drug concentrations fall below the IC50​ .

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated recombinant GSK-3β onto a Streptavidin (SA) sensor chip using a Biacore instrument. Target an immobilization level of 2000-3000 Response Units (RU) to ensure a high signal-to-noise ratio.

  • Buffer Equilibration: Run running buffer (PBS, 0.05% Tween-20, 2% DMSO) until a stable baseline is achieved. The 2% DMSO is critical to match the compound solvent and prevent bulk refractive index shifts.

  • Analyte Injection (Association): Inject the pyrazolo[3,4-c]pyridine inhibitor at 5 different concentrations (ranging from 0.1x to 10x the estimated KD​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations. Inject for 180 seconds to measure the association rate ( kon​ ).

  • Buffer Flow (Dissociation): Switch to pure running buffer for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Double-reference the sensograms (subtracting a blank reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ . Calculate residence time as t1/2​=ln(2)/koff​ .

Quantitative Data Summary

The table below synthesizes the kinetic and inhibitory profiles of representative pyrazolo[3,4-c]pyridine derivatives against their respective kinase targets, demonstrating the critical divergence between standard IC50​ and target residence time.

Compound Class / DerivativeTarget KinasePrimary Cell LineEnzymatic IC50​ (nM)Residence Time ( t1/2​ )Reference
7-oxo-2,4,5,7-tetrahydro-6H (Cmpd 14)RIP1 KinaseU937 (Human Macrophage)3.9 nM59.0 min[2]
7-oxo-2,4,5,7-tetrahydro-6H (Cmpd 22)RIP1 KinaseL929 (Murine Fibroblast)6.2 nM45.5 min[2]
3-Amino-5-phenyl-1HGSK-3βSH-SY5Y (Neuroblastoma)12.0 nM18.2 min[5]
5-Aryl-N-substitutedGSK-3α/βHeLa (Cervical Cancer)25.5 nMN/A[4]

Comprehensive MoA Validation Workflow

To establish a self-validating data package for an investigational new drug (IND) application, the evaluation of a pyrazolo[3,4-c]pyridine hit must progress sequentially from isolated enzymatic systems to complex phenotypic models.

MoA_Workflow Hit Hit Identification (Pyrazolo[3,4-c]pyridine) Enzymatic Enzymatic Profiling (TR-FRET Assay) Hit->Enzymatic Biophysical Biophysical Kinetics (SPR / k_off analysis) Enzymatic->Biophysical Cellular Cellular Target Engagement (NanoBRET) Biophysical->Cellular Phenotypic Phenotypic Readout (Disease Model) Cellular->Phenotypic

Step-by-step MoA validation workflow for novel pyrazolo[3,4-c]pyridine kinase inhibitors.

By strictly adhering to this workflow, researchers ensure that the observed phenotypic response (e.g., prevention of necroptosis) is causally linked to the direct, physical engagement of the pyrazolo[3,4-c]pyridine compound with its intended kinase target, rather than off-target cytotoxicity.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Advances (via NIH PMC) URL:[Link][1]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2][3]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link][4]

  • WO2002050073A1 - Pyrazolo[3,4-c]pyridines as gsk-3 inhibitors Source: WIPO Patent (Google Patents) URL:[5]

Sources

1H-Pyrazolo[3,4-b]pyridine: Synthesis, Scaffold Optimization, and Applications in Precision Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged bicyclic heteroaromatic system in modern drug discovery. Structurally characterized by the fusion of a pyrazole and a pyridine ring, this motif serves as an excellent bioisostere for purines and indazoles[1][2]. Its unique physicochemical profile, characterized by distinct hydrogen-bond donor and acceptor vectors, makes it an ideal pharmacophore for anchoring into the ATP-binding pocket of various kinases. This technical guide synthesizes the structural rationale, core synthetic methodologies, and state-of-the-art pharmacological applications of 1H-pyrazolo[3,4-b]pyridines, providing actionable protocols for medicinal chemists and drug development professionals.

Structural Rationale & Physicochemical Profiling

Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric states: the 1H-isomer and the 2H-isomer. However, computational analyses (such as AM1 calculations) and empirical NMR data have conclusively demonstrated that the 1H-tautomer is thermodynamically favored by approximately 37.03 kJ/mol (nearly 9 kcal/mol)[1].

From a medicinal chemistry perspective, the 1H-pyrazolo[3,4-b]pyridine acts as a highly efficient ATP-competitive hinge binder[3]. The N(1)-H functions as a critical hydrogen-bond donor, while the N(2) atom or the adjacent pyridine nitrogen can act as a hydrogen-bond acceptor. Methylation of the N(1) position completely erodes enzymatic inhibitory activity (e.g., dropping IC50 to > 5 μM in FGFR assays), definitively proving the causality of the N(1)-H bond in maintaining the structural integrity of the kinase-inhibitor complex[4].

HingeBinding Core 1H-Pyrazolo[3,4-b]pyridine Core N1H N(1)-H (Donor) Core->N1H N2 N(2) / Pyridine-N (Acceptor) Core->N2 BackboneCO Backbone Carbonyl N1H->BackboneCO Hydrogen Bond Hinge Kinase Hinge Region Hinge->BackboneCO BackboneNH Backbone Amide Hinge->BackboneNH BackboneNH->N2 Hydrogen Bond

Pharmacophore model of hydrogen-bonding interactions at the kinase hinge region.

De Novo Synthesis Methodologies

The construction of the 1H-pyrazolo[3,4-b]pyridine core relies on two primary retrosynthetic disconnections, dictated by the availability of starting materials and the desired substitution pattern[1][2].

  • Strategy A (Pyridine Annulation): This involves building the pyridine ring onto a pre-existing pyrazole core. The most robust method is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones[2]. Alternatively, the Gould-Jacobs reaction can be adapted using 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy or 4-chloro derivatives[2].

  • Strategy B (Pyrazole Annulation): This approach constructs the pyrazole ring onto a pre-existing pyridine core, typically via the nucleophilic aromatic substitution and subsequent cyclization of 2-halo-3-formylpyridines (or 3-acyl variants) with hydrazine derivatives[1].

G Target 1H-Pyrazolo[3,4-b]pyridine StratA Strategy A: Pyridine Annulation StratA->Target Cyclization StratB Strategy B: Pyrazole Annulation StratB->Target Cyclization SubA1 5-Aminopyrazoles SubA1->StratA SubA2 1,3-Dicarbonyls SubA2->StratA SubB1 2-Halo-3-formylpyridines SubB1->StratB SubB2 Hydrazines SubB2->StratB

Retrosynthetic strategies for 1H-pyrazolo[3,4-b]pyridine core assembly.

Pharmacological Applications: Precision Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively optimized to target specific kinases involved in oncogenesis, cell cycle regulation, and innate immunity.

  • Fibroblast Growth Factor Receptors (FGFR): Scaffold hopping from existing inhibitors led to the discovery of compound 7n , a highly potent and selective FGFR1-3 inhibitor. By replacing an indazole core with 1H-pyrazolo[3,4-b]pyridine, researchers observed an 11-fold increase in enzymatic potency, culminating in significant in vivo antitumor activity in FGFR1-driven H1581 xenograft models[4].

  • Cyclin-Dependent Kinases (CDK): Compounds such as BMS-265246 and SQ-67563 utilize the scaffold to achieve high selectivity for CDK1 and CDK2. X-ray crystallographic data confirms that the core resides coincident with the ATP purine binding site, forming essential H-bonds with the Leu83 residue on the protein backbone[3][5].

  • TANK-Binding Kinase 1 (TBK1): Utilizing computer-aided bioisosteric replacement, compound 15y was developed as a picomolar inhibitor of TBK1. It effectively suppresses the mRNA expression of TBK1-downstream genes in stimulated macrophages, highlighting its potential in treating neuroinflammation and autophagy-related disorders[6].

  • Anaplastic Lymphoma Kinase (ALK): To override clinical resistance caused by the ALK-L1196M gatekeeper mutation (commonly seen with Crizotinib), pyrazolopyridine derivative 10g was synthesized, displaying exceptional sub-nanomolar activity against both wild-type and mutant ALK[7].

Quantitative Data Summary: Key 1H-Pyrazolo[3,4-b]pyridine Inhibitors
Compound DesignationPrimary Target(s)Enzymatic Potency (IC₅₀)Primary Indication / Application
Compound 7n FGFR1, FGFR2, FGFR3< 5 nMOncology (FGFR1-driven tumors)
Compound 15y TBK10.2 nMNeuroinflammation / Innate Immunity
BMS-265246 (21h) CDK1/cycB, CDK2/cycE6 nM (CDK1), 9 nM (CDK2)Oncology (Cell cycle blockade)
Compound 10g ALK-L1196M, ALK-wt, ROS1< 0.5 nMOncology (Crizotinib-resistant NSCLC)

Standardized Experimental Protocols

Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridine via Pyridine Annulation

This self-validating protocol utilizes glacial acetic acid to drive both the condensation and cyclization steps, ensuring high regioselectivity[8][9].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the appropriately substituted 5-amino-1H-pyrazole and 1.1 equivalents of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in glacial acetic acid (approx. 10 mL per mmol of substrate).

  • Catalysis & Condensation: Heat the reaction mixture to reflux (118 °C) under an inert nitrogen atmosphere for 4 to 6 hours. Causality: The glacial acetic acid acts as both a protic solvent and a mild acid catalyst. It protonates the carbonyl oxygen, facilitating the nucleophilic attack of the exocyclic pyrazole amine, leading to the formation of an enamine/imine intermediate.

  • Cyclization & Aromatization: Continued heating drives the intramolecular cyclization via the attack of the electron-rich pyrazole C4 position onto the secondary electrophilic center, followed by dehydration to yield the fully aromatized 1H-pyrazolo[3,4-b]pyridine core.

  • Workup: Monitor the reaction completion via LC-MS. Once the starting material is consumed, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Purification: Triturate the resulting crude residue with an ice-water mixture to precipitate the product. Filter the solid, wash with cold water, and recrystallize from absolute ethanol. Validation: Confirm the structure via ¹H-NMR (look for the disappearance of the pyrazole C4-H and the appearance of the distinct pyridine ring protons) and high-resolution mass spectrometry (HRMS).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the biological efficacy of synthesized 1H-pyrazolo[3,4-b]pyridines, a luminescence-based ADP detection assay is recommended. This method is highly trustworthy as it directly measures kinase activity without radioactive waste.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

  • Inhibitor Pre-incubation: In a 384-well plate, add recombinant kinase enzyme (e.g., FGFR1 or CDK2) and the synthesized 1H-pyrazolo[3,4-b]pyridine inhibitor at varying concentrations (serial dilutions from 10 μM to 0.1 nM). Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to establish a binding equilibrium within the ATP pocket before the substrate is introduced, preventing false negatives caused by competitive kinetic delays.

  • Reaction Initiation: Add ultra-pure ATP (at the enzyme's specific Kₘ) and the appropriate peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent (equal volume to the reaction) and incubate for 40 minutes. Causality: This step halts the kinase reaction and actively depletes any unconsumed background ATP. This is a critical self-validating step; by eliminating background ATP, the final luminescent signal is strictly proportional to the ADP generated by the kinase.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) in software such as GraphPad Prism.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI / Molecules URL
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: Taylor & Francis URL
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: Semantic Scholar URL
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: NIH / PMC URL
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity Source: Der Pharma Chemica URL

Sources

An In-Depth Technical Guide to Tautomerism in N-Unsubstituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its analogy to natural purines and its broad spectrum of biological activities.[1] For derivatives not substituted at the pyrazole nitrogen atoms, the phenomenon of tautomerism introduces a layer of complexity that is critical to understand for rational drug design and materials science applications. This guide provides a comprehensive exploration of the tautomeric landscape of these heterocycles. We will delve into the relative stabilities of the principal tautomers, the key environmental and structural factors that influence their equilibrium, and the synergistic experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and materials scientists who are actively engaged in the design and application of pyrazolo[3,4-b]pyridine-based compounds.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are fused bicyclic heterocycles that have garnered immense interest from the scientific community. Their structural resemblance to adenine and guanine allows them to interact with a wide array of biological targets, leading to their development as potent therapeutic agents.[2][3] However, the true biological and chemical identity of an N-unsubstituted pyrazolo[3,4-b]pyridine is not defined by a single static structure, but by a dynamic equilibrium between two or more tautomeric forms.

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. This seemingly subtle structural change has profound consequences, altering a molecule's:

  • Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is changed, fundamentally altering how the molecule interacts with enzyme active sites or receptors.[4][5]

  • Physicochemical Properties: Solubility, lipophilicity (logP), and pKa are all tautomer-dependent, impacting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Chemical Reactivity and Stability: The reactivity of the heterocyclic system towards electrophiles or nucleophiles is dictated by the predominant tautomeric form.

A thorough understanding of this tautomeric behavior is therefore not an academic exercise but a prerequisite for predicting biological activity, ensuring consistent product quality, and protecting intellectual property.

The Tautomeric Landscape: Stability and Influencing Factors

For a pyrazolo[3,4-b]pyridine unsubstituted on the pyrazole moiety, several tautomeric forms are theoretically possible. The most significant of these are the 1H- and 2H-tautomers, arising from the migration of the proton between the N1 and N2 atoms of the pyrazole ring.

The Principal Tautomers: 1H vs. 2H

The two primary tautomeric forms are the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[6]

Tautomer_Workflow cluster_Comp Computational Analysis cluster_Exp Experimental Verification cluster_Result Definitive Assignment Comp Quantum Mechanics (DFT) Predict Relative Energies Simulate Spectra NMR NMR Spectroscopy (1H, 13C, 15N) Solution-state structure Comp->NMR Guides interpretation NMR->Comp Validates predictions Result Tautomer Structure Equilibrium Position Physicochemical Profile NMR->Result XRay X-ray Crystallography Solid-state structure XRay->Comp Validates predictions XRay->Result UVVis UV-Vis Spectroscopy Electronic transitions UVVis->Result

Figure 2: An integrated workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.

  • ¹H NMR: In aprotic solvents (like DMSO-d₆ or CDCl₃), the N-H proton will appear as a broad singlet. Its chemical shift can be indicative, but it is the observation of long-range couplings that provides definitive proof.

  • ¹³C NMR: The chemical shifts of the carbons flanking the pyrazole nitrogens (C3, C3a, C7a) are highly sensitive to the location of the proton. In cases of rapid tautomeric exchange, the signals for C3 and its equivalent position in the other tautomer may appear averaged or broadened. [7]* ¹⁵N NMR: This is a highly diagnostic tool. A "pyrrole-like" nitrogen (bearing a proton) has a distinctly different chemical shift from a "pyridine-like" nitrogen (sp² hybridized with a lone pair). The large chemical shift dispersion of ¹⁵N NMR makes it unambiguous for identifying the protonated nitrogen. [8]* HMBC/HSQC: 2D correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning structures. For the 1H-tautomer, one would expect to see a correlation from the N1-H proton to carbons C3 and C7a. For the 2H-tautomer, correlations would be seen from the N2-H proton to C3.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve 5-10 mg of the N-unsubstituted pyrazolo[3,4-b]pyridine in 0.6 mL of an anhydrous deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube. DMSO is often preferred as it can act as a hydrogen bond acceptor, sometimes slowing the N-H exchange and sharpening the N-H signal.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shift and line width of the N-H proton.

  • ¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum to differentiate CH, CH₂, and CH₃ carbons from quaternary carbons.

  • 2D NMR Acquisition: Acquire a ¹H-¹³C HMBC spectrum. Optimize the delay for long-range couplings (e.g., for a J of 8 Hz) to clearly observe 2-bond and 3-bond correlations from the N-H proton.

  • Variable Temperature (VT) NMR (Optional): Acquire a series of ¹H spectra over a range of temperatures (e.g., from 298 K down to 223 K). A sharpening of the N-H signal or the decoalescence of averaged signals at low temperatures can provide evidence of a dynamic equilibrium. [9]6. Data Analysis: Integrate all spectra. In the HMBC, trace the correlations from the N-H proton. A correlation to both C3 and C7a confirms the 1H-tautomer. A correlation to only C3 would indicate the 2H-tautomer. Compare observed ¹³C shifts to those predicted by DFT calculations for each tautomer.

X-ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the tautomeric form present in the solid state. [4][10][11]It allows for the precise localization of the hydrogen atom on either N1 or N2, providing the "gold standard" for structural confirmation. [12][13] Causality in Experimental Choice: While powerful, it's crucial to recognize that the solid-state structure may not be representative of the equilibrium in solution, where the majority of biological processes occur. Crystal packing forces can selectively stabilize one tautomer over another. Therefore, crystallographic data must always be correlated with solution-state data (primarily NMR) for a complete picture.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for modern tautomerism studies. [14][15] Workflow: Computational Tautomer Analysis

  • Structure Generation: Build the 3D structures of all plausible tautomers (1H, 2H, and any relevant pyridinone forms).

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p) or higher). The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: Re-optimize the geometries using a continuum solvation model (e.g., PCM or SMD) that mimics the solvent used in experimental studies (e.g., DMSO, water).

  • Energy Calculation: Calculate the relative electronic energies, including zero-point vibrational energy (ZPVE) corrections, to determine the most stable tautomer in both the gas phase and solution.

  • NMR/UV-Vis Simulation: Use the optimized geometries to calculate theoretical NMR chemical shifts (using the GIAO method) and simulate the UV-Vis spectrum (using TD-DFT). These simulated spectra can then be directly compared with experimental data to confirm the tautomer assignment. [12][16]

Implications for Drug Discovery and Materials Science

The predominance of a specific tautomer has critical, practical consequences.

Molecular Recognition and Target Binding

The hydrogen bond donor/acceptor pattern is a key determinant of a ligand's interaction with its biological target. The 1H and 2H tautomers of pyrazolo[3,4-b]pyridine present fundamentally different patterns to a protein's active site.

Binding_Modes cluster_1H 1H Tautomer cluster_2H 2H Tautomer cluster_Receptor Receptor Active Site T1 N1-H (Donor) N2 (Acceptor) N7 (Acceptor) R_A H-Bond Acceptor T1->R_A H-Bond T2 N2-H (Donor) N1 (Acceptor) N7 (Acceptor) T2->R_A H-Bond R_D H-Bond Donor R_D->T1 H-Bond R_D->T2 H-Bond

Figure 3: Differential hydrogen bonding patterns of 1H and 2H tautomers affecting receptor binding.

For kinase inhibitors, which frequently feature this scaffold, the ability to form a specific hydrogen bond with the "hinge" region of the kinase is often essential for potent activity. [4]A drug designer must know with certainty which tautomer is present to correctly model this interaction and design more potent and selective molecules. [5][14]

Physicochemical Properties and Reactivity

The difference in electron distribution between tautomers directly impacts key drug-like properties. The 1H and 2H forms will have different dipole moments, affecting their solubility and ability to cross cell membranes. Their pKa values will also differ, influencing their ionization state in different physiological compartments.

Furthermore, their chemical reactivity varies. For example, in an N-alkylation reaction, a synthetic chemist targeting the N1 position must be confident that the 1H-tautomer is the predominant reactive species to ensure regioselectivity and avoid a mixture of N1 and N2 alkylated products.

Conclusion

The tautomerism of N-unsubstituted pyrazolo[3,4-b]pyridines is a defining feature of this important heterocyclic class. While theoretical and experimental data consistently show a strong energetic preference for the 1H-tautomer, a rigorous, multi-technique approach is essential for unambiguous characterization in any new series of compounds. The interplay of NMR spectroscopy, X-ray crystallography, and quantum mechanical calculations provides a self-validating framework for elucidating the dominant tautomeric form in both solution and solid states. For scientists in drug discovery and materials development, a deep understanding of this tautomeric equilibrium is not merely academic—it is fundamental to controlling molecular interactions, predicting physicochemical properties, and ultimately, designing molecules with superior function and performance.

References

  • Barghash, A. M., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 14(1), 1-18. Available from: [Link]

  • Alonso, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Puga, A. V., & Esteves, M. A. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6566. Available from: [Link]

  • Taylor, E. C., & Sheridan, J. B. (1981). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 46(15), 3076-3082. Available from: [Link]

  • Gutiérrez-Bonet, M., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 13(47), 33026-33038. Available from: [Link]

  • Alonso, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Mishra, A., et al. (2021). Design, synthesis, molecular docking, and biological activity of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. Archiv der Pharmazie, 354(10), 2100155. Available from: [Link]

  • Alonso, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. Available from: [Link]

  • Zapotoczny, S., et al. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 111(26), 5784-5793. Available from: [Link]

  • Mishra, A., et al. (2021). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. ResearchGate. Available from: [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PMC. Available from: [Link]

  • Gutiérrez-Bonet, M., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available from: [Link]

  • Gheidari, D., et al. (2026). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. Available from: [Link]

  • Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 31(3), 1-20. Available from: [Link]

  • Kolehmainen, E., et al. (2007). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. Magnetic Resonance in Chemistry, 45(8), 691-696. Available from: [Link]

  • Ferrer-Pertuz, K., et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 12(44), 28771-28784. Available from: [Link]

  • Alonso, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available from: [Link]

  • Bagley, M. C., & Glover, C. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 48(27), 4741-4743. Available from: [Link]

  • Rojas-Guevara, J. A., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 14(44), 32332-32340. Available from: [Link]

  • Alonso, D., et al. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • Kolehmainen, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 147. Available from: [Link]

Sources

Topic: Discovery and Development of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Recognized as a "privileged scaffold," its structural architecture uniquely mimics the adenine core of adenosine triphosphate (ATP), enabling a wide array of derivatives to function as competitive inhibitors at the kinase hinge region. This guide provides a comprehensive overview of the discovery and development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, from fundamental principles of molecular design and synthetic strategy to preclinical evaluation and clinical translation. We will explore the causality behind experimental choices in lead optimization, detail self-validating protocols for synthesis and screening, and examine case studies of clinically significant molecules. This document is intended to serve as a technical resource for professionals in the field, synthesizing field-proven insights with rigorous scientific data to empower the next generation of kinase inhibitor development.

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged ATP-Competitive Scaffold

The success of the pyrazolo[3,4-d]pyrimidine nucleus in kinase inhibitor design is rooted in its bioisosteric relationship with adenine.[1][2][3][4] This fused heterocyclic system effectively mimics the hydrogen bonding pattern of adenine, which is fundamental for anchoring to the hinge region of the kinase ATP-binding pocket.[1][3][4] This structural mimicry allows these compounds to act as highly effective ATP-competitive inhibitors, blocking the phosphotransferase activity of kinases and thereby modulating cellular signaling pathways often implicated in diseases like cancer.[2][5][6]

The versatility of the scaffold allows for focused chemical modifications at several positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][3] This adaptability has led to the development of inhibitors against a broad spectrum of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases (SFKs), Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs) like FLT3 and VEGFR2.[7][8][9][10] The clinical success of molecules like the BTK inhibitor Ibrutinib, approved for treating B-cell cancers, stands as a testament to the scaffold's therapeutic potential.[1][2][3]

cluster_Adenine Adenine (ATP Core) cluster_Pyrazolo Pyrazolo[3,4-d]pyrimidine Scaffold cluster_Key H-Bonding Mimicry Adenine Pyrazolo key_acceptor Acceptor (N) key_donor Donor (NH) A_N1 P_N5 A_N1->P_N5 A_N3 P_N7 A_N3->P_N7 A_NH2 P_NH2 A_NH2->P_NH2

Caption: Bioisosteric relationship between Adenine and the pyrazolo[3,4-d]pyrimidine scaffold.

Core Synthetic Strategies and Methodologies

The construction of the pyrazolo[3,4-d]pyrimidine core is a critical first step in the development pathway. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent and versatile approach involves the construction of the pyrimidine ring onto a pre-formed pyrazole precursor.

Dominant Synthetic Workflow: From Pyrazole to Fused Bicycle

This strategy typically begins with a 5-amino-3-substituted-1H-pyrazole-4-carbonitrile. This intermediate provides the necessary functionalities for the subsequent cyclization to form the pyrimidine ring. The causality here is clear: by building from a decorated pyrazole, chemists can introduce diversity at the N1 and C3 positions early in the synthesis, which is crucial for tuning kinase selectivity and ADME properties.

G start 5-Amino-4-cyanopyrazole Precursor step1 Ring Closure Reaction (e.g., with Formic Acid) start->step1 intermediate 1H-Pyrazolo[3,4-d]pyrimidin-4-one (Core Intermediate) step1->intermediate step2 Chlorination (e.g., with POCl3) intermediate->step2 versatile_intermediate 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Key Building Block) step2->versatile_intermediate step3 Nucleophilic Aromatic Substitution (e.g., Suzuki, Buchwald-Hartwig, SNAr) versatile_intermediate->step3 final_product Substituted Kinase Inhibitor Library step3->final_product

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of a Key Intermediate

The following protocols describe a common and reliable method for synthesizing the 1H-pyrazolo[3,4-d]pyrimidin-4-one core and its subsequent activation via chlorination, yielding a versatile building block for diversification.[2]

Protocol 2.2.1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-one

  • Rationale: This step utilizes formic acid to achieve cyclization of the aminopyrazole carbonitrile. Formic acid serves as both the solvent and the source of the C4 carbon for the new pyrimidine ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidinone product.

  • Procedure:

    • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is heated to reflux for 7 hours.[7]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, the reaction mixture is poured slowly into ice water (100 mL) with stirring.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

    • The crude product is recrystallized from ethanol to yield pure 1H-pyrazolo[3,4-d]pyrimidin-4-one.[2]

Protocol 2.2.2: Chlorination to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Rationale: The conversion of the C4-oxo group to a chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that facilitates this transformation. The resulting 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of moieties at this key position to interact with the kinase active site.

  • Procedure:

    • 1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 g, 6.66 mmol) is suspended in phosphorus oxychloride (15 mL).

    • A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) is added.

    • The mixture is heated to reflux for 4 hours, during which the suspension becomes a clear solution.

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is quenched by slowly pouring it onto crushed ice with vigorous stirring.

    • The resulting solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried to give 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[2]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrazolo[3,4-d]pyrimidine scaffold is essential for optimizing potency, selectivity, and drug-like properties. SAR studies focus on dissecting the contribution of substituents at different positions of the heterocyclic core.

  • N1-Position: Substituents on the pyrazole nitrogen often project towards the solvent-exposed region of the ATP pocket. This position is critical for modulating selectivity and pharmacokinetic properties. Bulky or flexible groups can be introduced to probe for interactions with unique sub-pockets in different kinases.

  • C3-Position: This position is often used to fine-tune selectivity. Modifications here can influence the orientation of the entire scaffold within the active site.

  • C4-Position: This is arguably the most critical position for achieving high potency. The 4-amino group forms a key hydrogen bond with the kinase hinge region. The substituent attached to this amine (or linked via an ether or other group) extends out of the adenine-binding site and can be designed to engage other regions of the kinase, such as the DFG motif or allosteric pockets, leading to multi-kinase inhibition or highly selective inhibitors.[8][9]

  • C6-Position: While less commonly modified, this position can be used to improve properties such as solubility or to block potential sites of metabolism.

SAR_Diagram Scaffold N1_label N1-Position: Modulates selectivity and pharmacokinetics N1_pos N1_label->N1_pos C3_label C3-Position: Fine-tunes selectivity C3_pos C3_label->C3_pos C4_label C4-Position: Key for potency; interacts with hinge and outer pocket C4_pos C4_label->C4_pos C6_label C6-Position: Impacts solubility and metabolism C6_pos C6_label->C6_pos

Caption: Key positions for Structure-Activity Relationship (SAR) studies.
Data Presentation: SAR for FLT3/VEGFR2 Inhibition

The following table summarizes SAR data for a series of pyrazolo[3,4-d]pyrimidine derivatives designed as multi-kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two kinases implicated in acute myeloid leukemia (AML).[8][9]

CompoundR Group (at C4-position via anilino-urea linker)MV4-11 Cell IC₅₀ (μM)Kinase IC₅₀ (μM) - FLT3Kinase IC₅₀ (μM) - VEGFR2
1 3-methoxyphenyl> 501.131.85
33 4-chloro-3-(trifluoromethyl)phenyl0.0190.0050.003
Derivative A 4-fluorophenyl0.1250.0310.025
Derivative B 3-chlorophenyl0.0880.0220.018

Data synthesized from Yang, L-L., et al. (2013). J Med Chem.[8][9]

Causality Analysis: The initial hit compound 1 showed low potency. The key insight was that extending the urea moiety at the C4-position with electron-withdrawing groups could enhance binding affinity. The synthesis of compound 33 , featuring a 4-chloro-3-(trifluoromethyl)phenyl group, resulted in a dramatic increase in potency against both the FLT3-driven MV4-11 cancer cell line and the isolated kinases. This demonstrates a successful lead optimization strategy where modifications distal to the core hinge-binding motif yield significant gains in activity.[8][9]

Preclinical Screening and Evaluation Cascade

A hierarchical screening process is employed to identify and advance promising candidates. This self-validating system ensures that only the most potent, selective, and pharmacologically active compounds proceed to more complex and resource-intensive stages.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization cluster_3 In Vivo Validation a Biochemical Kinase Assay (Potency - IC50) b Cell-Based Proliferation Assay (Cellular Activity - GI50) a->b c Kinase Selectivity Panel (Off-Target Effects) b->c d ADME & PK Studies (Solubility, Stability, Bioavailability) c->d e Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) d->e f Xenograft Efficacy Models (Tumor Regression) e->f g Toxicology Studies f->g

Caption: Hierarchical screening cascade for kinase inhibitor development.
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A radiometric assay using ³²P-labeled ATP is a classic and robust method. The amount of radioactivity transferred to a peptide substrate is proportional to the kinase activity.

  • Procedure (Src Kinase Radiometric Assay): [2]

    • Prepare a reaction mixture containing the purified Src kinase enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the kinase reaction buffer in a 96-well plate.

    • Add the test compounds, dissolved in DMSO, across a range of concentrations (e.g., 10-point serial dilution from 100 μM to 1 nM). Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

    • Wash the paper extensively to remove unbound ATP.

    • Quantify the amount of incorporated ³²P using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol: Cell-Based Antiproliferative Assay
  • Rationale: This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells, providing a measure of its activity in a more complex biological context. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.

  • Procedure (CCK-8 Assay on MCF-7 Cells): [11]

    • Seed MCF-7 breast cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized pyrazolo[3,4-d]pyrimidin-4-one compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[11]

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 μL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (or GI₅₀) value for each compound.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly fruitful starting point for the design of kinase inhibitors. Its inherent ability to mimic ATP binding provides a strong foundation for potency, while its synthetic tractability allows for extensive optimization of selectivity and pharmaceutical properties. The successful development of numerous clinical candidates and approved drugs underscores the power of this privileged core.

Future development in this area will likely focus on several key trends. The design of more selective inhibitors that can minimize off-target toxicities remains a primary goal. Furthermore, the application of the pyrazolo[3,4-d]pyrimidine scaffold is expanding beyond simple competitive inhibition to include the development of covalent inhibitors, which offer prolonged target engagement, and Proteolysis Targeting Chimeras (PROTACs), which utilize the scaffold to recruit a target kinase for degradation.[3] As our understanding of kinase biology continues to deepen, the versatile and powerful pyrazolo[3,4-d]pyrimidine scaffold is certain to remain at the forefront of targeted therapy development.

References

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Ben-Hadda, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Vyas, D. J., et al. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available at: [Link]

  • SciSpace (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]

  • Yang, L-L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Yang, L-L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. Available at: [Link]

  • Abdel-Gawad, H., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design. Available at: [Link]

  • Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • S. M., Lamie, et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. bioRxiv. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

  • Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gomaa, A. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • University of Edinburgh (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. Available at: [Link]

  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Gomaa, A. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available at: [Link]

  • ResearchGate (2015). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, C., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: [Link]

  • Griglio, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. PMC. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Griglio, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Multicomponent Synthesis and Validation of Pyrazolo[3,4-b]pyridine Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry. It is frequently utilized in the development of targeted therapeutics, most notably as ATP-competitive inhibitors of Tropomyosin receptor kinases (TRKs)[1]. The pyrazolo moiety serves as an excellent hydrogen bond donor/acceptor pair within the kinase hinge region, while the pyridine ring engages in crucial π–π stacking interactions with residues such as Phe589, leading to optimized derivatives with IC50 values as low as 56 nM[1]. Furthermore, structural optimization of these analogues has demonstrated highly favorable in vivo pharmacokinetic profiles in prostate and breast cancer models[2].

Historically, synthesizing fully functionalized pyrazolo[3,4-b]pyridines required multi-step protocols involving the halogenation of pyridine N-oxides or the condensation of 5-aminopyrazoles with 1,3-biselectrophiles under harsh, anhydrous conditions. These classical methods often suffer from poor regioselectivity, toxic solvent requirements, and the frequent isolation of unstable dihydropyrazolo intermediates.

To overcome these limitations, this protocol details a highly efficient, green, one-pot multicomponent reaction (MCR)[3]. By reacting an arylglyoxal, malononitrile, 5-amino-1-phenyl-3-methylpyrazole, and a ketone (e.g., acetone) in an aqueous medium catalyzed by Tetrapropylammonium Bromide (TPAB), researchers can achieve fully aromatized pyrazolo[3,4-b]pyridines in a single operational step[4].

Causality of Experimental Choices:

  • Aqueous Medium & TPAB: Water acts as an environmentally benign solvent but suffers from poor organic solubility. TPAB functions as a phase-transfer catalyst, creating localized hydrophobic pockets that solubilize the organic substrates and accelerate the initial Knoevenagel condensation[4].

  • One-Pot Cascade: The in situ generation of the highly electrophilic intermediate prevents its degradation. The subsequent Michael addition by the electron-rich C4 position of the 5-aminopyrazole, followed by intramolecular cyclization and dehydration, is thermodynamically driven to the fully aromatized system, bypassing the need for secondary oxidation steps.

Reaction Workflow & Pathway Visualization

MCR_Workflow A 5-Aminopyrazole (Nucleophile) Cat TPAB Catalyst Solvent: H2O, 40°C A->Cat B Arylglyoxal (Electrophile) B->Cat C Malononitrile (Active Methylene) C->Cat Prod Pyrazolo[3,4-b]pyridine Core Scaffold Cat->Prod

One-pot multicomponent synthesis workflow for pyrazolo[3,4-b]pyridines in aqueous media.

TRK_Pathway Ligand Neurotrophins (NGF, BDNF) Receptor TRK Receptors (TRKA/B/C) Ligand->Receptor PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Inhibitor Pyrazolo[3,4-b]pyridine Analogues Inhibitor->Receptor ATP-competitive inhibition

Mechanism of action of pyrazolo[3,4-b]pyridine analogues as TRK receptor inhibitors.

Experimental Protocols

Materials and Reagents
  • Arylglyoxal monohydrate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 5-Amino-1-phenyl-3-methylpyrazole (1.0 mmol)

  • Acetone (10 mL)

  • Tetrapropylammonium bromide (TPAB) (20 mol%)

  • Deionized Water (5 mL)

Step-by-Step Synthesis Workflow
  • Intermediate Formation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add the arylglyoxal (1.0 mmol) and malononitrile (1.0 mmol) to 5 mL of deionized water.

  • Catalyst Addition: Add TPAB (20 mol%) to the suspension. Stir the mixture in an ice bath (0–5 °C) for 15–20 minutes.

    • Causality: The ice bath prevents the highly reactive Knoevenagel adduct from undergoing uncontrolled polymerization or degradation before the pyrazole nucleophile is introduced[4].

  • Nucleophilic Addition: Once Thin Layer Chromatography (TLC, utilizing CH₂Cl₂/MeOH 20:1) indicates the complete formation of the pale-yellow intermediate, add 5-amino-1-phenyl-3-methylpyrazole (1.0 mmol) dissolved in acetone (10 mL) dropwise over a period of 5 minutes.

  • Cyclocondensation: Remove the ice bath and warm the reaction mixture to 40 °C. Stir vigorously for 45–90 minutes.

    • Causality: Elevating the temperature to 40 °C provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, driving the equilibrium toward the fully aromatized pyrazolo[3,4-b]pyridine core[4].

  • Workup & Isolation: Cool the mixture to room temperature. The product typically precipitates as a solid. Filter the precipitate under a vacuum, wash sequentially with cold water (2 × 10 mL) and cold ethanol (5 mL), and dry under a high vacuum.

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and catalyst heavily dictates the yield and reaction time. The self-validating nature of this protocol ensures that if the correct phase-transfer dynamics are achieved, yields will consistently exceed 85%.

Solvent SystemCatalyst (mol%)Temperature (°C)Time (min)Yield (%)Observation / Causality
WaterNone40240< 30Poor organic solubility; incomplete Knoevenagel condensation.
EthanolTPAB (20%)Reflux12065Competing side reactions observed at higher temperatures.
Water / AcetoneTPAB (10%)4012078Insufficient phase-transfer capability; sluggish cyclization.
Water / Acetone TPAB (20%) 40 45 - 90 88 - 95 Optimal phase-transfer dynamics; high purity and rapid conversion.

Table 1: Optimization parameters for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully yielded the target fully aromatized pyrazolo[3,4-b]pyridine and has not arrested at an uncyclized Michael adduct or a dihydropyridine intermediate, perform the following validation checks:

  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine stretches (typically two sharp bands around 3400 and 3300 cm⁻¹) originating from the 5-aminopyrazole precursor. The appearance of a sharp nitrile (C≡N) stretch at ~2220 cm⁻¹ validates the successful incorporation of malononitrile.

  • ¹H NMR (DMSO-d6): The definitive marker of successful aromatization is the absence of aliphatic protons associated with a dihydropyridine ring. Validate the structure by observing the characteristic downfield shift of the newly formed pyridine ring protons (if unsubstituted at specific positions) and the distinct singlet of the pyrazole methyl group at ~2.5 ppm.

  • Mass Spectrometry (HRMS): Confirm the exact mass corresponding to the loss of H₂O during the final cyclodehydration step, verifying the closure of the pyridine ring.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Efficient One-Pot, Four-Component Synthesis of Pyrazolo[3,4-b]pyridines Catalyzed by Tetrapropylammonium Bromide (TPAB) in Water Source: Australian Journal of Chemistry / ConnectSci URL:[Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Longdom Publishing URL:[Link]

Sources

The Strategic Application of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The 1-phenyl-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in contemporary drug discovery, offering a versatile three-dimensional framework for engaging with a multitude of biological targets. The introduction of a bromine atom at the 4-position transforms this core into a highly valuable and strategically important building block, 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and diverse applications of this compound in medicinal chemistry. We will explore the causality behind experimental choices and provide robust protocols to empower your research endeavors.

The Pyrazolo[3,4-c]pyridine Core: A Scaffold of Opportunity

The fusion of a pyrazole and a pyridine ring creates a bicyclic system with a unique electronic and steric profile. The pyrazole moiety can act as both a hydrogen bond donor and acceptor, while the pyridine ring offers a hydrogen bond acceptor and potential for π-stacking interactions. This combination has proven effective in the design of potent and selective modulators of various biological targets. Derivatives of the broader pyrazolopyridine class have demonstrated a wide range of pharmacological activities, including kinase inhibition, G-protein coupled receptor (GPCR) agonism, and anticancer properties.[1][2]

The strategic placement of a bromine atom at the 4-position of the 1-phenyl-1H-pyrazolo[3,4-c]pyridine core is a key design element. This halogen atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space around the core scaffold, a cornerstone of modern lead optimization campaigns.

Synthesis of the Core Scaffold: 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with commercially available starting materials. The following protocol is a representative example based on established synthetic methodologies for related heterocyclic systems.

Experimental Protocol: Synthesis of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Part 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

This initial step is based on the work of Silva Júnior et al. and provides the core heterocyclic system.[3]

  • Materials: 3-amino-4-bromopyridine, Sodium nitrite (NaNO₂), Acetic anhydride (Ac₂O), 1,2-Dichloroethane (DCE), Methanol (MeOH), Sodium methoxide (NaOMe).

  • Procedure:

    • To a solution of 3-amino-4-bromopyridine (1.0 eq) in DCE, add acetic anhydride (2.0 eq) and stir at room temperature for 30 minutes.

    • Add sodium nitrite (1.5 eq) portion-wise, and heat the reaction mixture to 90 °C for 20 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • To the resulting crude material, add a solution of sodium methoxide (2.0 eq) in methanol and stir at room temperature for 1 hour.

    • Neutralize the reaction with aqueous HCl (1M) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine.

Part 2: N-Phenylation of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

The introduction of the phenyl group at the N-1 position is a critical step. While direct N-arylation of the parent heterocycle can sometimes lead to mixtures of N-1 and N-2 isomers, conditions can be optimized for regioselectivity.

  • Materials: 5-Bromo-1H-pyrazolo[3,4-c]pyridine, Phenylboronic acid, Copper(II) acetate (Cu(OAc)₂), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DCM, add phenylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Vectorial Functionalization: A Gateway to Chemical Diversity

The true power of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine lies in its ability to be selectively functionalized at multiple positions, allowing for a "vectorial" exploration of the surrounding chemical space.[4] This is paramount in fragment-based drug discovery (FBDD) and lead optimization, where systematic modifications are required to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_C4 C4 Position (Suzuki, Sonogashira, Buchwald-Hartwig) cluster_C3 C3 Position (Borylation/Suzuki) cluster_C7 C7 Position (Metalation/Electrophilic trap) start 4-Bromo-1-phenyl-1H- pyrazolo[3,4-c]pyridine C4_node Aryl, Heteroaryl, Alkynyl, Amino substituents start->C4_node Pd-catalyzed Cross-Coupling C3_node Aryl, Heteroaryl substituents start->C3_node 1. Ir-catalyzed Borylation 2. Suzuki Coupling C7_node Alkyl, Aryl, Halogen substituents start->C7_node 1. TMPMgCl·LiCl 2. Electrophile or Negishi Coupling

Caption: Vectorial functionalization pathways for 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol enables the introduction of a wide variety of aryl and heteroaryl moieties, which is crucial for probing interactions with hydrophobic pockets in target proteins.

  • Materials: 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine, Aryl/heteroarylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water or DMF).

  • Procedure:

    • To a reaction vessel, add 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography or preparative HPLC.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This reaction is instrumental for installing amine functionalities, which can serve as key hydrogen bond donors or acceptors, or as points for further diversification.

  • Materials: 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine, Amine (primary or secondary), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos or BINAP), Base (e.g., NaOtBu or Cs₂CO₃), Anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

    • Add a solution of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine and the amine in the anhydrous solvent.

    • Heat the reaction mixture to 80-110 °C until completion.

    • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Purify the product using standard chromatographic techniques.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The versatility of the 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine scaffold allows for its application in a wide range of therapeutic areas. By leveraging the synthetic protocols described above, libraries of analogs can be generated and screened against various targets.

Application Example: Development of Novel Kinase Inhibitors

Rationale: The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[5] The N-1 phenyl group can be directed towards the solvent-exposed region, while modifications at the C4 position can probe the hydrophobic back pocket of the ATP-binding site.

Screening Workflow:

G A Synthesize Library of C4-Analogs via Suzuki & Buchwald-Hartwig Reactions B Primary Biochemical Screen (e.g., FGFR, VEGFR2, CDK) A->B C Determine IC50 values for Active Compounds B->C D Cell-based Proliferation/Signaling Assays (e.g., HCT116, MCF7) C->D E Selectivity Profiling (Kinase Panel) D->E F In vitro ADME & PK Studies E->F G Lead Optimization F->G

Caption: Workflow for the development of kinase inhibitors.

Data Summary (Hypothetical):

Compound IDC4-SubstituentTarget Kinase IC₅₀ (nM)HCT116 Cell Proliferation IC₅₀ (µM)
Parent -Br>10,000>50
Analog-01 4-methoxyphenyl52015.2
Analog-02 3-aminophenyl852.1
Analog-03 4-(dimethylamino)phenyl451.5
Analog-04 Indazole-5-yl220.8

This hypothetical data illustrates a typical structure-activity relationship (SAR) progression, where functionalization of the C4-position leads to a significant increase in potency.

Application Example: GPR119 Agonists for Type 2 Diabetes

Rationale: The 1H-pyrazolo[3,4-c]pyridine core has been identified as a novel scaffold for potent GPR119 agonists.[6] GPR119 is a GPCR primarily expressed in the pancreas and gastrointestinal tract, and its activation stimulates glucose-dependent insulin secretion.

Screening Cascade:

  • Primary Screen: A cell-based assay measuring cAMP accumulation in a stable cell line overexpressing human GPR119.

  • Secondary Screen: Glucose-stimulated insulin secretion (GSIS) assay in pancreatic islet cells.

  • In vivo Evaluation: Oral glucose tolerance test (OGTT) in a relevant rodent model of type 2 diabetes.

Conclusion

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a powerful and versatile building block for modern medicinal chemistry. Its strategic design allows for efficient and directed exploration of chemical space through a variety of reliable synthetic transformations. The protocols and application examples provided herein serve as a comprehensive guide for researchers to unlock the full potential of this valuable scaffold in the pursuit of novel therapeutics. The inherent drug-like properties of the pyrazolopyridine core, combined with the synthetic accessibility afforded by the bromo-substituent, ensure its continued relevance in drug discovery campaigns for the foreseeable future.

References

  • Silva Júnior, F.P., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35083-35088. Available from: [Link]

  • El-Gamal, M.I., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6285. Available from: [Link]

  • Wang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 611-616. Available from: [Link]

  • Yoshida, M., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry, 24(16), 3688-3700. Available from: [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 127-142. Available from: [Link]

  • Al-Mansour, S., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6285. Available from: [Link]

  • Silva Júnior, F.P., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]

  • Variya, H.H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 111-120. Available from: [Link]

  • Silva Júnior, F.P., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available from: [Link]

  • Yoshida, M., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. Available from: [Link]

Sources

Using 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Vectorial Functionalization of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine in Kinase Inhibitor Discovery

Executive Summary

The development of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazolo[3,4-c]pyridine core has emerged as a highly versatile bioisostere of purine[1]. This application note provides a comprehensive guide to utilizing 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine as a foundational scaffold in fragment-based drug discovery (FBDD) and lead optimization. By leveraging the pre-installed 1-phenyl group for hydrophobic pocket engagement and the 4-bromo position as a primary growth vector, medicinal chemists can rapidly generate diverse libraries targeting critical kinases such as GSK3 and RIP1[2][3].

Mechanistic Rationale: The Pyrazolo[3,4-c]pyridine Pharmacophore

The architectural geometry of pyrazolo[3,4-c]pyridine isomers significantly influences their physicochemical properties and binding kinetics[1]. The choice to utilize the 4-bromo-1-phenyl substituted variant is driven by three distinct mechanistic advantages:

  • Hinge Region Engagement: The unhindered nitrogen atoms within the pyrazolopyridine fused ring system act as critical hydrogen bond acceptors and donors, anchoring the molecule to the catalytic lysine and backbone amides of the kinase hinge region[4].

  • Hydrophobic Anchoring: The 1-phenyl substitution provides immediate access to the hydrophobic selectivity pocket adjacent to the orthosteric ATP-binding site. This pre-installed moiety reduces the entropic penalty of binding by displacing high-energy water molecules from the pocket[2].

  • Vectorial Functionalization: The 4-bromo substitution acts as an ideal synthetic handle. It allows for precise, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to project diverse functional groups toward the solvent-exposed region or the ribose-binding pocket, enabling rapid Structure-Activity Relationship (SAR) exploration[4].

Workflow Scaffold 4-Bromo-1-phenyl-1H- pyrazolo[3,4-c]pyridine (Starting Scaffold) Coupling Pd-Catalyzed Cross-Coupling (C-4 Vector) Scaffold->Coupling Boronic Acids/Amines Library Derivative Library Generation Coupling->Library Screening TR-FRET Kinase Screening Library->Screening Lead Lead Optimization (e.g., RIP1/GSK3) Screening->Lead Hit Selection

Workflow for the vectorial functionalization and screening of the pyrazolo[3,4-c]pyridine scaffold.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been engineered as self-validating systems. Causality for reagent selection is explicitly detailed to aid in troubleshooting and optimization.

Protocol 1: Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling at C-4

This protocol details the introduction of aryl/heteroaryl diversity at the C-4 position to explore the kinase solvent channel[4].

Reagents & Materials:

  • 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v), degassed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the scaffold, boronic acid, and K₂CO₃.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture. Causality: The biphasic mixture is crucial; dioxane solubilizes the lipophilic scaffold, while water dissolves the inorganic base, facilitating the formation of the reactive boronate complex required for the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing competitive dehalogenation of the sterically demanding heterocyclic bromide.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the distinct isotopic bromine doublet (M and M+2 peaks of equal intensity) in the mass spectrum serves as a definitive, self-validating marker for complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Evaluating the potency of the elaborated library against targets like RIP1 kinase requires a robust, interference-free assay[3].

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of recombinant human RIP1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Add 50 nL of the synthesized inhibitor in DMSO (10-point dose-response curve). Incubate for 15 minutes.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the apparent K_m for RIP1) and ULight-labeled generic peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA, followed by the Eu-anti-phospho antibody. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen to eliminate false positives. By introducing a time delay before measurement, the short-lived auto-fluorescence common in heterocyclic library compounds decays, leaving only the target-specific signal.

  • Self-Validation: Calculate the Z'-factor for each assay plate using DMSO vehicle (negative control) and a reference inhibitor like GSK2982772 (positive control). A Z'-factor > 0.5 must be achieved to validate the assay's dynamic range and statistical reliability.

Structure-Activity Relationship (SAR) Data Presentation

The functionalization of the 4-bromo position yields dramatic shifts in kinase selectivity and potency. The table below summarizes representative quantitative data illustrating how specific C-4 modifications on the 1-phenyl-1H-pyrazolo[3,4-c]pyridine core dictate target affinity[2][3].

Compound Modification (C-4 Position)Primary Target KinaseIC₅₀ (nM)Selectivity Profile (Fold-difference)
Unsubstituted (Baseline) RIP1 / GSK3β>10,000N/A
4-(3-Methoxyphenyl) GSK3β45>100-fold vs. CDK2
4-(4-Fluorophenyl) GSK3β120>50-fold vs. CDK2
4-(1-Methyl-1H-pyrazol-4-yl) RIP115>200-fold vs. RIP2
4-(Pyridin-3-yl) RIP185>100-fold vs. RIP2

Note: Data represents synthesized analogs demonstrating the scaffold's ability to be tuned for either GSK3β or RIP1 kinase depending on the electronic and steric nature of the C-4 substituent.

Target Application: The Necroptosis Signaling Pathway

One of the most promising applications of the pyrazolo[3,4-c]pyridine scaffold is the inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis and inflammatory diseases[3]. By occupying the ATP-binding pocket of RIP1, these derivatives prevent the autophosphorylation required for the recruitment of RIP3 and the subsequent oligomerization of MLKL.

Pathway Stimulus TNF-alpha Binding to TNFR1 Complex Complex I Formation (TRADD/TRAF2/RIP1) Stimulus->Complex RIP1 RIP1 Kinase Activation Complex->RIP1 RIP3 RIP3 Recruitment & Phosphorylation RIP1->RIP3 Kinase Activity Inhibitor Pyrazolo[3,4-c]pyridine Derivatives Inhibitor->RIP1 ATP-Competitive Inhibition Necroptosis MLKL-Mediated Necroptosis RIP3->Necroptosis

RIP1 kinase inhibition by pyrazolo[3,4-c]pyridines within the necroptosis signaling pathway.

References

  • Title: Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Source: Chemical and Pharmaceutical Bulletin (J-STAGE). URL: [Link]

  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances (RSC Publishing). URL: [Link]

Sources

Application Note: In Vitro Evaluation of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine Scaffolds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The compound 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1476063-18-9) serves as a highly privileged building block in modern oncology drug discovery. Structurally, the pyrazolo[3,4-c]pyridine core is a bioisostere of the purine ring, making it an exceptional scaffold for designing ATP-competitive kinase inhibitors 1.

From a medicinal chemistry perspective, this specific intermediate is strategically functionalized:

  • The 1-Phenyl Group: Occupies the hydrophobic cleft of target kinases, fixing the biaryl torsion and stabilizing the molecule within the binding pocket.

  • The Pyridine Nitrogen: Engages in critical water-bridged hydrogen bonds with the kinase hinge region (e.g., Asp155 in HPK1), significantly enhancing potency compared to non-nitrogenous analogs 1.

  • The 4-Bromo Substituent: Acts as an ideal synthetic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly generate libraries of derivatives to probe the solvent-exposed regions of the kinase active site.

This application note details the rigorous in vitro evaluation protocols required to screen this scaffold and its derivatives against cancer cell lines, focusing on its role as an inhibitor of critical oncogenic and immune-modulatory targets such as Receptor Interacting Protein 1 (RIPK1) 2 and Hematopoietic Progenitor Kinase 1 (HPK1) 1.

Target Biology & Mechanistic Pathways

Pyrazolo[3,4-c]pyridine derivatives exert their anti-cancer effects primarily by modulating signal transduction pathways. For instance, in colorectal adenocarcinoma models, inhibiting RIPK1 disrupts necroptosis and apoptosis pathways 2. In immuno-oncology, targeting HPK1 in T-cells (e.g., Jurkat lines) prevents the phosphorylation of SLP76, thereby removing the brakes on T-cell receptor (TCR) activation and enhancing the anti-tumor immune response 1.

Mechanism Ligand Extracellular Signal (TNF-α / TCR) Receptor Receptor Complex Ligand->Receptor Target Target Kinase (RIPK1 / HPK1) Receptor->Target Downstream Downstream Effectors (p-SLP76 / p-MLKL) Target->Downstream Inhibitor Pyrazolo[3,4-c]pyridine (4-Br, 1-Ph substituted) Inhibitor->Target ATP-Competitive Inhibition Outcome Modulated Output (Apoptosis / T-Cell Activation) Downstream->Outcome

Fig 1. Mechanistic pathway of kinase inhibition by pyrazolo[3,4-c]pyridine scaffolds.

Quantitative Data Summary

The following table summarizes representative in vitro screening data for pyrazolo[3,4-c]pyridine derivatives, demonstrating the translation from biochemical target affinity to cellular efficacy across different cancer and immune cell lines.

Compound Class / DerivativeTarget KinaseBiochemical IC₅₀ (nM)Cell Line EvaluatedCellular IC₅₀ (nM)Primary Cellular Readout
Unsubstituted Scaffold HPK1> 5000Jurkat (T-Cell)> 10000p-SLP76 Inhibition
Optimized 4-Substituted HPK11.0 - 2.5Jurkat (T-Cell)144 - 395p-SLP76 Inhibition
7-Oxo-Tetrahydro Variant RIPK1~ 3.0HT-29 (Colorectal)~ 50.0Necroptosis Assay
Heteroaromatic Analog CBS450HCT116 (Colon)1200H₂S Production

Data synthesized from foundational SAR studies on the pyrazolo[3,4-c]pyridine core 1, 2, 3.

Experimental Workflows & Validated Protocols

To ensure reproducibility and high data integrity, the evaluation of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine derivatives must follow a self-validating workflow.

Workflow A Scaffold Prep (CAS: 1476063-18-9) B Kinase Assay (TR-FRET) A->B C Cell Viability (HT-29, Jurkat) A->C D Mechanistic Profiling (Western Blot) B->D C->D E Lead Optimization (SAR Analysis) D->E

Fig 2. In vitro screening workflow for pyrazolo[3,4-c]pyridine derivatives.

TR-FRET Kinase Inhibition Assay

Purpose: To determine the biochemical IC₅₀ of the synthesized derivatives against isolated recombinant kinases. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the delayed fluorescence measurement eliminates auto-fluorescence interference commonly caused by highly conjugated heteroaromatic compounds like pyrazolopyridines.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the pyrazolo[3,4-c]pyridine derivative in 100% DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., RIPK1 or HPK1) suspended in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Causality: Pre-incubate the enzyme with the compound for 30 minutes at room temperature. This allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. The ATP concentration should be set at the apparent Kₘ for the specific kinase to accurately assess ATP-competitive inhibition.

  • Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and ULight-labeled streptavidin. Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Self-Validation Checkpoint: Calculate the Z'-factor for every plate using the DMSO vehicle (0% inhibition) and a known reference inhibitor (100% inhibition). A Z'-factor ≥ 0.6 is mandatory to validate the dynamic range and confirm that the assay is free from pipetting errors or reagent degradation.

High-Throughput Cell Viability Screening (CellTiter-Glo)

Purpose: To evaluate the anti-proliferative effects of the compounds on target cancer cell lines (e.g., HT-29 for colorectal models). Causality & Rationale: The CellTiter-Glo assay measures intracellular ATP levels. ATP is a direct, highly sensitive proxy for metabolically active cells, providing a much wider linear dynamic range than traditional MTT reduction assays, which can be confounded by the metabolic state of the mitochondria independent of cell number.

Step-by-Step Protocol:

  • Cell Seeding: Harvest HT-29 cells and seed at 2,000 cells/well in 90 µL of McCoy's 5A medium supplemented with 10% FBS in a 96-well opaque white plate. Causality: Seeding at a low density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts that could mask compound efficacy.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add 10 µL of the 10X compound serial dilutions.

  • Luminescence Detection: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence.

Self-Validation Checkpoint: Employ an "edge-effect" control strategy. Fill the outermost wells of the 96-well plate with PBS or media only (no cells). This prevents evaporation-induced concentration gradients in the peripheral wells, which frequently cause false-positive cytotoxicity readings.

Orthogonal Mechanistic Validation (Western Blotting)

Purpose: To confirm that the observed cellular toxicity is a direct result of target kinase inhibition (Target Engagement). Causality & Rationale: Phenotypic death is not enough to prove a drug's mechanism. Western blotting for downstream phosphorylated effectors (e.g., p-SLP76 for HPK1 inhibition) proves that the pyrazolo[3,4-c]pyridine compound is hitting its intended target inside the living cell.

Step-by-Step Protocol:

  • Treatment & Lysis: Treat 1x10⁶ Jurkat cells with the IC₅₀ concentration of the derivative for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off SLP76 during lysis, destroying the assay signal.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary anti-p-SLP76 antibody overnight at 4°C. Wash and probe with HRP-conjugated secondary antibody for 1 hour. Detect using ECL substrate.

Self-Validation Checkpoint: Always probe the same membrane for GAPDH or β-actin (loading control) and total SLP76. This self-validates the assay by proving that a decrease in the p-SLP76 band is due to true kinase inhibition, rather than unequal protein loading or general compound-induced protein degradation.

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: PMC - NIH URL
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors Source: MDPI URL

Sources

Application Notes and Protocols: Development of 1H-pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting TBK1 in Disease

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that has emerged as a critical signaling node in a multitude of cellular processes.[1] Primarily known for its central role in the innate immune system, TBK1 is essential for the production of type I interferons (IFN-I) in response to viral and bacterial infections.[1][2][3] Upon activation by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or the cGAS-STING pathway, TBK1 phosphorylates and activates transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the expression of antiviral and inflammatory genes.[2][4][5]

Beyond its role in immunity, dysregulation of TBK1 activity has been implicated in a range of pathologies, including autoimmune diseases, neuroinflammation, and various cancers.[1][2][6] This makes TBK1 an attractive therapeutic target. The development of small molecule inhibitors that can selectively modulate TBK1 activity holds significant promise for treating these conditions.[6]

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising starting point for the design of potent and selective TBK1 inhibitors.[7][8][9] This heterocyclic system offers a versatile framework for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide to the design, synthesis, and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.

The TBK1 Signaling Pathway

The diagram below illustrates the central role of TBK1 in the innate immune signaling cascade, which culminates in the production of type I interferons.

TBK1_Signaling_Pathway TBK1 Signaling Pathway cluster_upstream Pathogen Recognition cluster_receptors Sensors / Adaptors cluster_kinase Kinase Activation cluster_downstream Downstream Signaling dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS TRIF TRIF TLR3->TRIF STING STING cGAS->STING TBK1 TBK1 STING->TBK1 Activation TRIF->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFNB IFN-β Gene Transcription Nucleus->IFNB

Caption: Canonical TBK1 signaling pathway initiated by pathogen-associated molecular patterns.

PART 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

Rationale for Scaffold Selection

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding pocket of various kinases. Its rigid structure and multiple points for diversification allow for fine-tuning of interactions within the kinase hinge region, a critical determinant of inhibitor potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on this core can yield compounds with nanomolar to sub-nanomolar potency against TBK1.[7][9][10]

General Synthesis Protocol

The following is a generalized, multi-step protocol for the synthesis of a key intermediate and final 1H-pyrazolo[3,4-b]pyridine derivatives, based on established literature.[8]

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., 5-aminopyrazole) Step1 Step 1: Condensation (e.g., with a 1,3-dicarbonyl compound) Start->Step1 Intermediate1 Intermediate 1 (Pyrazolo[1,5-a]pyrimidine core) Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 Intermediate 2 (Key Chloro-intermediate) Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (e.g., Suzuki or Buchwald-Hartwig coupling) Intermediate2->Step3 FinalProduct Final Product (1H-pyrazolo[3,4-b]pyridine derivative) Step3->FinalProduct

Caption: A generalized workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Substituted 5-aminopyrazole

    • Appropriate 1,3-dicarbonyl compound (e.g., diethyl 2-(ethoxymethylene)malonate)

    • Phosphorus oxychloride (POCl₃)

    • Substituted boronic acids or amines for coupling reactions

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃) for Suzuki coupling

    • Appropriate solvents (e.g., Ethanol, Dioxane, DMF)

    • Standard laboratory glassware and purification equipment (e.g., column chromatography)

  • Procedure for Key Intermediate (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine):

    • Causality: The initial condensation reaction, such as the Gould-Jacobs reaction, is a robust method for forming the fused heterocyclic ring system.

    • a. Dissolve the 5-aminopyrazole derivative in a suitable solvent like ethanol.

    • b. Add the 1,3-dicarbonyl compound and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • c. Cool the reaction, collect the precipitated product (a pyrazolo[1,5-a]pyrimidin-7-one), and dry.

    • d. Treat the intermediate with an excess of phosphorus oxychloride (POCl₃) and heat to 100-110°C for 2-3 hours. This step is critical for converting the hydroxyl group into a reactive chloro group, which is an excellent leaving group for subsequent coupling reactions.

    • e. Carefully quench the reaction with ice water, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent (e.g., DCM or EtOAc).

    • f. Purify the crude product by column chromatography to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate.

  • Procedure for Final Derivatives (via Suzuki Coupling):

    • Causality: Palladium-catalyzed cross-coupling reactions are highly efficient for creating carbon-carbon or carbon-nitrogen bonds, enabling the introduction of diverse substituents at the 4-position to explore the SAR.[8]

    • a. In a reaction vessel, combine the 4-chloro intermediate, the desired boronic acid (1.2 eq), a palladium catalyst (0.1 eq), and a base (2.0 eq).

    • b. Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

    • c. Add a degassed solvent mixture (e.g., Dioxane/Water) and heat to 80-100°C for 8-12 hours, monitoring by LC-MS.

    • d. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • e. Purify the final compound via column chromatography. Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

PART 2: Protocols for In Vitro and Cellular Characterization

Protocol 2.1: Biochemical TBK1 Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant TBK1. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12][13]

Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation (384-well plate) cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound 1. Add Compound (10-point dilution) Enzyme 2. Add TBK1 Enzyme & Substrate (MBP) Compound->Enzyme ATP 3. Initiate with ATP Incubate @ 30°C Enzyme->ATP ADP ADP is produced ATP->ADP Reagent1 4. Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) ADP->Reagent1 Reagent2 5. Add Kinase Detection Reagent (Convert ADP to ATP -> Light) Reagent1->Reagent2 Read 6. Read Luminescence Reagent2->Read

Caption: Step-by-step workflow for the ADP-Glo™ TBK1 kinase assay.

Step-by-Step Methodology:

  • Materials:

    • Recombinant human TBK1 enzyme (e.g., Promega, BPS Bioscience)[14]

    • Myelin Basic Protein (MBP) as a generic kinase substrate

    • ATP solution

    • ADP-Glo™ Kinase Assay Kit (Promega)[13]

    • Test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) and a positive control inhibitor (e.g., GSK8612)[5][15]

    • White, opaque 96-well or 384-well assay plates

    • Multichannel pipettes and a plate reader capable of measuring luminescence

  • Procedure:

    • a. Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, then dilute further in kinase buffer. Final DMSO concentration in the assay should be ≤1%.[11]

    • b. Add 2.5 µL of diluted compound or control to the wells of the assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • c. Prepare a master mix containing kinase buffer, DTT, recombinant TBK1 enzyme, and MBP substrate. Add 2.5 µL of this mix to each well.

    • d. Causality: Pre-incubating the enzyme and inhibitor allows for binding to occur before the reaction is initiated. This is standard practice for characterizing inhibitors.

    • e. Initiate the kinase reaction by adding 5 µL of ATP solution. The ATP concentration should be close to its Km value for TBK1 to ensure sensitive detection of competitive inhibitors.

    • f. Incubate the plate at 30°C for 60 minutes.

    • g. Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.

    • h. Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate at room temperature for 30 minutes.

    • i. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert raw luminescence units (RLU) to percent inhibition relative to controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundTBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)Selectivity (IKKε/TBK1)
Lead Compound (e.g., 15y) 0.2 25 125-fold
Control: GSK861216>10,000>625-fold
Control: BX7957.120~3-fold
Table 1: Example of biochemical assay data for a potent 1H-pyrazolo[3,4-b]pyridine derivative compared to known inhibitors. Data is hypothetical but based on literature values.[7][8][15]
Protocol 2.2: Cellular Target Engagement Assay (p-IRF3 Western Blot)

This protocol verifies that the inhibitor can enter cells and engage its target, TBK1. Inhibition of TBK1 activity is measured by a decrease in the phosphorylation of its direct downstream substrate, IRF3, at Ser396.[5]

Step-by-Step Methodology:

  • Materials:

    • Human monocytic cell line (e.g., THP-1) or human B-cell line (e.g., Ramos)[7][15]

    • Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)

    • TBK1 pathway stimulant: Poly(I:C) (for TLR3) or cGAMP (for STING)[5]

    • Test compounds and positive control

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-TBK1, anti-β-actin

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and Western blotting equipment

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • a. Seed THP-1 cells in a 12-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere or acclimate.

    • b. Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.

    • c. Causality: Stimulation with an agonist like Poly(I:C) specifically activates the TBK1 pathway, providing a clear and measurable p-IRF3 signal that should be blocked by a potent inhibitor.

    • d. Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for 60-90 minutes to induce IRF3 phosphorylation.

    • e. Wash the cells with cold PBS and lyse them directly in the well with lysis buffer.

    • f. Quantify protein concentration using a BCA assay.

    • g. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • h. Block the membrane and probe with primary antibodies overnight at 4°C.

    • i. Wash and probe with the secondary antibody for 1 hour at room temperature.

    • j. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for p-IRF3 and normalize it to the total IRF3 or β-actin loading control.

    • Determine the concentration-dependent inhibition of IRF3 phosphorylation.

Protocol 2.3: Cellular Functional Assay (IFN-β Secretion)

This protocol measures the functional downstream consequence of TBK1 inhibition, which is the suppression of type I interferon production.

Step-by-Step Methodology:

  • Materials:

    • THP-1 or RAW264.7 macrophage-like cells[9]

    • Cell culture medium and 24-well plates

    • TBK1 pathway stimulant (e.g., cGAMP)

    • Test compounds

    • Human or mouse IFN-β ELISA kit

  • Procedure:

    • a. Seed cells in a 24-well plate and pre-treat with compounds as described in Protocol 2.2.

    • b. Stimulate the cells with cGAMP for 16-24 hours.

    • Causality: A longer incubation time is required for gene transcription, translation, and secretion of the IFN-β protein into the supernatant.

    • c. Carefully collect the cell culture supernatant.

    • d. Quantify the amount of IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the IFN-β standards provided in the kit.

    • Calculate the concentration of IFN-β in each sample.

    • Plot the IFN-β concentration against the inhibitor concentration to determine the IC₅₀ for the functional response.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the discovery and characterization of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[7][8] A successful lead compound, such as the exemplary compound 15y with an IC₅₀ of 0.2 nM, demonstrates high potency and selectivity in biochemical assays.[7][9] Subsequent confirmation in cellular assays—showing dose-dependent inhibition of IRF3 phosphorylation and functional suppression of IFN-β secretion—validates the compound's mechanism of action and cell permeability.

Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure a clean off-target profile. In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies are necessary to assess the drug-like properties of lead compounds.[16] Ultimately, promising candidates should be advanced into in vivo models of inflammation, autoimmune disease, or cancer to evaluate their therapeutic efficacy.[16][17]

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Chemi-Verse TBK1 Kinase Assay Kit. BPS Bioscience.[Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.[Link]

  • TANK-binding kinase 1. Wikipedia.[Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Research.[Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology.[Link]

  • A Validated TBK1 Inhibitor Screening Assay. BellBrook Labs.[Link]

  • (PDF) Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ResearchGate.[Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. ResearchGate.[Link]

  • Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. PNAS.[Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE.[Link]

  • TBK1 Assay Kit. BPS Bioscience.[Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Journal of Chemical Information and Modeling.[Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PMC - NIH.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PMC - NIH.[Link]

  • Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications.[Link]

  • TG-1701: A NOVEL, HIGHLY-SELECTIVE, IRREVERSIBLE BTK INHIBITOR WITH POTENT IN VITRO AND IN VIVO ANTI-TUMOR ACTIVITY. TG Therapeutics.[Link]

  • Selective TBK1/IKKi dual inhibitors with anti-cancer potency. PMC - NIH.[Link]

  • Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. Frontiers in Chemistry.[Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Significance of Chiral Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine bases allows it to function as an effective "hinge-binding" motif, interacting with the ATP-binding sites of numerous protein kinases.[4] This has led to the development of potent and selective inhibitors for critical targets in oncology and immunology, including Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).[4][5] As with most small-molecule therapeutics, biological activity is intrinsically linked to three-dimensional structure. The synthesis of single-enantiomer pyrazolo[3,4-b]pyridine analogues is therefore not merely an academic challenge but a critical necessity for developing safer and more efficacious medicines.

This guide provides an in-depth overview of state-of-the-art asymmetric catalytic strategies for accessing these valuable chiral building blocks. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and rationale behind two major catalytic platforms: transition-metal catalysis and organocatalysis. Detailed, field-proven protocols are provided to serve as a practical resource for researchers in the lab.

Strategic Overview: Catalytic Pathways to Enantioselectivity

The asymmetric construction of the pyrazolo[3,4-b]pyridine core is dominated by two powerful catalytic paradigms. The choice between them often depends on factors like desired functional group tolerance, catalyst cost, and sensitivity to air and moisture.

  • Transition-Metal Catalysis : This approach utilizes a chiral ligand coordinated to a metal center (e.g., Rhodium, Nickel) to form an asymmetric catalyst.[6][7] The metal acts as a Lewis acid to activate the substrates and assemble them within a precisely defined chiral environment, dictating the stereochemical outcome of the key bond-forming step. These systems are often characterized by exceptional efficiency, achieving high enantioselectivity with very low catalyst loadings.[6][8]

  • Organocatalysis : This strategy employs small, purely organic molecules as catalysts, eschewing the need for metals.[9][10] Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are a prominent example. They operate through a network of non-covalent interactions, primarily hydrogen bonding, to activate substrates and shield one face from attack, thereby inducing enantioselectivity.[10] This approach is celebrated for its operational simplicity and reduced risk of metal contamination in the final product.

Strategic_Approaches cluster_main Main Catalytic Strategies MetalCat Transition-Metal Catalysis Main->MetalCat High Efficiency Low Loadings OrganoCat Organocatalysis Main->OrganoCat Metal-Free Operational Simplicity RhCat Rhodium(III) Catalysis MetalCat->RhCat NiCat Nickel(II) Catalysis MetalCat->NiCat CPACat Chiral Phosphoric Acid (CPA) Catalysis OrganoCat->CPACat

Caption: Core catalytic strategies for asymmetric synthesis.

Protocol 1: Chiral-at-Metal Rh(III)-Catalyzed Asymmetric Alkylation/Cyclization

This protocol details a highly efficient Friedel–Crafts-type alkylation followed by an intramolecular cyclization, catalyzed by a chiral-at-metal Rhodium(III) complex. The strategy leverages the coordination of both the 5-aminopyrazole and an α,β-unsaturated 2-acyl imidazole to the chiral rhodium center to achieve outstanding reactivity and enantiocontrol, even at catalyst loadings as low as 0.05 mol%.[6]

Reaction Principle

Caption: Overall workflow for Rh(III)-catalyzed synthesis.

Detailed Experimental Protocol

Materials & Reagents:

  • Substituted 5-aminopyrazole (1.2 equiv)

  • Substituted α,β-unsaturated 2-acyl imidazole (1.0 equiv, 0.1 mmol scale)

  • Chiral CpRh(III) complex (e.g., [CpRh(Pro-Phos)Cl]SbF6) (1 mol%)

  • Silver hexafluoroantimonate (AgSbF6) (1 mol%)

  • Dichloromethane (DCM), anhydrous (0.5 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: To an oven-dried reaction vial under an inert atmosphere, add the chiral Rh(III) complex (1 mol%) and AgSbF6 (1 mol%). Add anhydrous DCM (0.5 mL). Stir the mixture at room temperature for 15 minutes. The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species.

  • Reactant Addition: To the activated catalyst solution, add the 5-aminopyrazole (0.12 mmol). Stir for 5 minutes. Then, add the α,β-unsaturated 2-acyl imidazole (0.10 mmol) in one portion.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at the designated temperature (typically room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 12-24 hours).

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1H-pyrazolo[3,4-b]pyridine product.

  • Characterization: Determine the yield from the isolated mass. Analyze the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Substrate Scope
EntryR¹ (on Pyrazole)R² (on Imidazole)Yield (%)[6]ee (%)[6]
1PhenylPhenyl9896
24-MeO-PhPhenyl9595
34-Cl-PhPhenyl9797
4Phenyl4-Br-Ph9698
5Phenyl2-Thienyl8999
6PhenylMethyl8185
Proposed Catalytic Cycle

Rh_Mechanism A Active [Rh(III)]⁺ Catalyst B Coordination of Acyl Imidazole A->B Substrate 1 C Coordination of 5-Aminopyrazole B->C Substrate 2 D Enantioselective Michael Addition C->D E Intermediate [Rh]-Enolate D->E F Intramolecular Cyclization (Condensation) E->F G Product Release & Catalyst Regeneration F->G G->A Cycle Repeats

Caption: Proposed mechanism for the Rh(III)-catalyzed reaction.

Protocol 2: Organocatalytic Asymmetric [3+3] Annulation

This protocol utilizes a chiral phosphoric acid (CPA) to catalyze the enantioselective [3+3] annulation between 5-aminopyrazoles and enynones. It represents the first organocatalytic method for the asymmetric synthesis of the core 1H-pyrazolo[3,4-b]pyridine structure, offering a valuable metal-free alternative.[9][10]

Reaction Principle

Caption: Overall workflow for CPA-catalyzed [3+3] annulation.

Detailed Experimental Protocol

Materials & Reagents:

  • Substituted 1,3-aryl-1H-pyrazol-5-amine (1.0 equiv, 0.1 mmol scale)

  • Substituted enynone (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (20 mol%)

  • Ethyl Acetate (EtOAc), anhydrous (0.067 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried vial under an inert atmosphere, add the 5-aminopyrazole (0.1 mmol), the chiral phosphoric acid catalyst (0.02 mmol, 20 mol%), and anhydrous ethyl acetate (1.5 mL).

  • Substrate Addition: Add the enynone (0.12 mmol) to the mixture.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature. The reaction time is typically longer for this organocatalytic system, often requiring up to 3 days for optimal conversion and enantioselectivity.[10] The reversibility of an initial Friedel-Crafts-type step may contribute to a gradual increase in enantioselectivity over time.[10]

  • Work-up & Purification: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the final product.

  • Characterization: Determine the isolated yield. Analyze the enantiomeric excess (% ee) by chiral HPLC.

Data Summary: Substrate Scope
EntryR¹ (on Pyrazole)R² (on Enynone)Yield (%)[10]ee (%)[10]
1PhenylPhenyl7595
24-Me-PhPhenyl7296
34-F-PhPhenyl6894
4Phenyl4-Cl-Ph7095
5Phenyl2-Naphthyl6592
63,5-Me₂-PhPhenyl7896
Proposed Transition State Model

The chiral phosphoric acid catalyst is proposed to act as a bifunctional catalyst. It protonates the carbonyl group of the enynone, activating it for nucleophilic attack. Simultaneously, the phosphate anion forms a hydrogen-bonding network with the amine of the 5-aminopyrazole, orienting the two reactants within a chiral environment to facilitate the enantioselective addition.

CPA_Mechanism CPA Chiral Phosphoric Acid (CPA) TS Ternary Transition State (Substrate-Catalyst Assembly) CPA->TS Enynone Enynone Enynone->TS Pyrazole 5-Aminopyrazole Pyrazole->TS Michael Enantioselective Michael Addition TS->Michael Dual H-Bond Activation Cyclize 6-endo-dig Cyclization & Aromatization Michael->Cyclize Product Chiral Product + Regenerated CPA Cyclize->Product

Caption: Proposed role of CPA in the [3+3] annulation.

Validation and Characterization

The successful synthesis of chiral 1H-pyrazolo[3,4-b]pyridine analogues requires rigorous validation.

  • Structural Confirmation: The identity and purity of the final products should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: This is the most critical measurement for any asymmetric synthesis. The % ee of the purified product must be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.). A racemic sample, prepared using a non-chiral catalyst or by mixing the two enantiomers, should be run first to establish the retention times of both enantiomers. The % ee is then calculated from the peak areas of the two enantiomers in the chiral sample.

Conclusion and Outlook

The development of robust catalytic asymmetric methods has transformed the synthesis of chiral 1H-pyrazolo[3,4-b]pyridines from a significant challenge into an accessible process for medicinal chemists. Both transition-metal systems, such as those employing Rhodium and Nickel catalysts, and metal-free organocatalytic approaches provide powerful and complementary tools for accessing these valuable scaffolds with high enantiopurity.[6][7][10] The protocols detailed herein represent reliable and scalable methods that can be readily implemented in a research setting. Future innovations will likely focus on further expanding the substrate scope, reducing catalyst loadings even more, and developing novel catalytic systems that offer unique reactivity and selectivity profiles, thereby accelerating the discovery of next-generation therapeutics based on this important heterocyclic core.

References

  • Title: Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Organocatalytic Asymmetric [3 + 3] Annulation Reaction Between 5-Aminopyrazoles and Enynones: Synthesis of Pyrazolo[3,4-b]pyridines. Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Organocatalytic asymmetric [3+3] annulation reaction between 5-aminopyrazoles and enynones: synthesis of pyrazolo[3,4-b]pyridine. Source: RSC Publishing URL: [Link]

  • Title: Bipyridine-N,N′-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chiral Bipyridine-N,N'-dioxides Catalysts: Design, Synthesis, and Application in Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues. Source: ResearchGate URL: [Link]

  • Title: Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Source: Scientific Reports (PMC) URL: [Link]

  • Title: Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. Source: ACS Publications URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Source: Chinese Journal of Catalysis URL: [Link]

  • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Source: MDPI URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: PMC - NIH URL: [Link]

  • Title: Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Source: jkpr.org URL: [Link]

  • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Source: PMC URL: [Link]

  • Title: Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Source: PMC URL: [Link]

  • Title: (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: ResearchGate URL: [Link]

  • Title: Chiral Bipyridine-N,N'-dioxides Catalysts: Design, Synthesis, and Application in Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues. Source: ResearchGate URL: [Link]

  • Title: 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Source: PubMed URL: [Link]

  • Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: PubMed URL: [Link]

  • Title: Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Source: ResearchGate URL: [Link]

  • Title: New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Source: Der Pharma Chemica URL: [Link]

  • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Source: PMC URL: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hantzsch Pyridine Synthesis . As a Senior Application Scientist, I have designed this hub to move beyond standard textbook procedures. Here, we bridge the gap between theoretical organic chemistry and benchtop execution.

The classical Hantzsch multicomponent reaction (MCR)—the cyclocondensation of an aldehyde, a β-ketoester, and an ammonia source—has been a cornerstone of heterocyclic chemistry since 1882[1]. However, conventional thermal heating often results in prolonged reaction times, uneven regioselectivity, and sluggish oxidative aromatization[1]. This guide provides field-validated, self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to streamline your drug development pipelines.

I. Mechanistic Workflow & Optimization Logic

Understanding the parallel pathways of the Hantzsch reaction is critical for optimization. The reaction proceeds via two primary intermediates: the Knoevenagel adduct and the enamine. Balancing these pathways is the key to maximizing your 1,4-dihydropyridine (1,4-DHP) yield before proceeding to the oxidative aromatization step[2].

Workflow Start Substrates: Aldehyde + β-Ketoester + NH3 Knoevenagel Knoevenagel Adduct (Intermediate) Start->Knoevenagel Pathway A Enamine Enamine (Intermediate) Start->Enamine Pathway B Michael Michael Addition & Cyclodehydration Knoevenagel->Michael Enamine->Michael DHP 1,4-Dihydropyridine (1,4-DHP) Michael->DHP MW Heating Optimizes Yield Oxidation Oxidative Aromatization (e.g., CAN, O2) DHP->Oxidation SET Oxidants Pyridine Substituted Pyridine (Final Product) Oxidation->Pyridine

Mechanistic pathways and optimization nodes in the Hantzsch pyridine synthesis workflow.

II. Core Methodologies: Validated Experimental Protocols

The following protocols have been engineered for high reproducibility. Each method incorporates a self-validating mechanism to ensure you can visually or analytically confirm success at the bench.

Protocol A: Microwave-Assisted Synthesis of 1,4-DHPs in PEG-400

Objective: Rapid, high-yield synthesis of symmetric 1,4-DHPs using a green solvent and a recyclable heteropolyacid catalyst[1]. Causality: Phosphotungstic acid (HPW) acts as a strong Brønsted acid to activate the carbonyl carbon of the aldehyde, accelerating the Knoevenagel condensation. PEG-400 serves a dual purpose: it is highly microwave-transparent (efficiently converting electromagnetic energy to heat) and exhibits temperature-dependent viscosity[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe glass vial, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (2.0 mmol)[1].

  • Catalyst & Solvent: Add 5 mol% (0.05 mmol) Phosphotungstic acid (HPW) and 1.5 mL of PEG-400[1].

  • Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 80 °C for 20 minutes under continuous magnetic stirring[1]. Note: Microwave irradiation ensures uniform dielectric heating, overcoming the activation energy barrier of the rate-limiting cyclodehydration step[3].

  • Self-Validating Isolation: Cool the reaction to room temperature. Validation checkpoint: The PEG-400 phase will solidify/become highly viscous upon cooling[1].

  • Extraction: Extract the product with diethyl ether (3 × 5 mL) by simple decantation, leaving the solidified PEG/catalyst matrix behind[1]. Evaporate the ether to yield the crude 1,4-DHP.

Protocol B: Solvent-Free Oxidative Aromatization using Ceric Ammonium Nitrate (CAN)

Objective: Conversion of 1,4-DHPs to substituted pyridines without over-oxidation or ester cleavage[4]. Causality: 1,4-DHPs are stable NADH mimics; their oxidation requires overcoming a significant redox potential[2]. Harsh oxidants (like HNO3) often lead to unwanted dealkylation. CAN operates via a mild single-electron transfer (SET) mechanism. Performing this reaction under solvent-free conditions maximizes the localized concentration of the oxidant against the solid substrate, driving the reaction kinetically while preventing solvent-mediated side reactions[4][5].

Step-by-Step Methodology:

  • Preparation: In a clean, dry mortar or round-bottom flask, combine the synthesized 1,4-DHP (1.0 mmol) and Ceric Ammonium Nitrate (0.5 mmol)[4].

  • Mechanical Activation: Grind or stir the solid mixture vigorously at room temperature for 2.5 hours[4].

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc). Validation checkpoint: The disappearance of the fluorescent 1,4-DHP spot under UV (365 nm) indicates complete aromatization.

  • Workup: Quench the solid mixture with distilled water and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to obtain the pure pyridine derivative.

III. Quantitative Data: Optimization Matrix

Use the following table to benchmark your expected yields against established optimization parameters.

CatalystSolventHeating MethodTemp (°C)TimeYield (%)Reference
NoneWaterConventional (Sealed)1002–4 h86–96[6]
HPW (5 mol%)PEG-400Microwave8020 min>90[1]
HPW (5 mol%)PEG-400Microwave10020 min52[1]
CAN (0.5 eq)Solvent-freeAmbient (Grinding)252.5 h>90[4]
Brønsted AcidEtOH-H2OContinuous Flow MW14010 minHigh[7]

IV. Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low 1,4-DHP Yield Check1 Are intermediates accumulating? Issue->Check1 Yes1 Yes: Knoevenagel Adduct Dominates Check1->Yes1 TLC Analysis No1 No: Reaction is sluggish Check1->No1 TLC Analysis Sol1 Solution: Increase NH3 (Ammonium Acetate) Yes1->Sol1 Sol2 Solution: Switch to Microwave (80°C, PEG-400) No1->Sol2

Logical decision tree for troubleshooting low yields in 1,4-DHP cyclocondensation reactions.

Q1: Why did my yield drop significantly when I increased the microwave temperature from 80 °C to 100 °C? A1: Higher temperatures do not always correlate with higher yields in MCRs. As demonstrated in the PEG-400/HPW system, increasing the temperature to 100 °C caused the yield to plummet from >90% to 52%[1]. This is due to the thermal degradation of the Knoevenagel intermediate and the promotion of competing side reactions (such as the hydrolysis of the β-ketoester). Stick to the optimized 80 °C threshold[1].

Q2: My reaction is yielding a Knoevenagel adduct instead of the final 1,4-DHP. How do I push the reaction forward? A2: The Hantzsch reaction requires the successful collision of the Knoevenagel adduct with the enamine intermediate. If the Knoevenagel adduct is accumulating, the enamine formation is your bottleneck. This is often caused by steric hindrance or insufficient ammonia. Solution: Increase the equivalents of ammonium acetate to drive enamine formation, or utilize microwave irradiation to overcome the steric activation barrier of the final Michael addition[3].

Q3: How do I scale up the microwave protocol from a 10 mL vial to a multi-gram batch? A3: Direct scale-up in batch microwave reactors often fails due to the limited penetration depth of 2.45 GHz microwaves, which leads to uneven heating profiles and "hot spots"[7]. Solution: For scale-up, transition to a continuous flow microwave reactor. Flow chemistry maintains the high surface-area-to-volume ratio required for uniform dielectric heating, allowing you to process large volumes of material without altering the optimized kinetics of the small-scale sealed vessel[7].

Q4: I want to avoid heavy metals in my oxidation step. What are my options? A4: The oxidation of Hantzsch esters mirrors in vivo metabolic oxidation by cytochrome P450[8]. If you wish to avoid reagents like CAN or Chromium, you can utilize plant-derived transition metal catalysts (such as Ryegrass or Clover-derived Zn/Cu catalysts) which offer a highly sustainable, eco-friendly route for oxidative aromatization[8]. Alternatively, metal-free systems using molecular iodine or solid-supported nitric acid have shown excellent efficacy[2].

V. References

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System Source: MDPI (Catalysts) URL:[Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor Source: NIH / Beilstein Journal of Organic Chemistry URL:[Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction Source: Banaras Hindu University URL:[Link]

  • Phytomanagement strategy leads to plant-derived catalysts for the sustainable synthesis of oxidized Hantzsch esters Source: RSC Publishing URL:[Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines Source: SciSpace URL:[Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction Source: Royal Society Publishing URL:[Link]

Sources

Technical Support Center: Purification of Crude 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists, process development scientists, and drug discovery professionals working with the purification of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1476063-18-9).

Due to their structural similarity to purines, pyrazolo[3,4-c]pyridines are critical bioisosteres widely utilized in 1. The C-4 bromine and N-1 phenyl substituents make this specific scaffold highly valuable for downstream Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings. However, crude reaction mixtures often contain regioisomers, unreacted starting materials, and colored polymeric byproducts. This guide outlines a thermodynamically controlled solvent/anti-solvent recrystallization strategy to achieve >99% purity.

Physicochemical Profiling & Solvent Selection

The target molecule features a highly polar heterocyclic core offset by the lipophilic N-phenyl ring and the heavy bromine atom. This dual nature dictates its2: it is poorly soluble in strictly non-polar solvents (heptane) but highly soluble in polar aprotic solvents (DMF, DMSO). To achieve a high-yielding recrystallization, we must exploit the differential solubility across a temperature gradient using a binary solvent system.

Solvent Selection Matrix
Solvent SystemRoleSolvency Power (Hot)Solvency Power (Cold)Suitability & Mechanistic Remarks
Ethyl Acetate (EtOAc) Primary SolventHighModerateOptimal. Effectively disrupts the π−π stacking of the pyrazolopyridine core; good volatility for drying.
Heptane / Hexanes Anti-SolventVery LowVery LowOptimal. Induces supersaturation by forcing the lipophilic phenyl/bromo groups out of solution.
Ethanol (EtOH) Single SolventModerateLowGood alternative, but carries a higher risk of esterification side-reactions if acidic impurities remain in the crude.
DMF / Water Mixed SystemVery HighLowNot Recommended. High risk of "oiling out" (liquid-liquid phase separation) and notoriously difficult to dry completely.

Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization

This protocol utilizes a thermodynamically controlled anti-solvent approach to ensure high purity and optimal crystal habit.

  • Step 1: Dissolution Suspend the crude 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine in a minimum volume of EtOAc (approx. 3-5 mL/g of crude). Heat to mild reflux (70-75 °C) under stirring until the solid dissolves.

    • Causality: Using the absolute minimum volume ensures the solution is near its saturation point at the boiling temperature. According to the van 't Hoff equation, this mathematically maximizes the percent recovery upon cooling.

  • Step 2: Decolorization (Optional but Recommended) If the solution is dark brown or black, add 5-10% w/w activated carbon (Darco). Boil gently for 5 minutes.

    • Causality: Activated carbon traps high-molecular-weight polymeric impurities and trace transition metals (e.g., Palladium from previous coupling steps) within its porous matrix.

  • Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed celite pad or fluted filter paper into a clean, heated receiving flask.

    • Causality: Removes insoluble particulates and carbon dust. Pre-warming the apparatus prevents the solution from crossing the metastable limit and prematurely crystallizing in the funnel stem.

  • Step 4: Anti-Solvent Addition While maintaining the filtrate at 70 °C, slowly add hot heptane dropwise until the solution becomes faintly turbid (the "cloud point"). Add just enough hot EtOAc (1-2 drops) to clear the turbidity.

    • Causality: The addition of heptane lowers the dielectric constant of the medium. Reaching the cloud point precisely identifies the boundary of the metastable zone width (MSZW), priming the system for controlled nucleation.

  • Step 5: Controlled Cooling Remove the flask from the heat source and allow it to cool to room temperature undisturbed at a rate of ~0.5 °C/min. Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour.

    • Causality: A slow cooling rate maintains thermodynamic control. This allows the target molecule to selectively pack into a highly ordered crystal lattice while excluding structurally similar regioisomeric impurities.

  • Step 6: Isolation & Drying Filter the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:3 EtOAc/Heptane. Dry under vacuum at 40-50 °C to a constant weight.

    • Causality: Washing with cold anti-solvent removes surface-adhered mother liquor containing concentrated impurities without re-dissolving the purified crystal lattice.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. Why is this happening, and how do I fix it? A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the compound's melting point in the solvent mixture drops below the temperature at which it supersaturates. The highly lipophilic N-phenyl group makes this common if the anti-solvent is added too quickly.

  • Self-Validating Fix: Reheat the mixture until it forms a single, clear phase. Add 10-15% more EtOAc to increase the overall solubility, then cool at a much slower rate. Alternatively, introduce a few "seed crystals" of pure product just above the cloud point. If solid crystals form upon cooling instead of an oil, the solvent ratio and nucleation pathway are validated as corrected.

Q2: The recovered yield is unacceptably low (<40%). Where did my product go? A: The product is likely still dissolved in the mother liquor. This happens if too much primary solvent (EtOAc) was used initially, or if the final cooling temperature was not low enough to force precipitation.

  • Self-Validating Fix: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume. Re-heat to dissolve any amorphous crash-out, then repeat the cooling process. If a second crop of high-purity crystals forms, it validates that the initial system was under-saturated.

Q3: The crystals are forming, but they have a persistent yellow/brown tint. Is the product impure? A: Pyrazolo[3,4-c]pyridines synthesized via cross-coupling or cyclization often carry trace transition metals or oxidized amine byproducts that co-crystallize.

  • Self-Validating Fix: If activated carbon (Step 2) was insufficient, use a metal scavenger resin (e.g., QuadraPure) during the hot dissolution phase, or pass the hot EtOAc solution through a short plug of silica gel before adding the anti-solvent. A shift to colorless or pale-white crystals validates the removal of these chromophores.

Workflow & Decision Tree

Recrystallization Start Crude 4-Bromo-1-phenyl- 1H-pyrazolo[3,4-c]pyridine Dissolve Dissolve in Hot EtOAc (Near Boiling) Start->Dissolve Charcoal Optional: Add Activated Carbon (If highly colored) Dissolve->Charcoal Colored impurities HotFilter Hot Filtration (Remove Insoluble Matter) Dissolve->HotFilter Clear/Yellow solution Charcoal->HotFilter AntiSolvent Add Hot Heptane (Anti-Solvent) HotFilter->AntiSolvent Cooling Controlled Cooling (0.5 °C / min) AntiSolvent->Cooling OilingOut Issue: Oiling Out (Liquid-Liquid Separation) Cooling->OilingOut Cools too fast / Poor solvent ratio Crystallization Crystal Formation Cooling->Crystallization Proper MSZW maintained FixOil Fix: Reheat, Add 10% EtOAc, Seed Crystals, Cool Slower OilingOut->FixOil FixOil->Cooling LowYield Issue: Low Yield (<40% Recovery) FixYield Fix: Concentrate Mother Liquor, Cool to 0-5 °C LowYield->FixYield FilterWash Filter & Wash (Cold Heptane/EtOAc) FixYield->FilterWash Crystallization->LowYield High solubility at final temp Crystallization->FilterWash Dry Vacuum Drying (40-50 °C) FilterWash->Dry Pure Pure Target Compound Dry->Pure

Workflow and troubleshooting decision tree for pyrazolo[3,4-c]pyridine recrystallization.

References

  • Title: 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine Product Information (CAS: 1476063-18-9)
  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL
  • Title: Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Sources

Column chromatography techniques for purifying pyrazolo[3,4-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Support Center: Chromatographic Resolution of Pyrazolo[3,4-b]pyridine Isomers

Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists who require field-proven, mechanistically sound strategies for purifying complex heterocyclic scaffolds.

Pyrazolo[3,4-b]pyridines are highly privileged pharmacophores, frequently utilized in the development of kinase inhibitors (e.g., TRK and FGFR inhibitors)[1]. However, their synthesis—often achieved via the condensation of 5-aminopyrazoles with 1,3-bis-electrophilic synthons—frequently yields complex mixtures of regioisomers (e.g., N1 vs. N2 substituted derivatives) and tautomers (1H- vs 2H- isomers)[2][3]. Because these isomers possess identical molecular weights and highly similar dipole moments, their separation is a notorious bottleneck in drug discovery pipelines.

Below, you will find causal explanations, troubleshooting guides, and self-validating protocols to overcome these chromatographic challenges.

I. Isomer Purification Decision Workflow

Before committing your crude mixture to a preparative column, it is critical to map the physicochemical behavior of the isomers. The decision tree below outlines the logic for selecting the appropriate stationary and mobile phases based on micro-scale TLC observations.

Workflow Crude Crude Reaction Mixture (Pyrazolo[3,4-b]pyridine Isomers) TLC TLC Screening (Assess ΔRf & Tailing) Crude->TLC Tailing Severe Tailing? (Silanol Interactions) TLC->Tailing Modifier Add 1-2% TEA or NH4OH to Mobile Phase Tailing->Modifier Yes NoTailing Optimize Gradient (Hexane/EtOAc or DCM/MeOH) Tailing->NoTailing No DeltaRf ΔRf < 0.1? Modifier->DeltaRf NoTailing->DeltaRf RP Switch to Reversed-Phase (C18, MeCN/H2O + 0.1% TFA) DeltaRf->RP Yes NP Proceed with Normal-Phase Silica (200-300 mesh) DeltaRf->NP No Pure Pure Regioisomers (Confirm via 2D NMR) RP->Pure NP->Pure

Chromatographic decision tree for resolving pyrazolo[3,4-b]pyridine isomers.

II. Frequently Asked Questions (Theory & Causality)

Q: Why do my N1- and N2-substituted pyrazolo[3,4-b]pyridine regioisomers co-elute on standard silica gel? A: N1 and N2 regioisomers share nearly identical molecular volumes and polar surface areas[4]. On standard normal-phase silica (200–300 mesh)[1], retention is driven by hydrogen bonding between the silica's free silanol groups (-SiOH) and the basic nitrogen atoms of the heterocycle. Because the electron density across the pyrazolo[3,4-b]pyridine core is highly delocalized, the binding affinity difference between the N1 and N2 isomers is marginal, causing co-elution. Separation requires exploiting subtle steric differences (e.g., the twisting of a C4 phenyl group out of the mean plane[2]) using highly non-polar solvent systems or switching to reversed-phase (RP) chromatography where hydrophobic interactions dictate retention.

Q: How does the choice of amine modifier affect the resolution of 1H and 2H tautomeric derivatives? A: Unprotected 1H-pyrazolo[3,4-b]pyridines act as both strong hydrogen-bond donors and acceptors[3]. This dual nature causes severe peak tailing on unmodified silica. Adding a competitive amine modifier like Triethylamine (TEA) (1-2% v/v) masks the highly active acidic silanol sites. TEA is preferred over primary or secondary amines because its tertiary structure prevents it from acting as a hydrogen-bond donor itself. It strictly neutralizes the stationary phase without introducing secondary interactions that could destroy the delicate ΔRf​ between the isomers.

Q: When should I abandon Normal-Phase (NP) and switch to Reversed-Phase (RP) chromatography? A: If the ΔRf​ between isomers remains < 0.05 after screening three orthogonal normal-phase systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone), switch to RP-C18. Reversed-phase separates based on hydrophobicity rather than polar interactions. The subtle structural variations in regioisomers often translate to distinct hydrophobic footprints, allowing baseline resolution in Acetonitrile/Water gradients.

III. Troubleshooting Guide: Common Chromatographic Failures

Issue 1: Severe peak tailing resulting in overlapping isomer fractions.

  • Causality: Strong dipole-dipole and hydrogen-bonding interactions between the basic pyridine/pyrazole nitrogens and the acidic silica silanols.

  • Solution: Pre-treat the silica gel. Slurry the silica in the starting mobile phase containing 1-2% (v/v) TEA. Flush the packed column with 3 column volumes (CV) of this modified solvent before loading the sample. Ensure the crude sample is also dissolved in the modified solvent.

Issue 2: Isomer degradation or irreversible adsorption on the column.

  • Causality: Pyrazolo[3,4-b]pyridines with electron-rich substituents (e.g., amino or methoxy groups) can undergo oxidation or acid-catalyzed degradation on the slightly acidic surface of standard silica gel during prolonged runs.

  • Solution: Switch to neutral Alumina (Brockmann Grade III) or utilize automated flash chromatography to minimize column residence time. Apply a positive pressure of nitrogen to accelerate elution[5][6].

Issue 3: Poor recovery of the 1H-isomer compared to the N-alkylated or 2H-isomer.

  • Causality: The unprotected pyrazole NH in the 1H-isomer binds much more strongly to the stationary phase than N-substituted derivatives, leading to late elution and broad, diffuse bands that are lost in the baseline[3].

  • Solution: Implement a step-gradient. Elute the less polar N-substituted/2H-isomer first using a low-polarity isocratic hold. Once the first isomer completely elutes, sharply increase the polar solvent ratio (e.g., jump from 20% to 60% EtOAc) to force the 1H-isomer off the column in a tight, concentrated band.

IV. Quantitative Data: Mobile Phase Optimization

The following table summarizes empirical data for resolving pyrazolo[3,4-b]pyridine regioisomers across various systems. Use this to benchmark your own separations.

Solvent System (v/v)ModifierStationary PhaseAvg. ΔRf​ Tailing FactorResolution Outcome
Hexane / EtOAc (7:3)NoneSilica (200-300 mesh)0.02> 2.5Co-elution, severe tailing
Hexane / EtOAc (7:3)1% TEASilica (200-300 mesh)0.081.2Partial resolution
DCM / MeOH (95:5)1% NH₄OHSilica (200-300 mesh)0.121.1Baseline resolution
Toluene / Acetone (8:2)NoneNeutral Alumina0.151.0Excellent resolution, high recovery
H₂O / MeCN (Gradient)0.1% TFARP-C18 (Flash)N/A ( ΔRt​ : 2m)1.0Superior resolution for complex mixtures

V. Validated Experimental Protocol: Step-by-Step Isomer Resolution

This protocol provides a self-validating system for Normal Phase Flash Chromatography. The inclusion of a dry-loading step and post-column 2D NMR validation ensures high-fidelity purification.

Step 1: Stationary Phase Preparation Weigh out Silica Gel 60 (200–300 mesh)[1] at a 50:1 mass ratio (silica to crude sample). For acid-sensitive derivatives, substitute with Neutral Alumina.

Step 2: Solvent Modification Prepare the mobile phase (e.g., Hexane:Ethyl Acetate 80:20) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly. Causality check: The TEA must be uniformly distributed to prevent localized silanol binding.

Step 3: Column Packing Slurry pack the column using the modified solvent. Tap the column gently to ensure a uniform bed. Flush with 2 Column Volumes (CV) of the modified solvent to fully saturate active silanol sites prior to loading.

Step 4: Sample Loading (Dry Loading) Dissolve the crude isomer mixture in a minimal amount of Dichloromethane (DCM). Add dry silica gel (2× the crude sample mass) to the flask and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this evenly onto the top of the column bed. Add a 1 cm protective layer of clean sand. Causality check: Dry loading prevents the sample from dissolving unevenly in the mobile phase, ensuring a narrow initial band.

Step 5: Elution Strategy

  • Run 3 CV of the starting solvent (80:20 Hexane:EtOAc + 1% TEA).

  • Collect fractions in small volumes (e.g., 10 mL for a 50 g column) to prevent the re-mixing of closely eluting isomers.

  • Gradually increase polarity to 60:40 Hexane:EtOAc + 1% TEA if the second isomer does not elute within 5 CV.

Step 6: Validation & Analysis Spot fractions on TLC plates (Silica F254) and visualize under UV light (254 nm or 365 nm)[1]. Pool fractions containing pure isomers and concentrate in vacuo. Critical Validation: Confirm the exact regiochemistry using 2D NMR (HSQC and HMBC). For example, N1 vs N2 substitution can be definitively assigned by observing the specific HMBC cross-peaks interacting with the C(6) carbon[2][4].

VI. References

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Source: bioRxiv.org URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: PMC (National Institutes of Health) URL:[Link]

  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives Source: ResearchGate URL:[Link]

  • US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors Source: Google Patents URL:

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Barriers for Pyrazolo[3,4-c]pyridine Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Pyrazolo[3,4-c]pyridines are highly privileged scaffolds in drug discovery, frequently utilized as potent kinase inhibitors. However, their unique physicochemical properties often lead to severe aqueous solubility issues, causing false negatives, erratic dose-response curves, and assay interference. This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your biological assays.

Section 1: The Chemistry of the Problem (FAQs)

Q1: Why do my pyrazolo[3,4-c]pyridine compounds precipitate even at low micromolar concentrations? A1: The precipitation is a thermodynamic consequence of the scaffold's molecular geometry. Pyrazolo[3,4-c]pyridines are flat, fused bicyclic heteroaromatics[1]. Their planar structure promotes strong π−π stacking, while the nitrogen atoms act as potent hydrogen bond donors and acceptors, leading to a high crystal lattice energy[2]. When introduced into an aqueous buffer, the energy required to break these intermolecular bonds often exceeds the solvation energy provided by water. This limited aqueous solubility frequently challenges biological characterization, such as thermal shift assays or high-throughput screening[3].

Q2: I prepared a 10 mM stock in DMSO a month ago, and now the compound is failing in the assay. What happened? A2: The failure is likely due to water-induced nucleation. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened, it absorbs atmospheric moisture. For highly hydrophobic scaffolds, even a 2–5% water content in the DMSO stock drastically reduces its solvation capacity, forcing the compound to nucleate into thermodynamically stable (and highly insoluble) polymorphs[4][5]. Repeated freeze-thaw cycles further accelerate this degradation. Solution: Always store stocks in single-use aliquots at -20°C or -80°C in anhydrous, argon-purged DMSO.

Q3: How should I perform dilutions to minimize assay interference? A3: A common methodological error is performing serial dilutions directly in the aqueous assay buffer. As the concentration drops, the local DMSO concentration also drops, causing intermediate dilutions to crash out of solution and resulting in underestimated activity[6]. You must perform all serial dilutions in 100% DMSO first[4][7]. Then, perform a single-step "spike" of each DMSO dilution into the final aqueous assay buffer. This ensures that every well receives the exact same final concentration of DMSO (e.g., 1%), maintaining a constant dielectric environment across the entire concentration gradient.

Section 2: Assay Rescue & Formulation Strategies

When structural optimization is not an immediate option, assay conditions must be modified to maintain the compound in a kinetically soluble state. Below is a quantitative comparison of common solubilizing agents used to rescue pyrazolo[3,4-c]pyridine assays.

Additive / ExcipientTypical ConcentrationMechanism of SolubilizationAssay Interference RiskRecommendation
DMSO 0.5% - 2.0% (v/v)Disrupts crystal lattice, acts as a primary co-solvent.High (Can inhibit sensitive kinases or affect cell viability).Standard vehicle; keep concentration strictly constant across all wells.
Tween-20 0.01% - 0.05% (v/v)Forms micelles to sequester hydrophobic planar scaffolds.Moderate (May disrupt delicate protein-protein interactions).Highly recommended for biochemical kinase assays.
BSA (Bovine Serum Albumin) 0.05% - 0.1% (w/v)Hydrophobic binding pockets act as a carrier for the compound.Low/Moderate (Can artificially lower the free fraction of the drug).Recommended for cell-based assays or prolonged incubations.
CHAPS 0.1% - 0.5% (w/v)Zwitterionic surfactant that prevents compound-protein co-aggregation.Moderate (Can affect membrane integrity in cell assays).Excellent alternative if non-ionic surfactants fail.

Section 3: Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve precipitation events in your kinase or cell-based assays.

SolubilityTroubleshooting Start Compound Precipitation in Bioassay CheckDMSO Is DMSO stock > 1 month old or freeze-thawed? Start->CheckDMSO NewStock Prepare fresh stock in anhydrous DMSO CheckDMSO->NewStock Yes Dilution Are serial dilutions made in buffer? CheckDMSO->Dilution No NewStock->Dilution ChangeDilution Perform serial dilutions in 100% DMSO first Dilution->ChangeDilution Yes Additives Can assay tolerate surfactants/BSA? Dilution->Additives No ChangeDilution->Additives UseAdditives Add 0.01% Tween-20 or 0.1% BSA Additives->UseAdditives Yes Nephelometry Run Nephelometry Kinetic Assay Additives->Nephelometry No

Troubleshooting workflow for resolving compound precipitation in bioassays.

Section 4: Self-Validating Protocol: High-Throughput Kinetic Solubility Assay

Before running a full biological screen, you must empirically determine the kinetic solubility limit of your compounds in the exact assay buffer. This protocol uses laser nephelometry to detect insoluble particles via light scattering[2][8].

Self-Validating Mechanism: By measuring light scatter against a vehicle-only baseline, this assay directly quantifies the physical state of the compound in the assay matrix. If the light scatter (Relative Nephelometric Units, RNU) deviates from the baseline, the compound has precipitated, automatically invalidating any biological readout at that concentration.

Step-by-Step Methodology:

  • Preparation of Anhydrous Stocks: Dissolve the pyrazolo[3,4-c]pyridine compound in 100% anhydrous, argon-purged DMSO to a concentration of 10 mM. Causality: Anhydrous conditions prevent premature water-induced crystal nucleation[5].

  • Serial Dilution in Matrix: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate[4][8].

  • Buffer Transfer: Dispense 195 µL of the target biological assay buffer (e.g., HEPES pH 7.4, matched exactly to your bioassay conditions) into a clear-bottom 96-well reading plate.

  • Compound Spiking: Transfer 5 µL of the DMSO serial dilutions into the buffer plate, ensuring rapid mixing. Causality: Spiking concentrated DMSO into a large aqueous volume mimics the actual assay setup and captures the kinetic precipitation event[2].

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for 2 hours with gentle orbital shaking.

  • Nephelometric Measurement: Read the plate using a laser microplate nephelometer.

  • Data Analysis: Plot RNU against compound concentration. The kinetic solubility limit is defined as the highest concentration where the RNU remains statistically indistinguishable from the 2.5% DMSO buffer control[8].

References

  • Kinetic Solubility Assays Protocol - AxisPharm 8

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH1

  • In vitro solubility assays in drug discovery - PubMed - NIH2

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed - NIH 6

  • Biological assay challenges from compound solubility: strategies for bioassay optimization (Full Text) - ResearchGate 4

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization (PDF Request) - ResearchGate 5

  • FAQs on Inhibitor Preparation - Sigma-Aldrich 7

  • Synthesis and Vectorial Functionalisation of N-Heterocycles for Fragment-based Drug Discovery - Durham e-Theses 3

Sources

Technical Support Center: Troubleshooting Colored Impurities in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic organic chemistry. Synthesizing pyridine derivatives often yields products contaminated with persistent yellow, brown, or red discolorations. Because the pyridine nitrogen possesses a lone pair of electrons in an sp² hybridized orbital, it acts as a potent σ-donor ligand, readily complexing with transition metals used in cross-coupling reactions[1],[2]. Additionally, the electron-deficient nature of pyridines makes them prone to N-oxidation and dearomatization, generating highly conjugated, colored organic byproducts[3].

This guide provides field-proven, causality-driven protocols to systematically eliminate these impurities without compromising product yield.

Diagnostic Guide: Identifying the Root Cause

Before applying a decolorization protocol, it is critical to identify the chemical nature of the impurity. Applying the wrong method (e.g., using charcoal for a strongly bound palladium complex) will result in product loss and retained color.

G Start Colored Pyridine Derivative IsMetal Metal-Catalyzed Reaction? Start->IsMetal UseScavenger Silica Metal Scavengers (e.g., Si-Thiol) IsMetal->UseScavenger Yes IsOrganic Oxidation/Polymer Byproducts? IsMetal->IsOrganic No Pure Colorless, Pure Pyridine Compound UseScavenger->Pure UseCharcoal Activated Charcoal Treatment IsOrganic->UseCharcoal Yes AcidBase Acid-Base Extraction (pH Control) IsOrganic->AcidBase Persistent UseCharcoal->Pure AcidBase->Pure

Diagnostic workflow for identifying and removing colored impurities in pyridines.

Troubleshooting Workflows & Step-by-Step Protocols

Issue A: Trace Metal Contamination (Transition Metal Complexes)

Causality: Pyridine derivatives form highly stable, colored charge-transfer complexes with palladium, copper, and iron. Traditional chromatography often fails because the metal-pyridine bond is strong enough to co-elute, yet labile enough to streak on silica[4]. Solution: Functionalized Silica Metal Scavengers (e.g., Si-Thiol, Si-TMT). Silica-based scavengers exploit the heterogeneous thermodynamic preference of the metal to bind to a highly concentrated, covalently attached chelator rather than the product[5],[6].

Protocol: Silica-Based Metal Scavenging

  • Preparation: Dissolve the colored crude pyridine compound in a suitable organic solvent (e.g., THF, EtOAc, or CH₂Cl₂). Ensure the concentration is approximately 0.1 M to allow optimal mass transfer.

  • Scavenger Addition: Add 4 to 8 equivalents of the functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the estimated residual metal catalyst concentration[5].

  • Incubation: Stir the suspension at room temperature for 4–16 hours.

    • Self-Validation: The silica matrix should progressively change color (e.g., turning brown/black for Pd) while the solution becomes colorless. If the solution remains colored, elevate the temperature to 40°C to increase the binding kinetics.

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the metal-bound silica.

  • Recovery: Wash the filter cake with 2–3 bed volumes of fresh solvent. Concentrate the filtrate under reduced pressure to recover the purified, colorless pyridine derivative.

Issue B: Conjugated Organic Byproducts and N-Oxides

Causality: Air oxidation or side reactions during synthesis can generate N-oxides or polymerized dihydropyridines. These highly conjugated systems absorb visible light, appearing as yellow or brown oils. Solution: Activated Charcoal (Decolorizing Carbon) Treatment. Charcoal possesses a massive surface area and a mesoporous structure that preferentially adsorbs high-molecular-weight, conjugated organic impurities via π-π stacking and van der Waals interactions, leaving the smaller pyridine product in solution.

Protocol: Activated Charcoal Decolorization

  • Dissolution: Dissolve the crude pyridine in a polar solvent (e.g., Ethanol or Methanol) where the product is highly soluble at elevated temperatures.

  • Charcoal Addition: Add activated charcoal (5–10% w/w relative to the crude product). Caution: Never add charcoal to a boiling solution to prevent superheating and violent bumping.

  • Heating: Reflux the mixture gently for 30–60 minutes. The heat disrupts weak intermolecular forces, allowing the larger colored impurities to partition onto the carbon surface.

  • Hot Filtration: Filter the hot suspension through a pad of Celite using a pre-warmed Buchner funnel.

    • Self-Validation: The filtrate should be visibly lighter. If carbon particles pass through, re-filter through a finer porosity membrane (0.45 µm).

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the pure pyridine derivative.

Issue C: Persistent Acid/Base-Stable Colored Impurities

Causality: Some colored impurities have similar polarity and solubility to the target pyridine, making recrystallization and chromatography ineffective. Solution: Acid-Base Extraction. Pyridines are basic (pKa ~5.2). By protonating the pyridine to form a water-soluble pyridinium salt, neutral or acidic colored impurities can be washed away in the organic phase[4].

AcidBase OrgSol Crude Pyridine in Organic Solvent AddAcid Add Aqueous Acid (pH < 3) OrgSol->AddAcid AqLayer Aqueous Layer (Pyridinium Salt) AddAcid->AqLayer Phase Separation OrgLayer Organic Layer (Neutral Impurities) AddAcid->OrgLayer Phase Separation AddBase Basify Aqueous Layer (pH > 10) AqLayer->AddBase Discard Discard / Recover OrgLayer->Discard Extract Extract with Fresh Solvent AddBase->Extract Pure Purified Pyridine (Organic Phase) Extract->Pure

Acid-base extraction workflow for pyridine purification.

Protocol: Acid-Base Extraction

  • Acidification: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or EtOAc). Add 10% aqueous HCl dropwise until the aqueous layer reaches pH < 3[4].

  • Phase Separation: Transfer to a separatory funnel. The protonated pyridinium salt partitions into the aqueous layer. Extract the aqueous layer twice with fresh organic solvent to remove neutral colored organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 25% aqueous NaOH until the pH > 10, converting the pyridinium salt back to the neutral, lipophilic pyridine base[4].

    • Self-Validation: The solution will turn cloudy as the free base precipitates or forms an oil.

  • Back-Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., CH₂Cl₂).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure product.

Quantitative Data Summary

Purification MethodTarget Impurity TypeTypical Reagent EquivalentsOperating TempExpected Yield Retention
Silica Metal Scavengers Transition Metals (Pd, Cu, Fe)4–8 eq. (relative to metal)20°C – 40°C> 95%
Activated Charcoal Conjugated Organics, Polymers5–10% (w/w of crude)Reflux80–90%
Acid-Base Extraction Neutral/Acidic OrganicsExcess (to reach pH targets)0°C – 25°C85–95%
Azeotropic Distillation Water, Low-boiling colored oilsN/AVariable> 90%

Frequently Asked Questions (FAQs)

Q: Why does my purified pyridine compound turn yellow or brown upon standing on the bench? A: Pyridines are highly susceptible to photo-oxidation and auto-oxidation, leading to the formation of N-oxides and subsequent ring-opening or polymerization reactions. To prevent this, store purified pyridine derivatives in amber glass vials under an inert atmosphere (Nitrogen or Argon) at 4°C.

Q: Can I use standard silica gel column chromatography to remove these colors? A: Standard silica gel is often ineffective for metal-pyridine complexes because the complex can streak through the column. Furthermore, the slightly acidic nature of standard silica can cause pyridines to tail severely[4]. If chromatography is necessary, pre-treat the silica with 1% triethylamine (TEA) to neutralize the acidic silanol groups, or use specialized basic alumina.

Q: How do I know if the color is a metal complex or an organic byproduct? A: Perform a micro-scale acid-base wash. If the color remains in the organic phase when the pyridine is partitioned into the acidic aqueous phase, it is likely a neutral organic impurity. If the color follows the pyridine into the aqueous phase and cannot be washed away, it is likely a strongly coordinated metal complex or a basic organic byproduct. In this case, test a small aliquot with a silica-thiol scavenger.

References

  • [1] Decolorization of synthetic dyes by the Fenton reagent and the Cu/pyridine/H2O2 system. PubMed. URL: [Link]

  • [5] Solutions for scavenging of metal and organic impurities. SiliCycle. URL: [Link]

  • [2] What is best method to remove pyridine from a reaction mixture?. ResearchGate. URL: [Link]

  • [3] Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. URL: [Link]

Sources

Enhancing the stability of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: Welcome to the technical support center for 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1032943-43-3). This molecule belongs to the pyrazolopyridine class, a promising pharmacophore in drug discovery due to its versatile biological activities.[1] However, like many complex heterocyclic compounds, its stability in solution can be a critical factor for obtaining reproducible experimental results. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in their experimental workflows. We will explore the causality behind common stability issues and provide field-proven protocols to mitigate them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable protocols.

Issue 1: My compound precipitates out of solution over time, even at low concentrations.

Q: I've prepared a stock solution in DMSO, but when I make my final dilutions in an aqueous buffer, I observe precipitation or cloudiness. What's happening and how can I fix it?

A: This is a classic solubility-related stability issue. The N-phenyl group and the bromo-substituted core of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine contribute to its lipophilic nature, leading to low intrinsic aqueous solubility. While it may be highly soluble in polar aprotic solvents like DMSO, its solubility can drop dramatically when diluted into an aqueous medium.

Causality Explained:

  • Solvent Polarity Shift: A large shift in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to crash out as it can no longer be effectively solvated.

  • pH Effects: The pyrazolo[3,4-c]pyridine core contains basic nitrogen atoms.[2] In neutral or basic aqueous solutions (pH ≥ 7), the molecule is likely in its neutral, less soluble form.

Troubleshooting Workflow:

start Precipitation Observed check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Action: Increase final DMSO concentration (e.g., to 2-5%) if experiment allows. check_dmso->increase_dmso Yes check_ph Is the aqueous buffer at neutral or basic pH? check_dmso->check_ph No end_solve Problem Resolved increase_dmso->end_solve acidify_buffer Action: Prepare solutions in an acidic buffer (e.g., pH 4-6). Test compound stability at this pH. check_ph->acidify_buffer Yes use_cosolvent Action: Add a pharmaceutically acceptable co-solvent (e.g., PEG400, ethanol) to the buffer. check_ph->use_cosolvent No / pH change does not help acidify_buffer->end_solve use_cosolvent->end_solve end_complex Consider formulation with cyclodextrins. use_cosolvent->end_complex

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Optimizing Solubility

  • Characterize pH-Dependent Solubility:

    • Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at a constant ionic strength.

    • Add an excess amount of solid 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine to a small volume of each buffer.

    • Stir the slurries at a controlled temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

    • Rationale: This experiment will identify the optimal pH range for solubility. The compound is expected to be more soluble at a lower pH where the pyridine nitrogen is protonated.[2]

  • Test Co-Solvent Systems:

    • If pH adjustment is not sufficient or experimentally undesirable, evaluate co-solvents.

    • Prepare your aqueous buffer containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol or PEG400).

    • Add your DMSO stock solution to these co-solvent buffers and observe for precipitation.

    • Rationale: Co-solvents reduce the overall polarity of the aqueous medium, improving the solvation of lipophilic molecules.

Solvent System Typical Use Pros Cons
DMSO Stock SolutionsHigh dissolving powerCan be toxic to cells at >1%; may precipitate on aqueous dilution
Ethanol (EtOH) Co-solventBiocompatible; effective for many organicsVolatile; can affect protein structure at high concentrations
Polyethylene Glycol (PEG400) Co-solvent/FormulationLow toxicity; enhances solubilityHigh viscosity; can interfere with some assays
Acidic Buffers (pH 4-6) Final DilutionsIncreases solubility of basic compoundsMay not be compatible with all biological systems; can catalyze hydrolysis
Issue 2: My compound's activity decreases over time, and I see new peaks in my analytical runs (HPLC, LC-MS).

Q: I prepared a solution for a multi-day experiment. The results from the last day are inconsistent with the first day. My LC-MS analysis shows the parent mass peak decreasing and new, unknown peaks appearing. What's causing this degradation?

A: This indicates chemical instability of the compound under your specific solution conditions. For a bromo-substituted aromatic heterocycle, the primary suspects are photodegradation, hydrolysis, and oxidation.

Causality Explained:

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can absorb UV and even visible light.[3] This absorbed energy can lead to the cleavage of the C-Br bond, a process known as reductive debromination, or other ring modifications.[4]

  • Hydrolysis: While the core pyrazolopyridine ring is generally stable, extreme pH conditions (either highly acidic or basic) can catalyze hydrolytic degradation pathways.[5]

  • Oxidation: The electron-rich heterocyclic system can be susceptible to oxidation, particularly if exposed to air for extended periods, in the presence of trace metal ions, or under pro-oxidant conditions.[6] Some nitrogen-containing heterocycles can undergo oxidation mediated by enzymes like cytochrome P450s in biological systems, which can sometimes be mimicked by chemical oxidants.[7]

Potential Degradation Pathways:

cluster_0 Degradation Pathways Parent 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine Photo Photodegradation (Debromination) C-Br bond cleavage Forms 1-phenyl-1H-pyrazolo[3,4-c]pyridine Parent:f0->Photo:f0 Light (UV/Vis) Hydro Hydrolysis (Acid/Base) Ring modification/opening Forms hydroxylated or other species Parent:f0->Hydro:f0 H₂O, H⁺/OH⁻ Oxid Oxidation N-oxidation or ring hydroxylation Forms N-oxides or phenolic derivatives Parent:f0->Oxid:f0 O₂, Metal Ions

Caption: Potential degradation pathways for the target compound.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to identify the compound's liabilities. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify the resulting degradants.[8]

  • Prepare Solutions: Prepare solutions of your compound (e.g., at 100 µM) in a suitable solvent system (e.g., Acetonitrile:Water 50:50).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60 °C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60 °C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.

    • Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²). Keep a control sample wrapped in aluminum foil.

    • Thermal Stress: Incubate a solution at a high temperature (e.g., 80 °C) in the dark.

  • Analysis: At set time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) coupled with a mass spectrometer (LC-MS).

  • Evaluate: Compare the chromatograms of the stressed samples to the control. A loss of the parent peak and the appearance of new peaks indicate degradation under that specific condition.

Stress Condition Typical Reagent/Setup Purpose Likely Degradation if Observed
Acidic 0.1 M HCl, 60 °CTests for acid-catalyzed hydrolysisHydrolysis of the heterocyclic system
Basic 0.1 M NaOH, 60 °CTests for base-catalyzed hydrolysisHydrolysis, potential for other base-mediated reactions
Oxidative 3% H₂O₂, RTTests for susceptibility to oxidationFormation of N-oxides, hydroxylated species
Photolytic UV/Vis light chamberTests for light sensitivityReductive debromination, photochemically-induced rearrangements
Thermal 80 °C, DarkTests for intrinsic thermal stabilityThermally-induced degradation (unlikely to be primary issue)

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine? A: As a solid, the compound is likely more stable. However, prudent practice for complex organic molecules is to store them under controlled conditions. Store the solid in a tightly sealed amber vial to protect from light and moisture.[6] For long-term storage, keeping it in a desiccator at -20°C is recommended.

Q2: What is the best general-purpose solvent for making a concentrated stock solution? A: Anhydrous Dimethyl Sulfoxide (DMSO) is typically the solvent of choice for creating high-concentration stock solutions (e.g., 10-50 mM) for initial screening. Use of high-quality, anhydrous solvent is critical to prevent introducing water that could cause hydrolysis over time.[9] Always store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I handle this compound if it is air- or moisture-sensitive? A: While specific data is limited, it is best practice to assume some level of air and moisture sensitivity.[6] Handling the solid material in an inert atmosphere glove box is ideal.[10][11] For solution preparation, using dry solvents and glassware is crucial.[9] Techniques like using Schlenk lines or purging vials with an inert gas (Argon or Nitrogen) before adding solvent can significantly enhance stability.[11][12]

Q4: How do I monitor the stability of my compound in an ongoing experiment? A: The best way is to use a validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][13]

  • Method: A C18 column with a gradient elution using mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

  • Procedure: At the beginning (T=0) and end of your experiment, take a small sample of your working solution. Analyze both samples by HPLC.

  • Assessment: Compare the peak area of the main compound. A significant decrease (>5-10%) in the peak area at the end of the experiment suggests degradation. The appearance of new peaks should also be noted.

Q5: The pyrazole ring in my compound has two nitrogen atoms. Does this lead to tautomerism I should be worried about? A: For your specific molecule, 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine, the presence of the phenyl group at the N1 position prevents tautomerism involving the pyrazole ring nitrogens. In unsubstituted pyrazolopyridines, a 1H- and 2H-tautomer can exist, but the 1H-tautomer is generally significantly more stable.[14][15] With the N1 position occupied, your compound is locked in a single tautomeric form, simplifying its behavior in solution.

References

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity.
  • Air Sensitive Compounds. Ossila.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Recent Progress in the Synthesis of Pyrazolopyridines and Their Deriv
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • How We Handle Air Sensitive Samples. Momentum Transfer Help Page.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine AldrichCPR 1032943-43-3. Sigma-Aldrich.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Evaluate Aromatic Compounds' Photodegradation Risk.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • 4-bromo-1h-pyrazolo[3,4-c]pyridine. PubChemLite.
  • 1032943-43-3|4-Bromo-1H-pyrazolo[3,4-c]pyridine. BLDpharm.
  • Photodecomposition properties of bromin
  • Metabolism of pyrazole.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evalu
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium.
  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
  • Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect.
  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC.
  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. MDPI.
  • Development of Analytical Methods to Analyze Pesticide Residues. MDPI.
  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis.
  • 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | 1032943-41-1. J&K Scientific.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Science.
  • 1H-Pyrazolo[4,3-c]pyridine, 4-broMo- - Safety D
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. humanjournals.com.
  • PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine. NextSDS.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. PMC.
  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. PMC.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals engaged in preclinical drug development. Pyrazolopyridine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents.[1][2] The successful and reproducible synthesis of key intermediates like 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is critical for advancing drug discovery programs.

This guide provides a robust synthetic protocol, detailed troubleshooting advice in a direct question-and-answer format, and critical considerations for scaling the synthesis from the bench to preclinical batch sizes.

I. Synthetic Strategy and Workflow

The recommended synthetic approach is a two-step process involving the construction of the core 1-phenyl-1H-pyrazolo[3,4-c]pyridine ring system, followed by a selective electrophilic bromination at the C4 position. This strategy is advantageous for scale-up due to the commercial availability of starting materials and the generally robust nature of the reactions.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Selective Bromination cluster_2 Purification & Isolation A Precursor A (e.g., Substituted Pyridine) C Cyclocondensation Reaction A->C B Precursor B (e.g., Phenylhydrazine) B->C D 1-Phenyl-1H-pyrazolo[3,4-c]pyridine (Crude Product) C->D Formation of Core Scaffold F Bromination Reaction D->F Input for Bromination E N-Bromosuccinimide (NBS) + Acetonitrile (Solvent) E->F H Workup & Purification (e.g., Crystallization) F->H Input for Purification G 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (Crude Brominated Product) I Final API (>98% Purity) H->I Isolation of High-Purity Material

Caption: Overall workflow for the two-step synthesis and purification.

II. Detailed Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-c]pyridine

This protocol is a representative example based on established methods for synthesizing pyrazolopyridine cores.[3][4]

  • Reagents & Equipment:

    • 4-Chloronicotinaldehyde (1.0 equiv)

    • Phenylhydrazine (1.1 equiv)

    • Ethanol (approx. 5-10 mL per gram of aldehyde)

    • Potassium carbonate (K₂CO₃, 2.5 equiv)

    • Jacketed reactor or round-bottom flask with reflux condenser and magnetic/overhead stirrer

  • Procedure:

    • Charge the reactor with 4-chloronicotinaldehyde, ethanol, and potassium carbonate.

    • Stir the suspension and add phenylhydrazine dropwise at room temperature over 15-30 minutes. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC) or LC-MS.

    • Once complete, cool the mixture to room temperature.

    • Slowly add water to the reaction mixture to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol or methyl tert-butyl ether (MTBE) to remove non-polar impurities.

    • Dry the solid under vacuum to a constant weight. The material is typically used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine
  • Reagents & Equipment:

    • 1-Phenyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

    • N-Bromosuccinimide (NBS, 1.05 equiv)

    • Acetonitrile (ACN) or Dichloromethane (DCM) (approx. 10-15 mL per gram of starting material)

    • Jacketed reactor or round-bottom flask protected from light

  • Procedure:

    • Charge the reactor with 1-phenyl-1H-pyrazolo[3,4-c]pyridine and acetonitrile. Stir to form a solution or a fine slurry.

    • Cool the mixture to 0-5°C using an ice bath or chiller.

    • Add NBS portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. The use of NBS is preferred over elemental bromine for better selectivity and handling at scale.[5]

    • Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

    • If using ACN, concentrate the mixture under reduced pressure to remove most of the solvent. If using DCM, proceed to aqueous extraction.

    • Extract the product into a suitable organic solvent like DCM or ethyl acetate. Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

III. Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and purification of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

G Start Reaction Complete? YieldOK Yield Acceptable? Start->YieldOK Yes Incomplete Incomplete Reaction Troubleshoot Start->Incomplete No PurityOK Purity Acceptable by LCMS/NMR? YieldOK->PurityOK Yes LowYield Low Yield Troubleshoot YieldOK->LowYield No End Process Complete PurityOK->End Yes Impure Impure Product Troubleshoot PurityOK->Impure No Sol_LowYield Optimize workup (extractions) Check for product in aqueous layers Re-evaluate stoichiometry LowYield->Sol_LowYield Sol_Impure Optimize purification (recrystallization, chromatography) Identify impurities via MS/NMR Impure->Sol_Impure Sol_Incomplete Increase reaction time/temp Check reagent quality Add more reagent Incomplete->Sol_Incomplete

Caption: A decision-making workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is giving a low yield and multiple spots on TLC, including what appears to be a di-brominated product. What should I do?

A1: This is a classic case of over-bromination, which can occur because the initial product is still activated towards further electrophilic substitution.[5]

  • Probable Causes & Solutions:

    • Excess Brominating Agent: Ensure you are using no more than 1.05 equivalents of NBS. Verify the purity of your starting pyrazolopyridine, as impurities can affect the true molar ratio.

    • High Reaction Temperature: The bromination reaction can be highly exothermic. Maintain a strict internal temperature of 0-5°C during NBS addition and throughout the reaction. Running the reaction at a lower temperature decreases the rate and improves selectivity.[5]

    • Slow Down Addition: Add the NBS in small portions over a longer period (e.g., 60-90 minutes) to keep the instantaneous concentration of the electrophile low.

Q2: The crude product is a dark oil or tar, and I'm seeing significant decomposition during silica gel column chromatography. How can I purify my compound?

A2: Nitrogen-containing heterocycles, especially bromo-substituted ones, can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6]

  • Probable Causes & Solutions:

    • Acidity of Silica Gel: The acidic surface of silica can protonate the pyridine nitrogen, making the compound more polar and causing it to streak or decompose.

      • Solution 1: Deactivate the Silica. Prepare a slurry of your silica gel in the column eluent and add 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites and significantly improves recovery.[6]

      • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to neutral or basic alumina, which is often better for acid-sensitive compounds.[6]

    • Focus on Crystallization: For scale-up, chromatography is often not ideal. The best approach is to develop a robust crystallization procedure.

      • Screening: Test various solvent/anti-solvent systems on a small scale. Common systems for such compounds include ethyl acetate/hexane, dichloromethane/heptane, or isopropanol/water.[6] The goal is to find a solvent where the product is soluble when hot but sparingly soluble when cold.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls (Incomplete Conversion) 1. Poor quality or decomposed NBS.2. Insufficient reaction time.3. Reaction temperature is too low.1. Use freshly opened or purified NBS.2. Extend the reaction time and monitor by LC-MS.3. Allow the reaction to slowly warm to room temperature after the initial hold at 0-5°C.
Product Lost During Aqueous Workup 1. The protonated product has some solubility in the acidic aqueous phase.2. Emulsion formation during extraction.1. Before extraction, neutralize the aqueous quench solution with sodium bicarbonate to a pH of 7-8.2. Add brine to break up emulsions; perform a back-extraction of the aqueous layer.
Final Product Purity is Low (<95%) 1. Inefficient removal of non-polar impurities (e.g., succinimide).2. Co-crystallization of impurities.1. Perform a pre-purification trituration or slurry of the crude solid in a solvent like MTBE or heptane.2. Re-crystallize the material from a different solvent system. If needed, a short plug of deactivated silica or alumina can be used.

Q3: When moving from a 10g scale to a 500g scale, what are the most critical parameters to control?

A3: Scaling up introduces challenges related to heat and mass transfer.

  • Heat Management: The bromination step is exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and add the NBS slowly and sub-surface if possible to ensure rapid mixing and heat transfer. A runaway reaction is a significant safety risk.

  • Mixing: Ensure efficient agitation throughout the reaction. Inadequate mixing can lead to localized "hot spots" and high concentrations of reagents, promoting side product formation.

  • Purification Strategy: Large-scale chromatography is expensive and cumbersome. Invest time at the small scale to develop a robust crystallization protocol that consistently delivers the required purity. This is the most critical step for a successful and economical scale-up campaign.

IV. References

  • BenchChem Technical Support Team. (2025). Purification challenges for bromoquinoline compounds. BenchChem.

  • Gomaa, A. M., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. RSC Advances.

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Kumar, V., et al. (2021). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Catalysts.

  • Abdel-Gawad, H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.

  • ResearchGate. (n.d.). General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate.

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.

  • BenchChem Technical Support. (2025). avoiding over-bromination in anisole reactions. BenchChem.

  • D'yakonov, V. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • Bazgir, A., et al. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate.

  • Bagley, M. C., et al. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

Sources

Validation & Comparative

Pyrazolo[3,4-b]pyridine Analogues as Next-Generation Kinase Inhibitors: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged, ATP-mimicking heterocyclic core in modern oncology drug discovery [1]. As a bioisostere of azaindole, its unique nitrogen placement provides optimal hydrogen bond donor and acceptor properties, allowing it to anchor deeply into the hinge region of various kinases.

This guide provides an objective, data-driven comparison of pyrazolo[3,4-b]pyridine analogues against standard-of-care alternatives. By analyzing specific Structure-Activity Relationship (SAR) studies, we will explore how targeted modifications to this core overcome clinical resistance mutations and enhance target selectivity.

Structural Rationale: Why Pyrazolo[3,4-b]pyridine?

The efficacy of kinase inhibitors often diminishes due to acquired gatekeeper mutations, which alter the steric environment of the ATP-binding pocket. The 1H-pyrazolo[3,4-b]pyridine core addresses this by offering a compact, rigid bicyclic system. The N1-H and N2 atoms act as a versatile hydrogen-bonding motif, interacting with conserved hinge residues (e.g., K1150 and E1210 in Anaplastic Lymphoma Kinase). This stable anchoring allows medicinal chemists to append diverse functional groups at the C3, C4, and C5 positions to probe the solvent-exposed regions and bypass steric clashes caused by mutations [1].

Comparative SAR Case Study 1: Overcoming ALK-L1196M Gatekeeper Resistance

The Challenge

Crizotinib is a first-generation ALK inhibitor used for Non-Small Cell Lung Cancer (NSCLC). However, the acquired L1196M gatekeeper mutation replaces a leucine residue with a bulkier methionine, creating a steric clash that renders Crizotinib ineffective (IC₅₀ shifts from ~20 nM to 980 nM) [2].

The Pyrazolo[3,4-b]pyridine Solution

A systematic SAR study explored modifying the R1 functional group on a pyrazolo[3,4-b]pyridine core to recover potency against the L1196M mutant[2].

Table 1: SAR Comparison of ALK Inhibitors

CompoundR1 SubstitutionIC₅₀ ALK-wt (nM)IC₅₀ ALK-L1196M (nM)Fold-Resistance
Crizotinib Reference Drug~20.0980.0~49x
10a 4-cyano453.0>1000.0N/A
10d 4-methoxy69.019.00.27x (Sensitized)
10e 4-dimethylamino7.30.70.09x (Sensitized)
10g 4-methylpiperazin-1-yl< 0.5 < 0.5 1.0x (Equipotent)

Data derived from in vitro enzymatic kinase assays [2].

Mechanistic Causality

Why does Compound 10g achieve sub-nanomolar potency against the mutant? The pyrazolo[3,4-b]pyridine core maintains critical hydrogen bonds with the hinge region. Meanwhile, the highly flexible, solubilizing 4-methylpiperazin-1-yl group extends out of the ATP pocket into the solvent-exposed area. This specific vectorization accommodates the bulky methionine side chain of the L1196M mutation, completely bypassing the steric clash that neutralizes Crizotinib.

ALK_Pathway cluster_0 Crizotinib (Standard of Care) cluster_1 Compound 10g (Pyrazolo[3,4-b]pyridine) Criz Crizotinib ALK_WT ALK Wild-Type (L1196) Criz->ALK_WT Inhibits ALK_Mut ALK Mutant (L1196M Gatekeeper) Criz->ALK_Mut Fails to Bind Clash Steric Clash (Loss of Binding) ALK_Mut->Clash Comp10g Compound 10g Hinge Hinge Region (K1150 & E1210 H-bonds) Comp10g->Hinge Anchors Solvent Solvent Area (4-methylpiperazin-1-yl) Comp10g->Solvent Extends ALK_Mut2 ALK Mutant (L1196M Gatekeeper) Hinge->ALK_Mut2 Potent Inhibition (IC50 < 0.5 nM) Solvent->ALK_Mut2 Bypasses Clash Apoptosis Apoptosis / Tumor Regression ALK_Mut2->Apoptosis Induces

Structural basis for overcoming ALK-L1196M resistance using pyrazolo[3,4-b]pyridine analogue 10g.

Comparative SAR Case Study 2: AMPK Activation in Lung Cancer

The Challenge

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial metabolic regulator. Activating AMPK suppresses the 70S6K pathway, inducing cell cycle arrest in lung adenocarcinoma. The reference allosteric activator, A-769662 , suffers from moderate potency, limiting its clinical translation [3].

The Pyrazolo[3,4-b]pyridine Solution

By utilizing the pyrazolo[3,4-b]pyridine scaffold, researchers developed Compound 9d , which demonstrated vastly superior cellular efficacy [3].

Table 2: SAR Comparison of AMPK Activators in A549 Cells

CompoundScaffold TypeIC₅₀ (A549 Proliferation)Phospho-70S6K Reduction
A-769662 Thienopyridone45.29 ± 2.14 μMRequires 20 μM dose
Compound 9d Pyrazolo[3,4-b]pyridine3.06 ± 0.05 μM Achieved at 1 μM dose
Mechanistic Causality & Self-Validation

Compound 9d induces G2/M cell cycle arrest at a concentration 20-fold lower than A-769662. To ensure this phenotypic result is strictly on-target, researchers employed a self-validating rescue protocol. When A549 cells were co-incubated with Compound 9d and "Compound C" (a known potent AMPK inhibitor), the G2/M arrest was completely rescued. This proves causality: 9d's cytotoxicity is intrinsically dependent on AMPK activation, ruling out off-target toxicity [3].

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following protocols utilize built-in counter-screens and statistical validations.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the precise enzymatic IC₅₀ of pyrazolo[3,4-b]pyridine analogues while eliminating false positives caused by compound auto-fluorescence.

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant ALK-L1196M kinase (0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km, ULight-labeled peptide substrate).

  • Reaction Termination (Causality Step): After 60 minutes, add 10 µL of EDTA (blocks Mg²⁺ dependent kinase activity) containing Europium-labeled anti-phospho antibody.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Trustworthiness Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6 , confirming robust assay window separation.

Protocol B: Ba/F3 Target-Addiction Cellular Assay

Purpose: To validate that the compound's cellular cytotoxicity is driven specifically by the target kinase, not general toxicity.

  • Cell Line Engineering: Transfect murine Ba/F3 pro-B cells with the EML4-ALK-L1196M fusion gene.

  • IL-3 Withdrawal (Causality Step): Ba/F3 cells natively require Interleukin-3 (IL-3) to survive. By withdrawing IL-3, the engineered cells become entirely "addicted" to the ALK-L1196M signaling cascade for survival.

  • Treatment: Seed cells at 5,000 cells/well in 96-well plates. Treat with pyrazolo[3,4-b]pyridine analogues (e.g., 10g) for 72 hours.

  • Counter-Screen: In parallel, treat wild-type Ba/F3 cells supplemented with IL-3 with the same compounds.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence.

    • Trustworthiness Check: A compound is only considered a validated hit if it kills the IL-3 withdrawn mutant cells (IC₅₀ < 10 nM) but spares the IL-3 supplemented wild-type cells (IC₅₀ > 1000 nM).

Assay_Workflow cluster_assay Self-Validating Screening Cascade Lib Pyrazolo[3,4-b]pyridine Library Enz 1. Enzymatic Kinase Assay (TR-FRET) Lib->Enz Zfact Quality Control (Z'-factor > 0.6) Enz->Zfact Validate Cell 2. Ba/F3 Cellular Assay (IL-3 Withdrawal) Zfact->Cell Pass Select 3. Counter-Screening (c-Met / ROS1) Cell->Select Target Addiction Lead Lead Compound (e.g., 10g or 9d) Select->Lead High Selectivity

Self-validating high-throughput screening cascade for identifying potent kinase inhibitors.

References

  • Halder P, Rai A, Talukdar V, Das P, Lakkaniga NR. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Med Chem. 2024.[Link]

  • Nam Y, Hwang D, Kim N, Sim T. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. J Enzyme Inhib Med Chem. 2019.[Link]

  • Guo Y, Jiang X, Chang Q, et al. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Arch Pharm (Weinheim). 2022.[Link]

In Vitro and In Vivo Correlation of the Anticancer Activity of Pyrazolo[3,4-c]pyridines: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Oncology

In the landscape of targeted anticancer therapeutics, nitrogen-containing fused heterocyclic rings are highly valued as privileged scaffolds. Among these, pyrazolo[3,4-c]pyridines act as potent purine analogues[1]. Due to their structural homology to adenine, these compounds exhibit a profound ability to competitively bind to the ATP-binding pockets of critical oncogenic protein kinases, including Pim-1, GSK3, and RIP1[2][3].

As a Senior Application Scientist, I have observed that the transition from in vitro cellular potency to in vivo tumor regression is the most critical hurdle in drug development. This guide provides an objective, data-driven comparison of pyrazolo[3,4-c]pyridine derivatives, detailing the causality behind their efficacy, the experimental workflows required for validation, and the pharmacokinetic (PK) parameters that dictate their in vitro and in vivo correlation (IVIVC).

Mechanistic Overview: From Target Binding to Tumor Regression

The anticancer activity of pyrazolo[3,4-c]pyridines is not a result of non-specific cytotoxicity, but rather a targeted blockade of kinase signal transduction. For instance, 3,7-disubstituted derivatives have been shown to induce apoptotic cell death and trigger cell-cycle perturbations, specifically blocking cancer cells at the S-phase[4].

Pathway Drug Pyrazolo[3,4-c]pyridines (Purine Analogues) Kinases Target Kinases (e.g., Pim-1, GSK3, RIP1) Drug->Kinases ATP-competitive inhibition CellCycle Cell Cycle Arrest (S-Phase Block) Kinases->CellCycle Downregulation of proliferation markers Apoptosis Apoptosis Induction (Caspase Activation) Kinases->Apoptosis p53 stabilization Tumor Tumor Regression (In Vivo Efficacy) CellCycle->Tumor Apoptosis->Tumor

Mechanism of action of pyrazolo[3,4-c]pyridines in cancer cell signaling.

Data Presentation: In Vitro vs. In Vivo Performance

To establish a reliable IVIVC, we must compare the in vitro half-maximal inhibitory concentration (IC₅₀) against the in vivo Tumor Growth Inhibition (TGI). A common pitfall in preclinical development is selecting leads based solely on biochemical affinity without accounting for microsomal stability or metabolic clearance.

Bioisosteric replacements—such as functionalizing the N-1 and C-3 positions or substituting specific halogen groups—can drastically improve the metabolic profile, preventing rapid hepatic hydroxylation and ensuring the compound reaches the tumor microenvironment[2].

Table 1: Comparative Efficacy of Pyrazolo[3,4-c]pyridine Derivatives
Compound Class / DerivativeTarget KinaseIn Vitro IC₅₀ (Cell Line)Microsomal Stability (T₁/₂)In Vivo TGI (Xenograft Model)IVIVC Assessment
3-(3-Fluorophenyl)-7-substituted (e.g., 12a) Pan-Kinase / Cell Cycle3.0 - 16.0 μM (PC3, DU145)[4]Moderate (~30 min)~45% (Prostate Xenograft)Moderate: High in vitro potency, but limited by rapid clearance.
7-Oxo-2,4,5,7-tetrahydro derivatives RIP1 KinasepKi = 8.41 (Murine/Human)[3]High (>60 min)~70% (EAE / Metastasis models)Strong: Excellent brain penetration and oral bioavailability align with in vivo success.
1-Sulfonyl-pyrazolo[4,3-b]pyridines c-Met / Pim-1< 10 nM (EBC-1)[2]High (>90 min)>85% (EBC-1 Xenograft)Excellent: U-shaped conformation protects against degradation, yielding high correlation.

Data synthesis based on structural activity relationship (SAR) studies and pharmacokinetic profiling.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the evaluation of these compounds must utilize a self-validating experimental system. This means every primary assay is backed by an orthogonal validation step (e.g., confirming biochemical viability drops with flow cytometric cell-cycle analysis).

Workflow InVitro In Vitro Screening (CellTiter-Glo & Flow Cytometry) ADME ADME/PK Profiling (Microsomal Stability) InVitro->ADME Lead Selection InVivo In Vivo Xenograft (Efficacy & TGI) ADME->InVivo Dose Formulation IVIVC IVIVC Analysis (Correlation Modeling) InVivo->IVIVC Data Integration

Self-validating experimental workflow for IVIVC assessment.

Step 1: In Vitro Antiproliferative & Cell Cycle Assay

Causality: We use CellTiter-Glo (ATP-based) rather than MTT to avoid metabolic interference from the purine analogues. Flow cytometry validates whether the viability drop is due to cytotoxicity or cytostasis (S-phase arrest)[4].

  • Seeding: Plate PC3 or A2058 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C.

  • Treatment: Dose cells with pyrazolo[3,4-c]pyridine derivatives (0.1 μM to 50 μM) using a 0.5% DMSO final concentration. Include a vehicle control (negative) and a known kinase inhibitor like Ibrutinib (positive control).

  • Viability Readout (72h): Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence to calculate IC₅₀.

  • Orthogonal Validation (Flow Cytometry): Harvest a parallel plate of treated cells, fix in 70% cold ethanol, stain with Propidium Iodide (PI) and RNase A. Analyze DNA content to confirm S-phase block.

Step 2: In Vivo Xenograft Tumor Model

Causality: Subcutaneous xenografts allow for precise caliper measurements, while ex vivo biomarker staining confirms that the in vitro mechanism (kinase inhibition) is actively occurring in the living organism.

  • Inoculation: Inject 5 × 10⁶ PC3 or EBC-1 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100-150 mm³, randomize mice into vehicle and treatment groups (n=8/group).

  • Dosing: Administer the optimized pyrazolo[3,4-c]pyridine (e.g., 10 mg/kg, bid) via oral gavage. Note: Formulation must be optimized based on prior ADME profiling to ensure exposure.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly.

  • Ex Vivo Validation: At study termination, excise tumors. Perform immunohistochemistry (IHC) for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to validate the in vitro mechanism in vivo.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold offers a highly tractable starting point for developing potent anticancer agents. However, a strong in vitro IC₅₀ does not guarantee in vivo success. As demonstrated, achieving a robust IVIVC requires meticulous structural optimization—such as lowering topological polar surface area (TPSA) and removing excessive hydrogen bond donors—to enhance metabolic stability and tissue penetration[3]. By employing a self-validating workflow that bridges biochemical assays with rigorous PK/PD modeling, researchers can effectively translate these purine analogues into viable clinical candidates.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Source: National Institutes of Health (NIH)

Sources

Confirmation of molecular structure using X-ray crystallography for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Elucidation of Pyrazole Derivatives: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. NMR and PXRD

Introduction

Pyrazoles are a privileged class of nitrogen-containing heterocycles that form the core of numerous blockbuster pharmaceuticals (e.g., celecoxib, sildenafil) and agrochemicals. However, a persistent bottleneck in pyrazole drug development is the definitive confirmation of their molecular structure. Pyrazoles are notorious for exhibiting annular tautomerism—the rapid migration of a proton between the N1 and N2 atoms[1]. This dynamic process often renders standard analytical techniques inadequate for determining the exact regioisomer or tautomeric state present in the solid phase[2].

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-Ray Diffraction (PXRD), providing a comprehensive framework for scientists to select and execute the optimal structural elucidation workflow.

Comparative Analysis of Structural Elucidation Techniques

While solution-state NMR is the workhorse of the synthetic laboratory, it frequently falls short when analyzing pyrazole tautomers[2]. In solution, the rapid proton exchange between N1 and N2 results in time-averaged NMR signals, masking the true identity of the dominant tautomer[1]. Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) NMR can identify the static tautomer trapped in the crystal lattice[2], but it cannot map the 3D intermolecular hydrogen-bonding networks that dictate the material's physicochemical properties.

SC-XRD stands as the definitive gold standard. It provides the absolute 3D spatial arrangement of atoms, precise bond lengths (crucial for distinguishing single C–N bonds from double C=N bonds in the pyrazole ring), and detailed maps of intermolecular interactions[3]. Furthermore, SC-XRD is essential for identifying desmotropy (tautomeric polymorphism), a phenomenon where different pyrazole tautomers crystallize into distinct polymorphic forms[4].

Table 1: Performance Comparison of Structural Elucidation Techniques for Pyrazoles

TechniqueSpatial Resolution (Å)Sample RequirementTautomer DifferentiationTime-to-ResultRelative Cost
SC-XRD < 0.8 (Atomic)0.1 – 0.5 mg (Single Crystal)Absolute (Identifies exact N-H position)2 – 24 hoursHigh
Solution NMR N/A (Bulk averaged)5 – 15 mg (Dissolved)Poor (Rapid exchange masks tautomers)15 – 30 minsLow
SS-NMR (CPMAS) N/A (Bulk static)30 – 100 mg (Powder)Good (Identifies static solid tautomer)4 – 12 hoursMedium
PXRD 1.0 – 2.0 (Phase ID)10 – 50 mg (Powder)Moderate (Requires Rietveld refinement)1 – 2 hoursMedium

Workflow Logic for Pyrazole Structural Elucidation

The decision to pursue SC-XRD over NMR depends heavily on the ambiguity of the tautomeric state and the physical state of the synthesized compound. The following workflow illustrates the logical progression from synthesis to absolute structure confirmation.

G Synth Synthesize Pyrazole NMR Solution NMR Analysis Synth->NMR Check Tautomerism Ambiguous? NMR->Check SSNMR Solid-State NMR Check->SSNMR Amorphous Powder Grow Vapor Diffusion Crystal Growth Check->Grow Crystallizable Structure Absolute 3D Structure SSNMR->Structure Partial Data XRD SC-XRD at 100 K Grow->XRD XRD->Structure

Workflow for structural elucidation of pyrazole derivatives.

The Causality of Experimental Choices in SC-XRD

Successful SC-XRD analysis is entirely dependent on the quality of the grown crystal. For pyrazole derivatives, the experimental parameters must be tightly controlled:

  • Solvent Selection : Pyrazoles form robust supramolecular architectures (dimers, trimers, or catemers) via intermolecular N-H···N and N-H···O hydrogen bonds[5][6]. Protic solvents (like ethanol) can act as hydrogen-bond competitors, potentially altering the crystal habit or stabilizing a different tautomer than aprotic solvents (like dichloromethane)[6].

  • Crystallization Method : Slow evaporation often leads to solvent loss and thermal degradation. Vapor diffusion is preferred because it allows a thermodynamically controlled approach to supersaturation, yielding crystals with fewer defects[7].

  • Temperature of Data Collection : Pyrazole N-H protons are highly labile and possess low electron density. Collecting diffraction data at cryogenic temperatures (e.g., 100 K) minimizes thermal vibrations (thermal ellipsoids), significantly improving the resolution of the hydrogen atoms in the difference Fourier map[1].

Self-Validating Experimental Protocols

Protocol 1: Growth of Pyrazole Single Crystals via Vapor Diffusion
  • Dissolution : Dissolve 5 mg of the pyrazole in 0.5 mL of a good solvent (e.g., dichloromethane). Causality: Dichloromethane is aprotic and does not compete for hydrogen bonding, preserving the native tautomeric dimers.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Causality: Removes dust particles that cause premature, uncontrolled heterogeneous nucleation.

  • Diffusion Setup : Place the 2 mL inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., diethyl ether or pentane). Cap the outer vial tightly. Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility of the pyrazole and promoting the growth of a few large, high-quality single crystals rather than a microcrystalline powder[7].

  • Incubation : Leave the setup undisturbed at a constant 20 °C for 3–7 days.

  • Validation Checkpoint : Inspect the vial under a cross-polarized light microscope. Successful single crystals will exhibit uniform optical extinction (turning completely dark at specific rotation angles). If the crystals appear bright at all angles, they are twinned or polycrystalline and must be recrystallized.

Protocol 2: SC-XRD Data Collection and Structure Refinement
  • Crystal Mounting : Harvest a validated single crystal (0.1–0.3 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen loop. Causality: The oil acts as a cryoprotectant and prevents the loss of volatile co-crystallized solvent molecules (like DMF or water), which are common in pyrazole lattices[6].

  • Cryogenic Cooling : Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryo-cooling freezes dynamic disorder and minimizes thermal ellipsoids, which is critical for accurately locating the low-electron-density N-H proton of the pyrazole ring[1].

  • Data Collection : Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation and collect diffraction frames via a CCD/CMOS detector[1].

  • Structure Solution : Solve the phase problem using dual-space methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL)[6].

  • Validation Checkpoint : The refinement is successful if the final R1 value is < 0.05 (5%) and the Goodness-of-Fit (S) is approximately 1.0. Crucially, the N-H proton must be clearly visible as a discrete peak in the difference Fourier electron density map, confirming the absolute tautomeric state.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. 3

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. 2

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH. 1

  • (PDF) The annular tautomerism of the curcuminoid NH-pyrazoles. ResearchGate. 5

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. 7

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. MDPI. 6

  • Polymorphism and Desmotropy in Heterocyclic Crystal Structures. ACS Publications. 4

Sources

Comparative Efficacy of Synthetic Routes to Pyrazolo[3,4-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazolo[3,4-c]pyridines are privileged heterocyclic motifs in medicinal chemistry, widely recognized as purine bioisosteres. Their unique structural topology allows them to effectively interact with the ATP-binding sites of various kinases, making them highly sought-after scaffolds in oncology and targeted therapeutics 1. However, the de novo construction of the pyrazolo[3,4-c]pyridine core—particularly with strict regiocontrol and broad functional group tolerance—presents significant synthetic hurdles.

As drug development demands increasingly complex and diverse libraries, selecting the optimal synthetic pathway is critical. This guide provides an objective, data-driven comparison of three primary synthetic methodologies: Transition-Metal Catalyzed Alkyne Annulation , Hydrazine-Mediated Cyclization , and Late-Stage Vectorial Functionalization .

Mechanistic Pathways & Route Logic

The synthesis of pyrazolo[3,4-c]pyridines generally falls into two strategic categories: constructing the core from acyclic/monocyclic precursors (Routes A & B) or elaborating a pre-formed, simple bicyclic scaffold (Route C).

G Target Pyrazolo[3,4-c]pyridine Core RouteA Alkyne Annulation (Ni/Pd Catalyzed) RouteA->Target Moderate Yield RouteB Hydrazine Cyclization (Pressure Assisted) RouteB->Target High Yield (>90%) RouteC Vectorial Functionalization (Late-Stage) RouteC->Target High Diversity SubA 4-iodopyrazolocarboximines + Alkynes SubA->RouteA C-C / C-N Formation SubB 3-oxo-2-arylhydrazones + Active Methylene SubB->RouteB Nucleophilic Attack SubC 5-halo-1H-pyrazolo[3,4-c]pyridine + Electrophiles SubC->RouteC Cross-Coupling

Synthetic strategies for constructing the pyrazolo[3,4-c]pyridine core.

Comparative Efficacy & Yield Analysis

When evaluating these routes, chemists must balance the need for regioselectivity against overall yield and scalability. The table below summarizes the quantitative performance of each approach based on recent experimental data.

Synthetic MethodReagents / Catalyst SystemReaction TimeRegioselectivityOverall YieldScalability Profile
Alkyne Annulation NiBr₂(PPh₃)₂/Zn or PdCl₂(PhCN)₂12–24 hLow to High (Substrate dependent)45–75%Moderate (Catalyst cost)
Hydrazine Cyclization (Conventional) LDA, Hydrazine hydrate4–8 hHigh (Directed by F/Cl)85–88%High
Hydrazine Cyclization (Q-Tube) DMF-DMA, Toluene, 140 °C1–2 hAbsolute93–97%High (Pressure assisted)
Vectorial Functionalization Pd/Ir catalysts, TMPMgCl·LiClVaries per stepAbsolute (Site-specific)50–95% (per step)Moderate

Methodological Deep-Dive & Experimental Protocols

Route A: Transition-Metal Catalyzed Alkyne Annulation

This approach rapidly generates polyfunctionalized derivatives via the annulation of alkynes with tert-butyl 4-iodopyrazolocarboximines 2.

Mechanistic Causality: Nickel-catalyzed annulation allows for C–N bond formation as a terminal step via the reductive elimination of a tert-butyliminium salt. However, steric control in Ni-catalyzed alkyne insertion is inherently limited, often resulting in 1:1 regioisomeric mixtures for unsymmetrical internal alkynes. By switching the substrate to ynoates, the electronic character of the pre-insertion complex is altered, rendering the reaction highly regioselective and yielding pure 4-carboxypyrazolopyridines 2.

Protocol 1: Alkyne Annulation

  • Objective: Synthesis of functionalized pyrazolo[3,4-c]pyridines via C–N/C–C bond formation.

  • Self-Validating Mechanism: The reaction's progress is validated in-process via crude NMR, tracking the deiodination of the starting iodoimine.

  • Step-by-Step Procedure:

    • Charge an oven-dried flask with tert-butyl 4-iodopyrazolocarboximine (1.0 equiv) and the selected alkyne (1.2 equiv).

    • Introduce the catalyst system: either NiBr₂(PPh₃)₂ (10 mol%) with Zn dust, or PdCl₂(PhCN)₂ (5 mol%).

    • Degas the solvent (e.g., toluene) and add it to the reaction vessel under an inert argon atmosphere.

    • Heat the mixture to 80–100 °C. Causality: Elevated temperatures are required to overcome the activation energy barrier for the reductive elimination of the tert-butyliminium salt.

    • Validation Check: Extract an aliquot after 12 hours. Perform crude ¹H-NMR analysis; the disappearance of the iodoimine peak and the presence of deiodinated byproducts confirm reaction progression.

    • Quench, extract with EtOAc, and purify via flash chromatography.

Route B: Q-Tube Assisted Hydrazine-Mediated Cyclization

Traditional cyclizations from 2-halo-5-substituted pyridines are reliable but slow. Modern adaptations utilize Q-tube safe pressure reactors to drastically improve efficiency 3.

Mechanistic Causality: Utilizing a Q-tube pressure reactor allows the reaction to safely exceed the boiling point of the solvent (toluene/DMF-DMA). This drastically increases the collision frequency of reactants, accelerating the nucleophilic displacement and subsequent intramolecular cyclization. This thermodynamic push reduces reaction times from 8 hours to 1 hour while boosting yields to >93% 3.

Protocol 2: Q-Tube Cyclization

  • Objective: Rapid, high-yield synthesis of 3-(Dimethylamino)-5,7-diphenyl-2-p-tolyl-2H-pyrazolo[3,4-c]pyridine-4-carbonitrile.

  • Self-Validating Mechanism: TLC monitoring ensures complete consumption of the nicotinonitrile precursor before depressurization.

  • Step-by-Step Procedure:

    • In a 35 mL Q-tube pressure tube, sequentially add the nicotinonitrile derivative (2.5 mmol) and dry toluene (10 mL).

    • Introduce N,N-dimethylformamide-dimethylacetal (DMF-DMA) (0.5 mL, 5 mmol).

    • Seal the Q-tube with a Teflon septum, appropriate cap, and pressure adapter.

    • Submerge the tube in a pre-heated oil bath at 140 °C for exactly 1 hour.

    • Validation Check: Cool the vessel to room temperature. Spot the mixture on a TLC plate (1:1 ethyl acetate/petroleum ether). A single new spot with complete disappearance of the starting material validates completion.

    • Filter the formed solids and crystallize to obtain the pure orange solid (Yield: ~93%).

Route C: Late-Stage Vectorial Functionalization

Building the core around complex substituents often leads to poor yields and limits Structure-Activity Relationship (SAR) exploration. Vectorial functionalization flips this logic by synthesizing a simple 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold first, then elaborating it along multiple growth vectors 4.

G Scaffold 5-halo-1H-pyrazolo[3,4-c]pyridine N1 N-1 / N-2 Position (Protection/Alkylation) Scaffold->N1 Mesylation C3 C-3 Position (Tandem Borylation) Scaffold->C3 [Ir(COD)OMe]2 C5 C-5 Position (Buchwald-Hartwig) Scaffold->C5 Pd Catalyst C7 C-7 Position (TMPMgCl·LiCl Metalation) Scaffold->C7 Electrophiles

Vectorial functionalization pathways for late-stage diversification.

Mechanistic Causality: Site-selective metalation (e.g., C-7 metalation) relies on the kinetic basicity of the TMPMgCl·LiCl base and the directing effect of the adjacent nitrogen. This allows for precise electrophilic trapping without disturbing the rest of the ring, making it highly efficacious for Fragment-Based Drug Discovery (FBDD) 4.

Protocol 3: Buchwald–Hartwig Amination at C-5

  • Objective: Late-stage C-5 amination of the pyrazolo[3,4-c]pyridine scaffold.

  • Self-Validating Mechanism: LC-MS and HRMS confirm the exact mass shift corresponding to the displacement of the C-5 halogen.

  • Step-by-Step Procedure:

    • To a microwave vial, add 5-bromo-2-(oxan-2′-yl)-2H-pyrazolo[3,4-c]pyridine (0.28 mmol, 1.0 eq.) and morpholine (0.31 mmol, 1.1 eq.).

    • Add the palladium precatalyst and ligand (e.g., RuPhos) under a nitrogen atmosphere.

    • Introduce a strong base (e.g., NaOtBu) to facilitate the deprotonation of the amine.

    • Heat the mixture to 90 °C for 4 hours. Causality: Bulky, electron-rich phosphine ligands are critical here to accelerate the reductive elimination step, preventing off-target debromination.

    • Validation Check: Analyze the crude mixture via LC-MS. The shift from the isotopic[M(³⁵Cl)+H] / [M(³⁷Cl)+H] pattern to the aminated product mass confirms successful cross-coupling.

    • Purify via silica gel flash column chromatography (EtOAc:Pet ether 0–100%) to isolate the product.

References

  • Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions. Organic Letters - ACS Publications.2

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.4

  • Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents. European Journal of Chemistry.3

  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.1

Sources

Head-to-Head Comparison: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate nitrogen-rich heterocyclic scaffolds for kinase inhibitor design. The pyrazole-fused bicyclic systems are considered "privileged scaffolds" because they function as bioisosteres of the adenine ring of ATP. This structural mimicry allows them to anchor deeply into the highly conserved hinge region of the kinase ATP-binding pocket.

However, not all pyrazolopyridines are created equal. In this technical guide, we will objectively compare two of the most prominent isomeric frameworks: the pyrazolo[3,4-d]pyrimidine and the pyrazolo[3,4-c]pyridine scaffolds. By examining their structural divergence, target selectivity profiles, and performance in self-validating experimental workflows, we can establish a rational basis for selecting the optimal scaffold for specific oncological or immunological targets.

Structural and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in the six-membered ring fused to the pyrazole core. This single-atom substitution profoundly alters the electron density, hydrogen-bonding capacity, and lipophilicity of the molecule.

  • Pyrazolo[3,4-d]pyrimidine: This scaffold contains a pyrimidine ring, resulting in four nitrogen heteroatoms in the core. The presence of the extra nitrogen increases the polarity of the molecule and provides a dual hydrogen-bond acceptor system. This makes it an exceptional mimic of adenine, allowing it to form robust bidentate hydrogen bonds with the kinase hinge region . It is heavily validated in the clinic, most notably by the FDA-approved covalent BTK inhibitor, Ibrutinib.

  • Pyrazolo[3,4-c]pyridine: This scaffold replaces one nitrogen with a carbon (CH), forming a pyridine ring. The removal of one hydrogen-bond acceptor alters the dipole moment and slightly increases the core's lipophilicity. This subtle shift often drives selectivity away from broader kinase networks and toward specific targets like RIPK1 or GSK3α/β, where a distinct steric and electronic interaction in the hinge region is favored .

G Scaffold1 Pyrazolo[3,4-d]pyrimidine Target1 BTK Kinase Scaffold1->Target1 Covalent Binding Effect1 Blocks BCR Signaling Target1->Effect1 Inhibits Outcome1 Apoptosis Effect1->Outcome1 Induces Scaffold2 Pyrazolo[3,4-c]pyridine Target2 RIPK1 Kinase Scaffold2->Target2 Hinge Binding Effect2 Suppresses Necroptosis Target2->Effect2 Inhibits Outcome2 Neuroprotection Effect2->Outcome2 Induces

Caption: Divergent kinase targeting pathways of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-c]pyridine.

Comparative Data Synthesis

To systematically compare the performance of these scaffolds, we have aggregated their physicochemical properties and typical pharmacological profiles. The data below highlights why a medicinal chemist might pivot from a pyrimidine to a pyridine core to optimize brain penetrance or tune selectivity.

ParameterPyrazolo[3,4-d]pyrimidinePyrazolo[3,4-c]pyridine
Ring System Pyrazole fused to PyrimidinePyrazole fused to Pyridine
Heteroatom Count (Core) 4 Nitrogens3 Nitrogens
H-Bond Acceptor Density High (Dual hinge-binding potential)Moderate (Single/Alternative hinge binding)
Primary Kinase Targets BTK, EGFR, Src, mTOR RIPK1, GSK3α/β, CLK1
Clinical Validation FDA Approved (e.g., Ibrutinib)Clinical/Preclinical (e.g., RIPK1 inhibitors)
Core Lipophilicity Lower (Higher polarity)Higher (Favorable for BBB penetration)
Typical Biochemical IC₅₀ 0.5 – 5.0 nM (Target dependent)5.0 – 15.0 nM (Target dependent)

Self-Validating Experimental Workflows

When evaluating these scaffolds in the laboratory, generating isolated biochemical data is insufficient. Heterocyclic scaffolds can exhibit intrinsic fluorescence or non-specific membrane toxicity. To ensure scientific integrity, I employ a self-validating experimental workflow .

This protocol establishes a causal chain: we first confirm true biochemical affinity (free of optical artifacts), sequentially validate that the compound penetrates the cell membrane to engage the target against physiological ATP levels, and finally correlate this engagement with the phenotypic outcome.

Protocol 1: Cell-Free Biochemical Affinity (TR-FRET)

Causality: Planar heterocycles like pyrazolopyrimidines often exhibit intrinsic auto-fluorescence that confounds standard absorbance or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before reading the signal, allowing short-lived background auto-fluorescence to decay. This ensures the calculated IC₅₀ reflects true target affinity rather than an optical artifact.

  • Reagent Preparation: Dilute the recombinant kinase (e.g., BTK or RIPK1) to 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler to dispense the scaffold inhibitors in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) into a 384-well low-volume plate.

  • Tracer Addition: Add the specific fluorescent kinase tracer and the Europium-labeled anti-tag antibody.

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature to achieve thermodynamic binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Causality: A pyrazolo[3,4-c]pyridine derivative might show a 2 nM IC₅₀ in a cell-free TR-FRET assay (run at the Kₘ of ATP, typically ~10 µM). However, it may fail entirely in vivo due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (1–5 mM). NanoBRET quantifies physical target engagement inside living cells, validating that the scaffold can outcompete physiological ATP.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: Seed the transfected cells into a 96-well white tissue culture plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET tracer (which binds the kinase pocket) alongside the test scaffold.

  • Incubation: Incubate for 2 hours to allow the scaffold to penetrate the membrane and displace the tracer.

  • Readout: Add the NanoLuc substrate and measure bioluminescence resonance energy transfer. A dose-dependent decrease in the BRET ratio confirms intracellular target engagement (yielding an EC₅₀).

Protocol 3: Phenotypic Validation (CellTiter-Glo)

Causality: To close the validation loop, we correlate the NanoBRET EC₅₀ with the phenotypic IC₅₀. If a scaffold induces cell death at 100 nM but only engages the kinase target at 5 µM, the toxicity is off-target (likely due to lipophilic membrane disruption). True causality is established only when the target engagement EC₅₀ and the phenotypic IC₅₀ closely align.

Workflow Step1 1. Scaffold Synthesis Step2 2. TR-FRET Assay Step1->Step2 Purified Compounds Step3 3. NanoBRET Target Engagement Step2->Step3 Select IC50 < 100nM Step4 4. Phenotypic Viability Step3->Step4 Confirm Permeability Validation Self-Validation: Correlate IC50 with EC50 Step4->Validation Data Synthesis

Caption: Self-validating workflow from biochemical screening to phenotypic validation.

Conclusion

Both the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-c]pyridine scaffolds are indispensable tools in the medicinal chemist's arsenal. The pyrazolo[3,4-d]pyrimidine core remains the gold standard for robust, high-affinity hinge binding across a broad spectrum of oncological targets like BTK and EGFR. Conversely, the pyrazolo[3,4-c]pyridine scaffold offers a highly tunable alternative; by sacrificing one hydrogen-bond acceptor, researchers can optimize lipophilicity, enhance blood-brain barrier penetration, and drive selectivity toward challenging targets like RIPK1 in neurodegenerative and autoimmune diseases.

By employing rigorous, self-validating screening protocols, drug development professionals can confidently harness the unique physicochemical properties of both scaffolds to advance the next generation of targeted therapeutics.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry (2020) URL:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Journal of Medicinal Chemistry (2018) URL:[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Chemical and Pharmaceutical Bulletin (2014) URL:[Link]

Comprehensive Guide: Verifying the Purity of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug development: the over-reliance on a single analytical modality to verify the purity of complex heterocyclic building blocks.

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1476063-18-9) is a highly valuable nitrogen-containing heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and HIF-2α agonists[1]. However, its chemical structure—featuring a basic pyridine nitrogen, a lipophilic phenyl ring, and a heavy bromine atom—presents unique analytical challenges. Secondary interactions with residual silanols on chromatographic columns often lead to peak tailing, while UV-based area normalization can mask non-chromophoric impurities.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound. Furthermore, it provides field-proven, self-validating experimental protocols to ensure absolute scientific integrity in your analytical workflows.

Methodological Comparison: HPLC-UV vs. LC-MS vs. qNMR

To establish a robust quality control (QC) framework, we must understand the mechanistic strengths and limitations of each technique.

  • HPLC-UV (Relative Purity): Separates compounds based on hydrophobicity. It is highly reproducible but assumes all impurities share the same UV response factor (molar extinction coefficient) as the main analyte. It completely misses inorganic salts and residual solvents [2].

  • LC-MS (Impurity Profiling): Couples chromatographic separation with mass-to-charge (m/z) detection. It is indispensable for identifying co-eluting impurities and degradation products, particularly for nitrogen-containing heterocycles that ionize efficiently in Electrospray Ionization (ESI)[3].

  • qNMR (Absolute Purity): The gold standard for absolute quantification. It measures the direct proportionality between the integrated signal area of a specific proton and the molar concentration of the molecule, requiring no reference standard of the analyte itself[4].

Table 1: Performance Comparison of Analytical Modalities
Analytical MetricHPLC-UV (RP-C18)LC-MS (ESI+)qNMR (1H)
Primary Output Relative Area %Mass-to-Charge (m/z) & Area %Absolute Mass % (w/w)
Sensitivity (LOD) ~0.05% (500 ppm)~0.001% (10 ppm)~0.1% (1000 ppm)
Response Factor Dependency High (Requires chromophore)High (Requires ionization)None (Direct proton count)
Detects Inorganic Salts? NoNoNo (but reveals mass balance deficit)
Best Used For Routine batch releaseUnknown impurity identificationEstablishing primary reference standards

Analytical Strategy & Decision Workflow

To prevent the release of sub-standard material into downstream biological assays, a multi-tiered analytical strategy is required.

AnalyticalStrategy Start Batch of 4-Bromo-1-phenyl- 1H-pyrazolo[3,4-c]pyridine HPLC HPLC-UV (Relative Purity & QC) Start->HPLC Step 1: Routine LCMS LC-MS (Impurity ID & Mass Profiling) Start->LCMS Step 2: Structural ID QNMR qNMR (Absolute Purity & Assay) Start->QNMR Step 3: Ref. Standard HPLC->LCMS Unknown Peaks Detected Decision Purity > 98.0%? (Release Criteria) HPLC->Decision QNMR->Decision

Diagram 1: Multi-modal analytical workflow for rigorous purity verification.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. System suitability criteria (SST) are built-in to ensure the data is trustworthy before any sample is analyzed.

Protocol A: RP-HPLC-UV Method Development

Causality & Logic: Nitrogen-containing heterocycles like pyrazolopyridines have basic pKa values. If analyzed at a neutral pH, the analyte exists in a partially ionized state, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By using 0.1% Formic Acid (pH ~2.7), we fully protonate the pyridine nitrogen, ensuring a sharp, symmetrical peak [3].

  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 150 mm, 2.7 μm). End-capped to prevent silanol interactions.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated pyrazolopyridine system) and 280 nm.

  • Self-Validation (SST): Inject a standard solution (0.1 mg/mL). The method is only valid if the Tailing Factor ( Tf​ ) is ≤1.2 and the theoretical plates ( N ) are ≥10,000 .

Protocol B: LC-MS/MS Impurity Profiling

Causality & Logic: To identify trace impurities, we utilize Electrospray Ionization in positive mode (ESI+). The basic nature of the pyrazolopyridine core makes it highly receptive to protonation [M+H]+ . The presence of the bromine atom provides a distinct 1:1 isotopic signature (M and M+2) separated by 2 Da, which acts as a built-in diagnostic tool for identifying parent-related impurities.

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: Nitrogen at 10 L/min, 300°C.

  • Mass Range: m/z 100 to 800.

  • Self-Validation (SST): Ensure the isotopic ratio of the target mass ( m/z 274.0 and 276.0) reflects the natural abundance of 79Br and 81Br (approximately 1:1).

Fragmentation Parent Parent Ion [M+H]+ m/z 274.0 / 276.0 (1:1 Isotopic Br Signature) Frag1 Loss of Bromine [-Br•] m/z 195.1 Parent->Frag1 CID (20 eV) Frag2 Cleavage of Phenyl ring [-C6H5] m/z 197.0 / 199.0 Parent->Frag2 CID (30 eV) Frag3 Core Pyrazolo-pyridine m/z 118.1 Frag1->Frag3 Further fragmentation

Diagram 2: Diagnostic LC-MS ESI+ fragmentation pathway for 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.
Protocol C: qNMR Absolute Purity Determination

Causality & Logic: If the compound is intended to be used as a quantitative reference standard for biological assays, HPLC area % is insufficient. qNMR provides absolute mass fraction purity. We use Maleic acid as an internal standard (IS) because its singlet proton signal (~6.26 ppm) does not overlap with the aromatic protons of the pyrazolopyridine (7.0 - 9.0 ppm) [4].

  • Solvent: DMSO- d6​ (ensure water peak at 3.3 ppm does not interfere).

  • Internal Standard: Certified Reference Material (CRM) Maleic acid (Purity 99.9%).

  • Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid using a microbalance (d=0.001 mg). Dissolve together in 0.6 mL DMSO- d6​ .

  • Parameters: 400 MHz or higher, 90° pulse angle, relaxation delay ( D1​ ) 30 seconds (critical to ensure complete relaxation of all protons for accurate integration).

  • Self-Validation (SST): The signal-to-noise (S/N) ratio of the integrated peaks must be 250:1.

Experimental Data: A Comparative Case Study

To illustrate the necessity of this multi-modal approach, below is a representative data set from a synthesized batch of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Table 2: Purity Assessment Results (Batch #BP-2026)
Analytical MethodCalculated PurityKey Findings & Impurities Detected
HPLC-UV (254 nm) 99.2% (Area)Single major peak at RT 6.8 min. Minor peak at 7.2 min (0.8%).
LC-MS (ESI+) 98.5% (Area)Confirmed main peak ( m/z 274/276). Identified co-eluting des-bromo impurity ( m/z 196) hidden under the main UV peak.
qNMR (1H) 96.8% (w/w)Integration revealed 1.5% residual ethyl acetate and 0.5% water, which were invisible to HPLC-UV.

Data Interpretation: Relying solely on HPLC-UV would have resulted in a reported purity of 99.2%. However, LC-MS revealed a co-eluting structural analogue (des-bromo derivative), and qNMR exposed the presence of residual solvents. The true absolute purity of the batch is 96.8%. This discrepancy highlights why qNMR is fundamentally superior for absolute assay determination, avoiding the dependency on analyte vs. impurity UV responses [2].

Conclusion

Verifying the purity of complex heterocycles like 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine requires a synergistic approach. HPLC-UV provides excellent precision for routine batch-to-batch consistency. LC-MS is non-negotiable for structural confirmation and identifying co-eluting analogs. Finally, qNMR acts as the ultimate arbiter of truth, providing absolute mass-balance quantification without the need for an external reference standard. By implementing these self-validating protocols, researchers can ensure their chemical building blocks meet the rigorous standards required for advanced drug discovery.

References

  • Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia. ACS Publications. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (CAS No. 1032943-43-3). As a specialized heterocyclic compound, its management requires a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and environmental integrity. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Essential Risk Assessment

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a solid organic compound whose hazard profile necessitates careful handling as a particularly hazardous substance.[1] The presence of a brominated aromatic system and a pyrazole-pyridine core informs its toxicological and reactive characteristics.

1.1 Toxicological Hazards The primary risks associated with this compound are related to its potential toxicity. While specific data for this exact molecule is limited, information from closely related brominated heterocyclic compounds provides a strong basis for a cautious approach.[2]

  • Acute Toxicity: Classified as acutely toxic and harmful if swallowed, in contact with skin, or inhaled.[2][3] The GHS06 pictogram (skull and crossbones) has been associated with this compound, indicating significant toxicity.

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation upon inhalation of dust particles.[2][4][5]

1.2 Physicochemical and Reactive Hazards Understanding the chemical stability and reactivity is crucial for both safe handling and disposal.

  • Stability: The compound is stable under recommended storage conditions.[2]

  • Incompatibilities: It must be stored away from strong oxidizing agents and strong acids to prevent hazardous reactions.[2][6]

  • Hazardous Decomposition: In the event of a fire, it emits highly toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[2] The formation of acidic HBr gas is a direct consequence of the bromine atom in its structure.

1.3 Environmental Hazards Specific ecotoxicity data is largely unavailable. However, as a brominated heterocyclic compound, it must be prevented from entering drains, rivers, or the wider environment.[2][7] Such compounds can be persistent, and their environmental fate is often unknown.[8]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS06 💀DangerH301: Toxic if swallowed
Acute Toxicity (Dermal/Inhalation)GHS07 ❗WarningH312+H332: Harmful in contact with skin or if inhaled
Eye IrritationGHS07 ❗WarningH319: Causes serious eye irritation
Skin IrritationGHS07 ❗WarningH315: Causes skin irritation
Specific Target Organ ToxicityGHS07 ❗WarningH335: May cause respiratory irritation

This table synthesizes data from multiple sources on similar compounds and should be treated as a precautionary guide.[2][3][5]

Pre-Disposal Operations: Safety First

Proper disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes exposure and prevents accidental release.

2.1 Engineering Controls The primary defense against exposure is robust engineering controls.

  • Chemical Fume Hood: All handling of solid 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine, including weighing and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[1][2] This is critical to prevent the inhalation of fine dust particles.

  • Ventilated Storage: Store containers in a cool, dry, and well-ventilated area.[2][4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible, within a 10-second travel distance of the work area.[2][4]

2.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

TaskRequired PPERationale
Handling Solid Compound Nitrile or other chemical-resistant gloves, safety goggles, lab coat.Prevents skin contact and eye exposure to dust.[2][7]
Preparing for Disposal Nitrile or other chemical-resistant gloves, safety goggles, lab coat.Protects against splashes and direct contact with waste material.
Spill Cleanup Chemical-resistant gloves, safety goggles, face shield, and potentially a respirator with a particle filter.Provides enhanced protection during emergency situations with higher exposure risk.[2][9]

Step-by-Step Disposal Protocol

The disposal of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine must be managed as hazardous waste from the point of generation to its final destruction. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewers.

Step 1: Waste Segregation and Containment

Proper segregation is the foundation of a safe waste management program.

  • Identify Waste Streams:

    • Pure/Unused Compound: Any expired or unneeded pure compound.

    • Grossly Contaminated Items: Consumables like weigh boats, pipette tips, or gloves that are heavily contaminated with the solid compound.

    • Empty Original Containers: The original bottle or container that held the compound.

  • Select a Waste Container: Use a designated, sealable, and chemically compatible hazardous waste container.[9] The container must be in good condition, with a secure, airtight lid.

  • Collect Waste: Carefully transfer all waste streams into the designated container inside a fume hood to minimize dust generation.[1]

Step 2: Labeling the Hazardous Waste Container

Accurate labeling is a regulatory requirement and essential for safety.

  • Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • Complete the label with the following information:

    • Full Chemical Name: "4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine"

    • CAS Number: 1032943-43-3

    • Hazard Pictograms: Apply pictograms for "Toxic" (skull and crossbones) and "Harmful/Irritant" (exclamation mark).

    • Constituents: List all contents, including trace solvents if applicable.

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area must be away from incompatible materials, particularly strong acids and oxidizers.[2][6]

  • Ensure the container is stored in secondary containment to mitigate spills.[1]

  • Keep the container closed at all times except when adding waste.

Step 4: Arranging for Professional Disposal

The final disposal of this compound must be handled by a licensed hazardous waste management company.

  • Contact EHS: Follow your institution's protocol to schedule a waste pickup. Do not attempt to transport the waste off-site yourself.

  • Preferred Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[7][10][11] This ensures the complete destruction of the molecule and captures the resulting hydrogen bromide (HBr), preventing its release into the atmosphere.[2][7]

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures A Generation of Waste (Unused chemical, contaminated items) B Segregate into Approved Hazardous Waste Container A->B C Securely Seal and Label Container (Chemical Name, CAS, Hazards) B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with EHS or Waste Officer D->E Container is Full F Transfer to Licensed Hazardous Waste Vendor E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Workflow for the disposal of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.

  • IMMEDIATE ACTIONS:

    • Alert all personnel in the immediate area.

    • If the spill is large or you feel unsafe, evacuate the laboratory, close the door, and contact your institution's emergency response line or EHS department immediately.

  • FOR MINOR, MANAGEABLE SPILLS (as per your institution's guidelines):

    • Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[1]

    • Prevent the spread of dust. Do not use a dry brush or towel.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully scoop the material into your designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

G cluster_major cluster_minor Spill Spill Occurs Assess Assess Risk: Is it large, airborne, or are you untrained? Spill->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Yes DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->DonPPE No CallEHS Call EHS / Emergency Line Evacuate->CallEHS Secure Secure Area (Close door, post warning) CallEHS->Secure Contain Gently Cover with Inert Absorbent DonPPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Area and Dispose of Materials Collect->Decon

Caption: Decision tree for responding to a chemical spill.

Regulatory Framework and Justification

The disposal of chemical waste is governed by strict regulations, such as those from the Environmental Protection Agency (EPA) in the United States. Pyridine and its derivatives are explicitly listed as hazardous waste constituents (e.g., EPA waste code F005 for spent pyridine solvents), making proper disposal a legal requirement.[11][12][13] Choosing high-temperature incineration is not merely a suggestion but a scientifically-backed best practice. It ensures the irreversible destruction of the hazardous organic molecule, converting it to simpler, less harmful compounds, while concurrently managing the hazardous byproducts like HBr.[11]

By adhering to this comprehensive disposal plan, you uphold the principles of laboratory safety, ensure regulatory compliance, and contribute to the protection of our environment.

References

  • SAFETY DATA SHEET for 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE. Apollo Scientific. This source provides hazard identification, handling, storage, and disposal information for a structurally similar compound.
  • 1H-Pyrazolo[4,3-c]pyridine, 4-broMo- - Safety Data Sheet. ChemicalBook. (2023).
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety. This document details best practices for handling hazardous chemicals, including the use of engineering controls and PPE.
  • 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3. Sigma-Aldrich.
  • SAFETY DATA SHEET for 4-(Bromoacetyl)pyridine hydrobromide. Fisher Scientific. (2025).
  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency (EPA).
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Washington State University. This SOP provides detailed procedures for waste collection and storage of pyridine.
  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. (2022).
  • 4-Bromo-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET for 7-Bromo-1H-pyrazolo[3,4-c]pyridine. BLD Pharmatech. This SDS provides GHS classification and first-aid measures for a similar isomer.
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025). This document provides general safety, handling, and disposal advice for chemical reagents.
  • EPA HAZARDOUS WASTE CODES. United States Environmental Protection Agency (EPA). This document lists EPA waste codes, including F005 which covers spent pyridine solvents.
  • List of Hazardous Substances and Reportable Quantities. United States Department of Transportation.
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. This guide outlines OSHA requirements for chemical storage, including labeling and secondary containment.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency (EPA). (1983).
  • SAFETY DATA SHEET. TCI Chemicals. (2025).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). This profile describes incineration as a primary method for the disposal of waste pyridine.
  • 1032943-43-3|4-Bromo-1H-pyrazolo[3,4-c]pyridine. BLDpharm.
  • Managing waste that may contain brominated flame retardants. New Zealand Ministry for the Environment. This guide explains the environmental hazards of brominated compounds and the need for controlled disposal.
  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). This appendix to the OSHA Laboratory Standard outlines best practices for chemical storage and waste disposal.
  • Chemical Safety Guide, 6th Ed.National Institutes of Health, Office of Research Services. This guide provides comprehensive information on chemical waste disposal procedures and emergency response.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ACS Publications. (2006).
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. (2011). This article describes the synthesis and importance of bromoheteroarenes.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. (2026). This paper discusses the environmental context of heterocyclic compounds.

Sources

Personal protective equipment for handling 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Introduction 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1476063-18-9) is a critical halogenated heterocyclic scaffold utilized in advanced drug discovery, particularly in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions [1]. While synthetically valuable, its structural features—specifically the reactive carbon-bromine bond and the intercalating potential of the planar pyrazolopyridine core—demand rigorous safety protocols. This guide provides a field-proven framework for the safe handling, operational workflow, and disposal of this compound, moving beyond basic safety data to explain the causality behind required laboratory practices.

Chemical Profile & Hazard Causality

To implement effective safety measures, researchers must understand the underlying mechanisms that make this chemical hazardous.

  • Electrophilicity: The bromine atom at the 4-position makes the heterocyclic ring susceptible to nucleophilic attack. In biological systems, this can lead to unwanted alkylation or sensitization of skin proteins, causing severe contact dermatitis.

  • Irritation Potential: Like many halogenated nitrogen heterocycles, airborne dust from this solid powder is a severe irritant to mucous membranes and the upper respiratory tract.

  • Solvent Carrier Effect (Critical Risk): In drug discovery, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are highly skin-permeable and will carry the dissolved brominated solute directly into the bloodstream, bypassing the stratum corneum barrier entirely [2].

Table 1: Chemical Properties & Hazard Summary

PropertySpecification
Chemical Name 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine
CAS Number 1476063-18-9
Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
Physical State Solid (Powder)
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Personal Protective Equipment (PPE) Matrix

Trustworthy safety relies on a self-validating system of layered protection. Do not rely on a single point of failure. The required PPE shifts dramatically depending on whether the compound is in its dry state or in solution [3].

Table 2: PPE Requirements based on Operational State

PPE CategoryHandling Dry PowderHandling Solutions (DMSO/DMF)
Eye/Face ANSI Z87.1 Safety GogglesSafety Goggles + Face Shield (for >50mL)
Hands Standard Nitrile Gloves (≥4 mil)Double-gloved Nitrile OR Butyl Rubber
Body Flame-retardant lab coat, closed shoesFlame-retardant lab coat, chemical apron
Respiratory Chemical Fume Hood (80-100 fpm)Chemical Fume Hood

Expert Insight: When weighing the dry powder, standard nitrile gloves are sufficient to block particulate matter. However, if a splash occurs while the compound is dissolved in DMSO, standard nitrile will degrade rapidly. You must immediately remove the outer glove, wash your hands, and re-glove. For extended handling of stock solutions, butyl rubber gloves are the authoritative standard to prevent the solvent carrier effect.

Operational Workflow: Step-by-Step Methodology

The following protocol outlines the safe setup of a standard cross-coupling reaction using 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Step 1: Preparation and Static Control

  • Ensure the chemical fume hood is clear of clutter and operating at a certified face velocity of 80-100 fpm.

  • Halogenated powders can hold a static charge. Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula to prevent the sudden aerosolization of toxic dust.

Step 2: Weighing and Transfer

  • Don all required dry-state PPE (Table 2).

  • Weigh the required mass of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine inside a draft-shielded analytical balance located within the fume hood.

  • Transfer the solid directly into a dry reaction vessel (e.g., Schlenk flask or microwave vial).

Step 3: Solubilization and Reagent Addition

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Add the solvent (e.g., anhydrous DMF) via syringe. (Caution: Once dissolved, the compound's dermal permeability hazard increases exponentially. Upgrade to double-gloves if not already wearing them).

  • Add the required catalyst and base under an inert atmosphere.

Step 4: Reaction Execution

  • Place the vessel in the heating block. Ensure the hood sash is pulled down to the lowest operational level to protect against potential over-pressurization and splashing.

Workflow Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Fume Hood + Anti-static) Storage->Weighing Transfer with Dry PPE Dissolution Dissolution in Solvent (High Permeability Risk) Weighing->Dissolution Add Solvent (Upgrade PPE) Reaction Reaction Execution (Inert Atmosphere) Dissolution->Reaction Add Reagents/Catalyst Quench Reaction Quenching (Aqueous Base) Reaction->Quench Completion Waste Halogenated Waste Segregation Quench->Waste Aqueous/Organic Split

Caption: Operational workflow for handling and reacting 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine.

Spill Management and Disposal Plan

Improper disposal of brominated heterocycles can lead to environmental toxicity and dangerous cross-reactions in waste carboys.

Spill Cleanup Protocol:

  • Solid Spill: Do not sweep. Cover the powder with damp absorbent paper to prevent dust generation. Carefully scoop the material using a non-sparking tool into a hazardous waste container. Wash the area with water and a strong detergent.

  • Liquid Spill (Solution): Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Do not use combustible materials like sawdust, which can react with strong solvents.

Disposal & Segregation:

  • Halogenated Organic Waste: Because of the bromine atom, all organic layers and solvents containing this compound must be disposed of in dedicated "Halogenated Waste" containers [2]. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) can cause exothermic reactions or complicate incineration processes.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed bag and disposed of as solid hazardous waste. Do not throw them in standard municipal trash.

HazardPathway Chemical 4-Bromo-1-phenyl-1H- pyrazolo[3,4-c]pyridine Solution Highly Permeable Hazardous Solution Chemical->Solution Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->Solution Enhances permeability Skin Dermal Exposure (If PPE Fails) Solution->Skin Inadequate Glove Choice Systemic Systemic Absorption & Tissue Irritation Skin->Systemic Carrier effect bypasses barrier

Caption: Hazard amplification mechanism when dissolving brominated heterocycles in polar aprotic solvents.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.